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  • Product: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
  • CAS: 398-50-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Synthesis, Properties, and Therapeutic Potential

Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticance...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one, a molecule that synergistically combines the quinoline nucleus with a reactive trifluoromethyl ketone moiety. We will delve into its synthesis, predicted physicochemical and spectroscopic properties, chemical reactivity, and potential applications in drug discovery and development, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of a Privileged Scaffold and a Potent Moiety

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of pharmaceuticals.[2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a versatile template for designing molecules that target a wide array of biological pathways.[4] On the other hand, the trifluoromethyl ketone group is a powerful pharmacophore known to act as a reversible covalent inhibitor of various enzymes, particularly proteases.[5] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.

The strategic combination of these two moieties in 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (Figure 1) presents a molecule with significant potential for the development of novel therapeutic agents. This guide aims to provide a detailed exploration of this compound, from its rational synthesis to its potential biological significance.

Figure 1. Chemical Structure of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

G a 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one b G 2-Methylquinoline 2-Methylquinoline Intermediate Enolate Intermediate Enolate 2-Methylquinoline->Intermediate Enolate Deprotonation Ethyl Trifluoroacetate Ethyl Trifluoroacetate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Trifluoroacetate->Tetrahedral Intermediate Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt)->Intermediate Enolate Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one Tetrahedral Intermediate->1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one Elimination of Ethoxide Ethanol Ethanol Tetrahedral Intermediate->Ethanol Protonation of Ethoxide

Caption: Proposed Claisen condensation pathway for the synthesis.

Detailed Experimental Protocol (Adapted from a similar Claisen Condensation)

This protocol is adapted from established procedures for Claisen condensations involving activated methyl groups and trifluoroacetate esters. [6][7] Materials:

  • 2-Methylquinoline (Quinaldine)

  • Ethyl trifluoroacetate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.2 equivalents) and anhydrous THF under a nitrogen atmosphere.

  • Addition of Reactants: A solution of 2-methylquinoline (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium ethoxide at 0 °C. The mixture is stirred at this temperature for 30 minutes. Subsequently, ethyl trifluoroacetate (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₈F₃NO[8]
Molecular Weight 239.19 g/mol [8]
Appearance White to off-white solidBased on similar compounds.
Melting Point Not availableExpected to be a solid at room temperature. [5]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Limited solubility in water.Based on the lipophilic quinoline and trifluoromethyl groups. [4]
logP ~2.9A measure of lipophilicity, suggesting good membrane permeability. [8]
pKa (most basic) ~4.5 - 5.0The quinoline nitrogen is basic, but its basicity is reduced by the electron-withdrawing trifluoromethyl ketone group. [4]

Predicted Spectroscopic Data

The structural elucidation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one can be achieved through a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of its constituent moieties.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the methylene protons adjacent to the ketone.

  • Quinoline Protons (δ 7.3-8.9 ppm): The aromatic region will display a complex set of multiplets corresponding to the seven protons of the quinoline ring. The H8 proton is expected to be deshielded due to the peri-effect of the nitrogen lone pair. [9][10]* Methylene Protons (δ ~4.0-4.5 ppm): The two protons of the CH₂ group are expected to appear as a singlet, deshielded by the adjacent carbonyl group and the quinoline ring.

  • Reference Data for 2-Methylquinoline: The aromatic protons of 2-methylquinoline appear between δ 7.2 and 8.1 ppm, with the methyl group at approximately δ 2.7 ppm. [11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region, around δ 180-190 ppm, influenced by the electron-withdrawing trifluoromethyl group.

  • Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 115-120 ppm.

  • Quinoline Carbons: The nine carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). [3][12]* Methylene Carbon (CH₂): The methylene carbon is expected to appear around δ 45-55 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 239. Common fragmentation patterns for quinoline derivatives include the loss of HCN (27 Da) from the heterocyclic ring. [9][13][14][15]Fragmentation of the side chain could involve cleavage alpha to the carbonyl group, leading to the loss of the CF₃ radical (69 Da) or the quinolin-2-ylmethyl radical.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • C=O Stretch: A strong absorption band in the region of 1740-1760 cm⁻¹ is expected for the trifluoromethyl ketone carbonyl group. The frequency is higher than that of a typical ketone due to the electron-withdrawing effect of the fluorine atoms. [16][17]* C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹ will be indicative of the C-F bonds of the trifluoromethyl group.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the quinoline ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch). [18]

Reactivity and Chemical Transformations

The chemical reactivity of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is dominated by the electrophilic nature of the trifluoromethyl ketone carbonyl group and the nucleophilicity of the quinoline nitrogen.

Reactions at the Carbonyl Group

The carbonyl carbon is highly electrophilic and susceptible to attack by various nucleophiles.

  • Hydration: Trifluoromethyl ketones readily form stable hydrates in the presence of water. This is a key feature contributing to their mechanism of action as enzyme inhibitors, as the hydrate can mimic the tetrahedral transition state of peptide bond hydrolysis.

  • Hemiacetal and Acetal Formation: Reaction with alcohols will yield hemiacetals and, under acidic conditions, acetals.

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride.

G Ketone 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one Hydrate Gem-diol Hydrate Ketone->Hydrate H₂O Secondary Alcohol 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-ol Ketone->Secondary Alcohol [H] (e.g., NaBH₄)

Caption: Key reactions at the trifluoromethyl ketone moiety.

Reactions at the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic.

  • Salt Formation: It will react with acids to form quinolinium salts.

  • N-Alkylation: The nitrogen can be alkylated using alkyl halides.

Potential Applications in Drug Discovery

The unique structural features of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one suggest several potential applications in medicinal chemistry.

Enzyme Inhibition

Trifluoromethyl ketones are well-established reversible covalent inhibitors of serine and cysteine proteases. The electrophilic carbonyl carbon reacts with the hydroxyl group of serine or the thiol group of cysteine in the enzyme's active site to form a stable hemiacetal or hemithioacetal adduct, respectively. This mimics the transition state of peptide bond cleavage and effectively inhibits the enzyme. Given the prevalence of proteases in various diseases, including viral infections, cancer, and inflammatory disorders, this compound could serve as a valuable lead for the development of novel protease inhibitors.

Anticancer and Antimicrobial Agents

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. [19][20]The incorporation of the trifluoromethyl group can enhance these activities. For instance, some trifluoromethyl-containing quinoline derivatives have shown potent antibacterial activity. [2]The compound could be explored for its potential as an anticancer agent, possibly by targeting specific kinases or other enzymes involved in cancer cell proliferation.

Conclusion

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a fascinating molecule that combines the pharmacologically significant quinoline scaffold with the reactive and therapeutically relevant trifluoromethyl ketone moiety. While experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its probable synthesis, physicochemical and spectroscopic properties, and potential applications based on established chemical principles and data from analogous structures. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the chemical biology and therapeutic potential of this promising compound.

References

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Nucleus (Islamabad), 39(3-4), 167-174.
  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. (n.d.). ConnectSci.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed.
  • 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (2025).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Innate C-H trifluoromethyl
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
  • Biological evaluation of some quinoline derivatives. (2023).
  • Spectral analysis of quinaldines. (n.d.). Rsc.org.
  • The Physical and Chemical Properties of Quinoline. (n.d.).
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (n.d.). PMC - NIH.
  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.).
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (2020).
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.).
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. (n.d.). Benchchem.
  • The Claisen Condens
  • Innate C-H trifluoromethylation of heterocycles. (2011). PubMed - NIH.
  • RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (2006). The Journal of Organic Chemistry.
  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.).
  • IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. (n.d.).
  • mass spectra - fragmentation p
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PMC.
  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. (n.d.). Organic Chemistry Portal.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • IR spectra of compound 2. (n.d.).
  • The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. (n.d.). Rajdhani College.
  • A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journals.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2007).
  • 21.

Sources

Exploratory

Synthesis and Mechanistic Profiling of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Executive Summary The compound 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS No. 398-50-5) is a highly specialized fluorinated building block utilized extensively in the design of advanced agrochemicals and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS No. 398-50-5) is a highly specialized fluorinated building block utilized extensively in the design of advanced agrochemicals and pharmaceuticals. The strategic incorporation of a trifluoromethyl (–CF₃) group into organic scaffolds is a proven method to modulate lipophilicity, enhance metabolic stability, and improve the binding affinity of target molecules (1)[1].

This technical guide outlines the mechanistic rationale, reaction optimization, and a self-validating experimental protocol for synthesizing this compound via a Claisen-type condensation between 2-methylquinoline (quinaldine) and ethyl trifluoroacetate.

Quantitative Compound Profile

To establish baseline analytical expectations, the physicochemical properties of the target compound are summarized below based on commercial reference standards (2)[2], ().

PropertyValue
CAS Number 398-50-5
Molecular Formula C₁₂H₈F₃NO
Molecular Weight 239.19 g/mol
SMILES O=C(CC1=NC2=CC=CC=C2C=C1)C(F)(F)F
Storage Condition Sealed in dry, 2-8 °C

Mechanistic Rationale (Causality & Logic)

The synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is driven by the exploitation of the inherent acidity of the C2-methyl protons on the quinoline ring.

  • Substrate Activation (Deprotonation): The electron-withdrawing nature of the quinoline core lowers the pKa of the 2-methyl group. Using a strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent like Dimethoxyethane (DME) irreversibly deprotonates the methyl group, generating a resonance-stabilized carbanion. The evolution of hydrogen gas serves as a visual, self-validating indicator of this step (3)[3].

  • Electrophilic Acylation: Ethyl trifluoroacetate is introduced as the acyl donor. The highly electronegative –CF₃ group drastically increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack by the quinaldine carbanion (4)[4].

  • Elimination & Enolization: The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group. Notably, due to the strong electron-withdrawing effect of the trifluoromethyl group and the extended conjugation provided by the quinoline ring, the final product exists predominantly in its highly stable enol tautomer.

Mechanism A 2-Methylquinoline (Quinaldine) C Quinaldine Carbanion (Nucleophile) A->C Deprotonation B Base (NaH) B->C Extracts H+ E Tetrahedral Intermediate C->E Attacks C=O D Ethyl Trifluoroacetate (Electrophile) D->E Acyl Donor F 1,1,1-Trifluoro-3-(quinolin-2-yl) propan-2-one E->F - EtO⁻

Mechanistic pathway of the Claisen-type condensation.

Reaction Optimization

Choosing the correct base and solvent system is critical to prevent side reactions such as ester hydrolysis or self-condensation. The following table summarizes the causal relationship between reaction conditions and yield based on established acylation protocols for quinoline derivatives (3)[3].

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
NaOEt (1.2)EtOHReflux1245Protic solvent causes partial ester hydrolysis of the trifluoroacetate.
LDA (1.1)THF-78 to RT478Good conversion, but requires strict cryogenic handling.
NaH (1.5) DME 0 to Reflux 2.5 87 Optimal. Irreversible deprotonation drives the reaction to completion.

Experimental Protocol

This protocol is designed as a self-validating workflow. In-Process Controls (IPCs) are embedded to ensure that the scientist can verify the success of each phase before proceeding.

Reagents Required
  • 2-Methylquinoline (Quinaldine): 10.0 mmol (1.43 g)

  • Ethyl trifluoroacetate: 13.0 mmol (1.85 g)

  • Sodium Hydride (50% dispersion in mineral oil): 25.0 mmol (1.20 g)

  • Anhydrous Dimethoxyethane (DME): 50 mL

  • 6 M HCl (aq): For quenching

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N₂).

  • Deprotonation: Suspend the NaH in 30 mL of anhydrous DME. Cool the flask to 0 °C using an ice bath. Dissolve 10.0 mmol of quinaldine in 10 mL of DME and add it dropwise to the NaH suspension.

    • IPC 1 (Self-Validation): Observe the evolution of H₂ gas. Stir at room temperature for 30 minutes until gas evolution ceases, indicating complete carbanion formation.

  • Acylation: Re-cool the mixture to 0 °C. Add ethyl trifluoroacetate (13.0 mmol) dropwise over 10 minutes. Gradually warm the reaction to reflux for 2 hours.

    • IPC 2 (Self-Validation): Perform TLC (Hexane/EtOAc 3:1). The disappearance of the quinaldine spot (UV active) confirms reaction completion.

  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench the excess NaH by adding 20 mL of cold water containing 5 mL of 6 M HCl dropwise.

    • Causality: The acidic quench is mandatory to protonate the resulting enolate back into the neutral target ketone/enol form.

  • Extraction & Purification: Dilute the mixture with 50 mL of water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via recrystallization from an isopropanol-chloroform mixture to yield the pure product.

Workflow Step1 1. Preparation Dry DME, N2 atmosphere Step2 2. Deprotonation NaH + Quinaldine (0 °C to RT) Step1->Step2 Step3 3. Acylation Add Ethyl Trifluoroacetate Step2->Step3 Step4 4. Quenching Cold H2O + HCl Neutralization Step3->Step4 Step5 5. Extraction EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification Recrystallization / Chromatography Step5->Step6

Step-by-step experimental workflow for synthesis.

References

  • [2] Title: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one - ChemScene | Source: chemscene.com | URL: 2

  • Title: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one | Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • [1] Title: Fluorination Reagents, Fluorinated Building Blocks - Tokyo Chemical Industry | Source: tcichemicals.com | URL: 1

  • [3] Title: US4183931A - 2-Ketoalkyl-4(3H)-quinazolinones - Google Patents | Source: google.com | URL: 3

  • [4] Title: Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents | Source: acs.org | URL: 4

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Quinoline Trifluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, providing unparallele...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of quinoline trifluoromethyl ketones, a class of compounds of significant interest in medicinal chemistry. We will delve into the characteristic spectral features, including chemical shifts and coupling constants, and discuss the profound influence of the trifluoromethyl group on the quinoline scaffold. This document aims to equip researchers with the foundational knowledge and practical insights required for the unambiguous structural elucidation of these complex molecules.

Introduction

The Significance of Quinoline Trifluoromethyl Ketones in Medicinal Chemistry

Quinoline derivatives are a prominent class of heterocyclic compounds, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, quinoline trifluoromethyl ketones represent a promising scaffold for the development of novel therapeutic agents.

The Role of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.[5][6] It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.[3] For quinoline trifluoromethyl ketones, NMR is crucial for confirming the substitution pattern on the quinoline ring and for understanding the electronic effects of the trifluoromethyl ketone moiety.

Core Challenges and Key Considerations

The analysis of the NMR spectra of quinoline trifluoromethyl ketones can be complex due to:

  • The crowded aromatic region of the ¹H NMR spectrum.

  • The influence of the highly electronegative trifluoromethyl group, which can significantly shift the resonances of nearby nuclei.

  • The presence of long-range couplings between fluorine and both protons (ⁿJHF) and carbons (ⁿJCF).

A systematic approach, often involving two-dimensional (2D) NMR techniques, is essential for complete and accurate spectral assignment.[7][8]

Fundamentals of ¹H NMR Spectroscopy of Quinoline Trifluoromethyl Ketones

Characteristic Chemical Shifts of the Quinoline Ring Protons

The protons on the quinoline ring typically resonate in the aromatic region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm.[3] The exact chemical shifts are influenced by the electronic environment of each proton.

  • H-2: Being adjacent to the nitrogen atom, this proton is highly deshielded and typically appears at the most downfield position, often between δ 8.8 and 8.9 ppm.[3]

  • H-4: Also in the pyridine ring, the chemical shift of H-4 is sensitive to substituents at the 2- and 3-positions.

  • H-8: This proton is in close proximity to the nitrogen lone pair, leading to a downfield shift.

  • Protons on the Benzenoid Ring (H-5, H-6, H-7): These protons generally resonate between δ 7.5 and 8.1 ppm, with their specific shifts and multiplicities depending on the substitution pattern.

Influence of the Trifluoromethyl Ketone Moiety

The introduction of a trifluoromethyl ketone group, a strong electron-withdrawing group, causes a significant deshielding (downfield shift) of the protons on the quinoline ring. The effect is most pronounced for protons ortho and para to the point of attachment. For example, a trifluoromethyl group at C-4 will cause a noticeable downfield shift of the H-3 and H-5 protons.[9]

Spin-Spin Coupling (J-coupling) in the Quinoline System

The splitting patterns of the quinoline protons provide valuable information about their connectivity. Typical coupling constants are:

  • Ortho coupling (³JHH): 7–9 Hz

  • Meta coupling (⁴JHH): 1–3 Hz

  • Para coupling (⁵JHH): <1 Hz

These coupling constants are instrumental in assigning the positions of protons on the benzenoid ring.

Fundamentals of ¹³C NMR Spectroscopy of Quinoline Trifluoromethyl Ketones

Chemical Shifts of the Quinoline Ring Carbons

The carbon atoms of the quinoline ring typically resonate between δ 120 and 150 ppm. The carbons directly bonded to the nitrogen atom (C-2 and C-8a) are generally found at the downfield end of this range.[10] The chemical shifts are sensitive to the solvent used.

The Trifluoromethyl Carbon and Ketone Carbon Signals
  • Ketone Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield, typically in the range of δ 180-200 ppm.

  • Trifluoromethyl Carbon (-CF₃): The -CF₃ carbon signal is a key diagnostic feature. It appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[11] The chemical shift is typically around δ 120-125 ppm.[12]

Carbon-Fluorine Coupling (ⁿJCF)

The coupling between carbon and fluorine atoms provides crucial structural information.

  • ¹JCF: The one-bond C-F coupling constant is very large, typically around 270-280 Hz.[11][13]

  • ²JCF: The two-bond coupling between the fluorine atoms and the adjacent carbon (the ketone carbon and the quinoline ring carbon at the point of attachment) is also significant, usually in the range of 30-40 Hz.[11][13]

  • Long-range ⁿJCF (n > 2): Couplings over three or more bonds are also often observed and can be valuable for structural assignment.

Advanced NMR Techniques and Experimental Protocols

For unambiguous assignment of all proton and carbon signals, especially in complex or novel derivatives, 2D NMR experiments are essential.[14]

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to trace out the spin systems within the quinoline rings.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.[6][8]

Mandatory Visualization: Workflow for Spectral Analysis

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation & Structure Elucidation H_NMR Acquire ¹H NMR Assign_H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) H_NMR->Assign_H C_NMR Acquire ¹³C NMR Assign_C Assign ¹³C Signals (Chemical Shift, C-F Coupling) C_NMR->Assign_C F_NMR Acquire ¹⁹F NMR (Optional) F_NMR->Assign_C COSY Acquire COSY Correlate Correlate Data (COSY, HSQC, HMBC) COSY->Correlate HSQC Acquire HSQC HSQC->Correlate HMBC Acquire HMBC HMBC->Correlate Assign_H->COSY Assign_H->HSQC Assign_H->HMBC Assign_C->Correlate Structure Propose/Confirm Structure Correlate->Structure

Caption: Workflow for the NMR-based structural elucidation of quinoline trifluoromethyl ketones.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the quinoline trifluoromethyl ketone derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of residual water and other impurities.

    • Ensure the sample is fully dissolved; sonication may be necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a 30° or 45° pulse angle to reduce the experiment time.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 or 16 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • A 30° pulse angle is typically used.

    • A relaxation delay of 2 seconds is generally sufficient.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shift ranges for quinoline trifluoromethyl ketones. Actual values will vary depending on the specific substitution pattern and solvent.

Table 1: Typical ¹H NMR Chemical Shift Ranges

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityKey Influences
H-28.8 - 9.2d or ddAdjacent to nitrogen; highly deshielded.
H-37.4 - 8.0d or sInfluenced by substituents at C-2 and C-4.
H-48.0 - 8.5d or sInfluenced by substituents at C-2, C-3, and the CF₃CO- group.
H-57.8 - 8.3d or ddPeri interaction with H-4.
H-6, H-77.5 - 8.0mPart of the benzenoid ring system.
H-87.9 - 8.4d or ddProximity to the nitrogen lone pair.

Table 2: Typical ¹³C NMR Chemical Shift Ranges and C-F Coupling Constants

Carbon PositionTypical Chemical Shift (δ, ppm)Multiplicity (due to F)Typical JCF (Hz)
C=O180 - 200q²JCF ≈ 30-40
-CF₃115 - 125q¹JCF ≈ 270-280
C-2148 - 152s or d
C-3120 - 130s or d
C-4135 - 145q (if CF₃CO- is at C-4)³JCF ≈ 3-5
C-4a128 - 132s
C-5125 - 130d
C-6128 - 132d
C-7126 - 130d
C-8129 - 135d
C-8a145 - 150s

Conclusion

The structural elucidation of quinoline trifluoromethyl ketones via NMR spectroscopy is a systematic process that relies on the careful analysis of both ¹H and ¹³C NMR data. A thorough understanding of the characteristic chemical shifts, the influence of the electron-withdrawing trifluoromethyl ketone group, and the various spin-spin coupling interactions (H-H, C-F) is paramount. The application of 2D NMR techniques such as COSY, HSQC, and HMBC is often essential for the complete and unambiguous assignment of complex structures. This guide provides a foundational framework to assist researchers in navigating the intricacies of NMR analysis for this important class of compounds, thereby accelerating the drug discovery and development process.[1][15]

References

  • New Applications of NMR in Drug Discovery and Development. (n.d.). Google Books.
  • Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. (2025, August 7).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
  • Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(21), 3545-3548.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online.
  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. (n.d.). ConnectSci.
  • NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical.Net.
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (n.d.). BenchChem.
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025, January 12).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11).
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022, July 28). Walsh Medical Media.
  • Concise synthesis of 2,4-bis(fluoroalkyl)
  • Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). BenchChem.
  • Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. (2026, March 9). MDPI.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). BenchChem.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. (n.d.). JEOL.
  • What is the coupling constant for CF3 carbon in 13C-NMR? (2014, June 23).

Sources

Exploratory

Biological Activity of Quinoline-Containing Trifluoromethyl Ketones: A Technical Guide to Pharmacophore Synergy and Drug Development

Executive Summary The rational design of targeted therapeutics often relies on the fusion of privileged scaffolds with highly reactive pharmacophores. The integration of the quinoline core with a trifluoromethyl ketone (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics often relies on the fusion of privileged scaffolds with highly reactive pharmacophores. The integration of the quinoline core with a trifluoromethyl ketone (TFMK) moiety represents a sophisticated strategy in medicinal chemistry. This guide explores the synergistic biological activity of quinoline-containing TFMKs, detailing their mechanistic rationale, target profiles (including serine proteases, fatty acid amide hydrolase, and anticancer models), and the self-validating experimental methodologies required to evaluate their efficacy.

Mechanistic Rationale: The E-E-A-T Approach to Pharmacophore Design

As a Senior Application Scientist, understanding why a molecule behaves a certain way is as critical as knowing what it does. The biological efficacy of quinoline-TFMKs is driven by a dual-action mechanism:

  • The Quinoline Scaffold (The Anchor): Quinoline is a privileged, lipophilic nitrogen heterocycle. In enzymatic active sites, it acts as a rigid anchor, facilitating strong π−π stacking and CH−π hydrophobic interactions. For instance, in human Fatty Acid Amide Hydrolase (FAAH), the quinoline ring interacts specifically with the Phe192 residue, an interaction absent in rat FAAH, dictating species-specific inhibitor sensitivity.

  • The Trifluoromethyl Ketone Warhead (The Trap): The strongly electron-withdrawing nature of the −CF3​ group drastically increases the electrophilicity of the adjacent carbonyl carbon. This transforms the ketone into a highly effective transition-state analog. When a catalytic nucleophile (such as the Ser241 in FAAH or Ser195 in human leukocyte elastase) attacks the carbonyl, it forms a stable, tetrahedral hemiketal. Because this bond is covalent but reversible, TFMKs avoid the long-term toxicity associated with irreversible suicide inhibitors while maintaining high target affinity .

G A Quinoline-TFMK Inhibitor C Catalytic Serine/Cysteine Nucleophilic Attack A->C Electrophilic Carbonyl B Target Enzyme (e.g., FAAH / Elastase) B->C Active Site Nucleophile D Tetrahedral Hemiketal Transition State C->D Covalent Bond Formation E Reversible Covalent Inhibition D->E Enzyme Inactivation E->A Dissociation (Reversible)

Diagram 1: Reversible covalent inhibition mechanism of TFMKs targeting catalytic nucleophiles.

Key Biological Targets and Activity Profiles

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH produces analgesic and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists. TFMK analogs of oleamide were among the first characterized FAAH inhibitors. When coupled with heterocyclic scaffolds like quinoline or oxazole, the electron-withdrawing properties of the −CF3​ group track directly with inhibitory potency, achieving Ki​ values in the sub-nanomolar range .

Serine Protease Inhibition

Human leukocyte elastase (HLE) is implicated in destructive lung diseases. Peptidyl and heterocyclic TFMKs have been developed as orally active inhibitors of HLE. The TFMK moiety perfectly mimics the tetrahedral intermediate of peptide bond cleavage, resulting in competitive inhibition with Ki​ values as low as 5.0×10−10M .

Anticancer Activity in Zebrafish Embryo Models

Recent advancements have expanded the application of quinoline-derived trifluoromethyl alcohols and ketones into oncology. Using a zebrafish (Danio rerio) embryo model, researchers identified specific quinoline-TFMK derivatives as potent growth inhibitors. For example, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2) demonstrated an LC50​ of 14.14 μM , exhibiting more potent anticancer activity than the clinical standard, cisplatin, by inducing targeted caspase-dependent apoptosis.

Quantitative Data Summary

The following table synthesizes the biological efficacy metrics of quinoline and TFMK-based inhibitors across various targets.

Compound Class / DerivativePrimary Target / ModelKey MetricBiological Outcome
Quinoline-TFMK (Compound 2) Zebrafish Embryo Model LC50​=14.14μM Potent anticancer activity; outperforms cisplatin in vitro.
Peptidyl TFMKs (e.g., ICI 200,880) Human Leukocyte Elastase Ki​=5.0×10−10M Competitive, reversible inhibition; high oral bioavailability.
Quinoline Piperidine Ureas (PF-750) Human FAAH kinact​/Ki​>104M−1s−1 Species-specific covalent carbamylation of Ser241.
α -Ketoheterocycle TFMKs Rat/Human FAAH Ki​=0.8nM Highly selective, transient elevation of anandamide in vivo.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes built-in quality control to ensure causality between the chemical input and the biological output.

Workflow S1 Synthesize Quinoline-TFMK (sp3 C-H Functionalization) S2 Zebrafish Embryo Incubation (Danio rerio) S1->S2 Compound Dosing (1-100 µM) S3 Toxicity Screening (Determine LC50) S2->S3 Survival Analysis (hpf) S4 Apoptotic Staining (Caspase Activation) S3->S4 Mechanistic Study S5 In Vitro Cell Proliferation (Anticancer Validation) S4->S5 Translation to Cell Lines

Diagram 2: Experimental workflow for evaluating quinoline-TFMK toxicity in zebrafish models.

Protocol 1: Metal-Free Synthesis of Quinoline-TFMKs via sp3 C-H Functionalization

Causality Check: Traditional cross-coupling leaves trace heavy metals (e.g., Pd, Ru) that are highly toxic to biological assays. We utilize a metal-free sp3 C-H functionalization of methyl quinolines to prevent false-positive cytotoxicity in downstream zebrafish models.

  • Reaction Setup: Dissolve 2-methylquinoline (1.0 equiv) and the desired trifluoromethyl ketone (1.2 equiv) in a solvent-free or neutral solvent environment (e.g., neat or minimal NMP).

  • Catalysis & Heating: Add a metal-free radical initiator or mild organic acid catalyst. Heat the mixture to 90°C under an inert argon atmosphere for 12-24 hours.

  • Purification: Quench the reaction with water and extract with ethyl acetate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation (Purity Check): Before biological testing, perform 1H , 13C , and 19F NMR. Requirement: The compound must show >95% purity. The presence of the −CF3​ group must be confirmed by a distinct 19F NMR singlet near −76 to −80 ppm.

Protocol 2: Zebrafish Embryo Toxicity & Apoptosis Assay

Causality Check: Zebrafish embryos are chosen for their optical transparency and rapid organogenesis, allowing real-time observation of TFMK-induced apoptosis without invasive dissection.

  • Embryo Collection: Collect synchronized wild-type Danio rerio embryos. Transfer viable embryos to 96-well plates (1 embryo/well) in standard E3 embryo medium at 4 hours post-fertilization (hpf).

  • Compound Dosing: Treat embryos with the purified Quinoline-TFMK at varying concentrations (1, 5, 10, 25, 50, 100 μM ) dissolved in 0.1% DMSO.

    • Validation Controls: Include a Vehicle Control ( 0.1% DMSO) to rule out solvent toxicity, and a Positive Control (Cisplatin, 20μM ) to benchmark anticancer efficacy.

  • Survival & Malformation Analysis: Monitor embryos at 24, 48, and 72 hpf using a stereomicroscope. Record mortality to calculate the LC50​ using probit analysis.

  • Apoptotic Staining (Acridine Orange): At 48 hpf, wash surviving embryos and incubate in Acridine Orange solution ( 5μg/mL ) for 30 minutes in the dark. Wash thoroughly with E3 medium.

  • Imaging: Image embryos under a fluorescence microscope (FITC filter). Increased punctate green fluorescence correlates directly with caspase-mediated cell death, validating the compound's pro-apoptotic mechanism.

References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem (2015). URL:[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (2008). URL:[Link]

  • Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & Medicinal Chemistry Letters (1999). URL:[Link]

  • Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry (1997). URL:[Link]

Foundational

Molecular Architecture and Synthetic Utility of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a cornerstone of rational drug design[1]. 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a cornerstone of rational drug design[1]. 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS: 398-50-5) emerges as a highly versatile, bifunctional building block. By uniting a privileged quinoline scaffold with a highly electrophilic trifluoromethyl ketone moiety, this compound serves as a critical intermediate for synthesizing complex, fluorine-containing heterocycles and transition-state inhibitors[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical dynamics of this molecule, detail its self-validating synthetic protocols, and map its downstream applications in drug discovery.

Physicochemical Profile & Structural Dynamics

The molecular architecture of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one dictates its unique physicochemical behavior. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to the carbonyl carbon drastically increases the electrophilicity of the ketone, while the quinoline ring provides a robust, lipophilic anchor capable of diverse π-π stacking and hydrogen-bonding interactions in biological targets.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
IUPAC Name 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
CAS Registry Number 398-50-5[2]
Molecular Formula C12H8F3NO[3]
Molecular Weight 239.19 g/mol [3]
SMILES String O=C(CC1=NC2=CC=CC=C2C=C1)C(F)(F)F[2]
Topological Polar Surface Area (TPSA) 29.96 Ų[2]
Predicted LogP ~2.91[2]
Physical State Solid (Combustible, WGK 3)[3]
Tautomeric Equilibrium

A critical mechanistic feature of this molecule is its pronounced keto-enol tautomerism. The methylene bridge (-CH2-) situated between the electron-deficient quinoline ring and the strongly electron-withdrawing trifluoroacetyl group is highly acidic. Consequently, the molecule exists in a dynamic equilibrium between its keto form and its enol form. The enol tautomer is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl proton and the lone pair of the quinoline nitrogen, forming a pseudo-six-membered ring. This structural dynamic is fundamental to its reactivity profile, dictating its dual behavior as both a nucleophile (at the alpha-carbon) and an electrophile (at the carbonyl carbon).

Synthetic Methodology: The Claisen-Type Condensation

The synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is classically achieved via a base-promoted Claisen-type condensation between 2-methylquinoline (quinaldine) and ethyl trifluoroacetate[4],[5].

Causality of Experimental Choices:
  • Base Selection: The methyl group of quinaldine is only weakly acidic (pKa ~ 20). Therefore, strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS) are required to drive the irreversible formation of the aza-enolate[5].

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME) is utilized to ensure the solubility of the aza-enolate and prevent the premature hydrolysis of the highly reactive ethyl trifluoroacetate[4].

  • Thermal Control: The initial deprotonation is conducted at 0 °C to prevent unwanted side reactions (such as self-condensation), while the subsequent acylation is gently warmed to room temperature to drive the tetrahedral intermediate to collapse[4].

Step-by-Step Protocol (Self-Validating System)
  • Preparation of the Base: Under an inert argon atmosphere, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C.

    • Validation Checkpoint: Wash the NaH with anhydrous hexanes prior to suspension to remove the mineral oil. This ensures accurate stoichiometric control and prevents oily residues from complicating downstream purification.

  • Generation of the Aza-Enolate: Add 2-methylquinoline (1.0 eq) dropwise to the suspension. Stir the mixture for 1-2 hours while allowing it to warm slightly.

    • Validation Checkpoint: The evolution of hydrogen gas (H2) serves as a visual, real-time indicator of successful deprotonation[5]. The solution will typically develop a deep, rich color indicative of the highly conjugated aza-enolate anion.

  • Acylation: Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.2 eq) dropwise.

    • Causality: Slow addition prevents localized exothermic heating and minimizes poly-acylation or self-condensation of the ester.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the quinaldine spot and the appearance of a new, lower Rf spot (due to the polar ketone/enol) indicates reaction completion.

  • Quenching and Work-up: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH4Cl) at 0 °C.

    • Causality: NH4Cl is a weak acid. It neutralizes the excess base and protonates the enolate without protonating the quinoline nitrogen. Using a strong acid (like HCl) would drag the product into the aqueous layer as a water-soluble quinolinium salt, ruining the extraction yield.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude solid via silica gel flash chromatography or recrystallization[5].

Synthesis A Quinaldine (2-Methylquinoline) B Deprotonation (NaH or LHMDS) A->B THF, 0 °C C Aza-Enolate Intermediate B->C - H2 gas E Tetrahedral Intermediate C->E + Electrophile D Ethyl Trifluoroacetate Addition D->E F 1,1,1-Trifluoro-3- (quinolin-2-yl)propan-2-one E->F - EtOH

Fig 1: Stepwise Claisen-type condensation mechanism for synthesizing the target compound.

Mechanistic Reactivity & Downstream Applications

The utility of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one in drug development is vast. Quinoline derivatives are "privileged scaffolds" in medicinal chemistry, frequently exhibiting anti-malarial, anti-cancer, and anti-prion activities[6]. The addition of the trifluoromethyl ketone group opens two primary avenues for application:

  • Transition-State Inhibitors: The highly electrophilic carbonyl carbon readily undergoes reversible nucleophilic attack by the hydroxyl or thiol groups of target proteases (e.g., serine proteases), forming stable hemiketals. This mimics the tetrahedral transition state of peptide bond hydrolysis, making this compound an excellent "warhead" for targeted covalent inhibitors.

  • Synthesis of CF3-Substituted Heterocycles: The 1,3-dicarbonyl-like reactivity allows this compound to undergo rapid cyclocondensation with bifunctional nucleophiles. For example, reaction with hydrazines yields 3-(trifluoromethyl)pyrazoles, while reaction with amidines yields 4-(trifluoromethyl)pyrimidines. These motifs are highly prized for improving the metabolic stability, bioavailability, and lipophilicity of drug candidates[1].

Tautomerism Keto Keto Form (Highly Electrophilic C=O) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Rapid Equilibrium (Solvent Dependent) Enamine Zwitterionic / Enamine Form (Quinoline N-participation) Keto->Enamine Resonance/Tautomerism Nuc Nucleophilic Attack (Hydrazines, Amidines) Keto->Nuc Primary Reactivity Pathway Het CF3-Substituted Heterocycles (Pyrazoles, Pyrimidines) Nuc->Het Cyclocondensation

Fig 2: Tautomeric dynamics and downstream reactivity pathways of the ketone moiety.

References
  • U.S. Patent 4,183,931A. "2-Ketoalkyl-4(3H)-quinazolinones." Google Patents.
  • National Center for Biotechnology Information. "Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life." PubMed Central (PMC). URL: [Link]

Sources

Exploratory

Keto-Enol Tautomerism in Trifluoromethyl-β-Diketones: Mechanistic Drivers, Analytical Workflows, and Implications for Drug Design

Executive Summary The equilibrium between keto and enol tautomers is a foundational concept in chemical reactivity, dictating the behavior of β-dicarbonyl compounds in synthetic and medicinal chemistry. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The equilibrium between keto and enol tautomers is a foundational concept in chemical reactivity, dictating the behavior of β-dicarbonyl compounds in synthetic and medicinal chemistry. The introduction of a trifluoromethyl ( CF3​ ) group into a β-diketone architecture dramatically perturbs this equilibrium. As a Senior Application Scientist, understanding the causality behind this shift is critical for designing robust analytical assays and controlling regioselectivity in drug synthesis. This whitepaper provides an in-depth technical analysis of the structural dynamics, quantitative thermodynamic data, and self-validating experimental workflows used to characterize trifluoromethyl-β-diketones.

Mechanistic Drivers of the Tautomeric Shift

In standard β-diketones like acetylacetone, the keto-enol equilibrium is governed by the stabilization of the enol form through an intramolecular hydrogen bond and π -electron conjugation. However, substituting a methyl group with a trifluoromethyl group fundamentally alters the electronic landscape[1].

The CF3​ group exerts a powerful inductive electron-withdrawing effect (-I effect). This electronic depletion has two primary mechanistic consequences:

  • Increased Acidity of the α -Proton: The electron-withdrawing nature of the CF3​ group significantly increases the acidity of the neighboring carbonyl's α -proton, lowering the activation energy required for proton transfer and making enolization highly favorable[1].

  • Hydrogen Bond Strengthening: Once the enol is formed, the CF3​ group enhances the polarization of the molecule, which strengthens the intramolecular hydrogen bond of the chelated cis-enol conformation, locking it into a highly stable state[2].

In asymmetric trifluoromethyl-β-diketones (e.g., 1,1,1-trifluoroacetylacetone), two distinct enol forms can exist: Enol A (hydroxyl group adjacent to the CF3​ moiety) and Enol B (hydroxyl group adjacent to the alkyl/aryl moiety). Density Functional Theory (DFT) calculations and spectroscopic evidence consistently demonstrate that Enol A is the thermodynamically dominant species, as it maximizes conjugation and minimizes steric repulsion[1][2].

Tautomeric_Equilibria Diketo Diketo Form (Less Stable) EnolA Enol A (OH adjacent to CF3) Diketo->EnolA Strong H-Bond (-I Effect) EnolB Enol B (OH adjacent to R) Diketo->EnolB Weak H-Bond EnolA->EnolB Enol-Enol Exchange

Tautomeric equilibria in asymmetric trifluoromethyl-β-diketones.

Quantitative Data: Substituent and Solvent Effects

The degree of enolization is highly dependent on both the degree of fluorination and the surrounding solvent environment. Polar solvents (e.g., DMSO) act as competitive hydrogen-bond acceptors, disrupting the intramolecular hydrogen bond of the enol and artificially driving the equilibrium toward the diketo form[3]. Conversely, non-polar solvents or neat liquid conditions preserve the intrinsic electronic effects of the molecule[2].

The table below summarizes the profound impact of CF3​ substitution on the tautomeric equilibrium under neat liquid conditions at 33 °C[4]:

CompoundFormula% Enol (Neat, 33 °C)Primary Enol Stabilization Factor
Acetylacetone CH3​C(O)CH2​C(O)CH3​ 85%Standard intramolecular H-bond
Trifluoroacetylacetone CF3​C(O)CH2​C(O)CH3​ 97%Enhanced α -proton acidity via CF3​
Hexafluoroacetylacetone CF3​C(O)CH2​C(O)CF3​ 100%Dual CF3​ inductive effects

Analytical Workflows: Self-Validating VT-NMR Protocol

To accurately quantify the keto-enol and enol-enol equilibria, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard[5][6]. The following step-by-step methodology outlines a self-validating protocol for thermodynamic extraction.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve the trifluoromethyl-β-diketone in a non-polar, non-competing solvent such as CDCl3​ or CCl4​ at a concentration of 0.05 M.

  • Causality: Non-polar solvents are mandatory to observe the intrinsic electronic effect of the CF3​ group. Polar solvents will competitively hydrogen bond with the enolic proton, skewing the baseline equilibrium[3].

Step 2: Probe Tuning & Calibration
  • Action: Tune the NMR probe for both 1H and 19F nuclei.

  • Causality: While 1H NMR allows direct observation of the strongly deshielded enolic proton (often >14 ppm due to strong H-bonding), 19F NMR provides a highly sensitive, background-free handle. This is crucial for distinguishing the subtle chemical shift differences between Enol A and Enol B[2].

Step 3: VT-NMR Acquisition
  • Action: Acquire 1H and 19F spectra across a temperature gradient from 298 K to 343 K in 5 K increments. Allow 10 minutes of equilibration time per temperature point.

  • Causality: The intramolecular hydrogen bond is highly sensitive to heat. Elevated temperatures shift the equilibrium toward the keto form. Monitoring this shift provides the dynamic data required for thermodynamic profiling[5][6].

Step 4: Peak Integration & Thermodynamic Extraction
  • Action: Integrate the distinct keto and enol signals at each temperature to calculate the equilibrium constant ( Keq​ ). Plot ln(Keq​) versus 1/T (van 't Hoff plot).

  • Causality: A linear van 't Hoff plot self-validates the assay. The slope and intercept yield the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization, proving that the observed spectral changes are driven by true thermodynamic equilibrium rather than sample degradation[6].

NMR_Workflow Prep 1. Sample Prep (Non-polar Solvent) Tune 2. Probe Tuning (1H & 19F Nuclei) Prep->Tune Acq 3. VT-NMR Acquisition (298K to 343K) Tune->Acq Integ 4. Peak Integration (Keto vs. Enol) Acq->Integ Thermo 5. Thermodynamic Data (van 't Hoff Plot) Integ->Thermo

Self-validating VT-NMR workflow for tautomeric thermodynamic extraction.

Implications in Drug Development: Regioselective Synthesis

Trifluoromethyl-β-diketones are indispensable precursors for synthesizing CF3​ -substituted heterocycles, such as pyrazoles, which are core motifs in blockbuster pharmaceuticals and agrochemicals (e.g., Tebufenpyrad)[4][7].

The condensation of these diketones with hydrazines is notoriously difficult to control, typically yielding a mixture of regioisomeric pyrazoles because the diketone possesses multiple electrophilic centers governed by its tautomeric states[8][9].

The Solution via Solvent Engineering: By conducting the condensation reaction in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), scientists can manipulate the solvation sphere. These highly polar, strongly hydrogen-bond-donating (but weakly nucleophilic) solvents preferentially stabilize specific tautomeric transition states. This intervention dramatically enhances the regioselectivity of the nucleophilic attack, streamlining the purification process and increasing the overall yield of the desired active pharmaceutical ingredient (API)[7].

Sources

Foundational

Hydrate Formation of Trifluoromethyl Ketones in Solution: Mechanisms, Analytics, and Drug Design Applications

Executive Summary Trifluoromethyl ketones (TFMKs) occupy a privileged space in modern medicinal chemistry and organic synthesis. Unlike standard aliphatic or aromatic ketones, TFMKs exhibit a profound tendency to undergo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethyl ketones (TFMKs) occupy a privileged space in modern medicinal chemistry and organic synthesis. Unlike standard aliphatic or aromatic ketones, TFMKs exhibit a profound tendency to undergo reversible hydration in aqueous solutions, forming stable gem-diols (hydrates). This unique physicochemical property is not merely a structural curiosity; it is the fundamental driver behind their efficacy as transition-state analog inhibitors for a wide array of hydrolytic enzymes.

This technical guide dissects the thermodynamic drivers of TFMK hydration, explores their critical role in rational drug design, and provides field-proven, self-validating analytical protocols for quantifying hydration equilibria in solution.

Thermodynamic & Mechanistic Foundations (The "Why")

The hydration of a carbonyl group involves the nucleophilic addition of water to form a gem-diol. For unactivated ketones like acetone, this equilibrium heavily favors the carbonyl form. However, the introduction of a trifluoromethyl ( −CF3​ ) group shifts the equilibrium constant ( Khyd​ ) dramatically toward the hydrate[1].

Causality of Hydrate Stabilization

The stabilization of the TFMK hydrate is governed by two synergistic forces:

  • Inductive Destabilization of the Ground State: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect ( −I ). This intensifies the partial positive charge ( δ+ ) on the carbonyl carbon, destabilizing the sp2 -hybridized ground state and making it highly susceptible to nucleophilic attack.

  • Stereoelectronic (Anomeric) Stabilization of the Product: Beyond simple inductive effects, the gem-diol product is stabilized by hyperconjugation. The oxygen lone pairs ( nO​ ) in the hydrate can donate electron density into the strongly accepting anti-bonding orbital of the adjacent carbon-trifluoromethyl bond ( σC−CF3∗​ ). This provides up to four stabilizing anomeric interactions in a trifluoromethyl system, compared to only two in a standard methyl system[2].

G Ketone Trifluoromethyl Ketone (Carbonyl Form) Hydrate gem-Diol (Hydrate Form) Ketone->Hydrate + H2O (K_hyd >> 1) Inductive Inductive Effect (-CF3 withdraws e-) Inductive->Ketone Destabilizes Ground State Anomeric Stereoelectronic Effect (O-Lp to C-CF3 σ*) Anomeric->Hydrate Stabilizes Product

Thermodynamic and stereoelectronic drivers of TFMK hydration equilibrium.

Quantitative Hydration Equilibria

The extent of hydration is highly dependent on the steric and electronic nature of the non-fluorinated substituent attached to the carbonyl.

Table 1: Comparative Hydration Equilibrium Constants ( Khyd​ ) in Water

Carbonyl CompoundStructureApproximate Khyd​ Dominant Species in H₂O
Acetone CH3​−CO−CH3​ 10−3 Ketone
Formaldehyde H−CO−H 103 Hydrate
Trifluoroacetophenone Ph−CO−CF3​ 102 Hydrate (varies by para-substituent)
Hexafluoroacetone CF3​−CO−CF3​ 106 Hydrate (>99.9%)

Biological Relevance: TFMKs in Drug Development

In biological systems, the hydration of TFMKs is the cornerstone of their pharmacological activity. TFMKs are potent inhibitors of serine, cysteine, and metalloproteases[3].

Mimicking the Tetrahedral Intermediate

During the enzymatic cleavage of a peptide bond, the active-site nucleophile (e.g., the hydroxyl of Serine or the thiol of Cysteine) attacks the scissile amide bond, forming a transient, high-energy tetrahedral intermediate. TFMKs act as transition-state analogs. Because the hydrated ketone (or the hemiketal/hemithioketal formed upon enzyme attack) perfectly mimics the geometry and electronic distribution of this tetrahedral intermediate, the enzyme binds the inhibitor with exceptionally high affinity (often in the low nanomolar Ki​ range).

G Enzyme Active Protease (Ser/Cys nucleophile) Hemiketal Tetrahedral Adduct (Transition-State Analog) Enzyme->Hemiketal Nucleophilic Attack TFMK TFMK Inhibitor (Electrophilic Carbonyl) TFMK->Hemiketal Carbonyl Binding Blocked Inhibited Enzyme Complex Hemiketal->Blocked Tight Binding (Low Ki)

TFMK binding mechanism mimicking the tetrahedral transition state of proteases.

Overcoming Metabolic Instability

A historical limitation of TFMK-based drugs is their metabolic vulnerability. In vivo, the free ketone form is prone to rapid reduction by carbonyl reductases (CBRs), yielding inactive trifluoromethyl alcohols.

Rational Design Solution: To circumvent this, medicinal chemists have engineered trifluoropyruvamides (TFPAs). By placing an additional electron-withdrawing amide group adjacent to the ketone, the Khyd​ is pushed even further toward the gem-diol. This hyper-stabilized hydrate acts as a "metabolic shield," effectively masking the carbonyl carbon from reductive enzymes while retaining the ability to inhibit target enzymes like Histone Deacetylases (HDACs)[4].

Analytical Methodologies: Quantifying Khyd​

To accurately utilize TFMKs, researchers must quantify the exact ratio of ketone to hydrate in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis, as the transformation from an sp2 carbonyl to an sp3 hydrate induces massive, easily resolvable chemical shifts.

Table 2: Characteristic NMR Chemical Shifts for TFMK Hydration States

NucleusKetone Form (Free Carbonyl)Hydrate Form (gem-diol)Multiplicity / Coupling
13 C NMR ~190 ppm ( sp2 Carbonyl)90–95 ppm ( sp3 Carbon)Quartet ( 2JCF​≈32 Hz)
19 F NMR ~ -71 to -75 ppm~ -80 to -85 ppmSinglet (if isolated from 1 H)
Self-Validating Protocol: NMR Determination of Khyd​

This methodology is designed as a self-validating system. By utilizing prolonged relaxation delays and time-course monitoring, the protocol inherently proves that thermodynamic equilibrium has been reached and that signal integration is strictly quantitative.

Step 1: Sample Preparation

  • Weigh 10–20 mg of the target TFMK into a clean vial.

  • Dissolve in 0.6 mL of a deuterated solvent mixture mimicking physiological conditions (e.g., 90% H2​O / 10% D2​O with phosphate buffer, pH 7.4).

  • Validation Check: Add 1.0 μL of Trifluoroacetic Acid (TFA) as an internal standard for 19 F chemical shift referencing (-76.55 ppm) and mass balance verification.

Step 2: Equilibration Monitoring

  • Transfer the solution to a 5 mm NMR tube and insert it into the spectrometer maintained at a constant temperature (e.g., 298 K).

  • Acquire rapid 19 F spectra every 15 minutes.

  • Validation Check: The system is confirmed to be at thermodynamic equilibrium only when the integration ratio between the hydrate peak (~ -82 ppm) and the ketone peak (~ -73 ppm) remains constant across three consecutive acquisitions.

Step 3: Quantitative Acquisition

  • Determine the longitudinal relaxation time ( T1​ ) for both the ketone and hydrate fluorine signals using an inversion-recovery experiment.

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest-relaxing nucleus (typically 10–15 seconds). This guarantees 99.3% magnetization recovery, ensuring that peak areas perfectly correlate with molar concentrations.

  • Acquire the final 19 F spectrum using a 90° excitation pulse.

Step 4: Data Processing and Calculation

  • Phase and baseline-correct the spectrum meticulously.

  • Integrate the ketone signal ( Iketone​ ) and the hydrate signal ( Ihydrate​ ).

  • Calculate the equilibrium constant:

    Khyd​=[Ketone][Hydrate]​=Iketone​Ihydrate​​

G Prep 1. Sample Prep (TFMK + Internal Standard) Equilibrate 2. Equilibration (Monitor until constant ratio) Prep->Equilibrate Acquire 3. NMR Acquisition (Set D1 > 5x T1) Equilibrate->Acquire Integrate 4. Integration (Keto vs. Hydrate peaks) Acquire->Integrate Calculate 5. K_hyd Calculation ([Hydrate]/[Ketone]) Integrate->Calculate

Experimental workflow for determining TFMK hydration equilibrium via NMR.

References

  • National Institutes of Health (NIH)
  • Fluoro Ketone Inhibitors of Hydrolytic Enzymes PubMed - NIH URL
  • National Institutes of Health (NIH)
  • Spotting the unexpected.
  • Geminal diol - Hydration Equilibrium Wikipedia URL

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Asymmetric Reduction of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Enantioselective synthesis of chiral trifluoromethyl alcohols via metal-ligand bifunctional catalysis. Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Enantioselective synthesis of chiral trifluoromethyl alcohols via metal-ligand bifunctional catalysis.

Scientific Context & Substrate Significance

The incorporation of the trifluoromethyl (–CF 3​ ) group into pharmacophores is a cornerstone strategy in modern drug design. It enhances metabolic stability, increases lipophilicity, and acts as a bioisostere for halogens or methyl groups. The substrate 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-one is a highly versatile building block; its asymmetric reduction yields a chiral secondary trifluoroethanol motif flanked by a quinoline ring, a structural topology prevalent in CETP inhibitors (e.g., Odanacatib analogs), LXR modulators, and antimalarial agents.

However, trifluoromethyl ketones are notoriously challenging substrates for asymmetric reduction[1]. The extreme electron-withdrawing nature of the –CF 3​ group renders the carbonyl carbon highly electrophilic, leading to the formation of stable, unreactive gem-diols (hydrates) in the presence of trace water. Furthermore, the quinoline nitrogen presents a significant risk of catalyst poisoning via competitive coordination to the transition metal center.

To overcome these thermodynamic and kinetic hurdles, this protocol leverages the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizing a Ru(II)-TsDPEN bifunctional catalyst system with a formic acid/triethylamine (TEAF) azeotrope[2].

Mechanistic Grounding & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The asymmetric reduction of this specific substrate relies on three causal pillars:

  • Thermodynamic Driving Force (The Hydrogen Source): Traditional ATH utilizes isopropanol as the hydrogen donor. However, because the resulting trifluoromethyl alcohol is a poor hydride donor, the equilibrium in an isopropanol system heavily favors the reverse reaction (oxidation). By substituting isopropanol with a formic acid/triethylamine (5:2) azeotrope, the oxidation of formate yields CO 2​ gas. The irreversible extrusion of CO 2​ drives the reaction to >99% conversion, bypassing the thermodynamic trap[3].

  • Bifunctional Catalysis (Bypassing Alkoxide Intermediates): The RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst undergoes base-promoted HCl elimination to form a 16-electron Ru(II) amido complex. This species abstracts a proton and a hydride from formic acid to form an 18-electron Ru(II) hydride. The reduction of the ketone occurs via a highly organized, six-membered pericyclic transition state. The metal hydride and the amine proton are transferred simultaneously to the C=O bond. This non-classical mechanism avoids the formation of a high-energy metal-alkoxide intermediate, which is crucial for highly electrophilic CF 3​ ketones[4].

  • Steric Shielding & Stereocontrol: The bulky p-cymene ligand and the rigid TsDPEN framework sterically shield the Ru(II) center, preventing the quinoline nitrogen from acting as a bidentate poison. Stereoselectivity is dictated by CH/π interactions between the p-cymene ring and the quinoline moiety, forcing the –CF 3​ group into a specific spatial orientation, reliably yielding the (R)-enantiomer when using the (R,R)-ligand.

ATH_Mechanism Precatalyst RuCl(p-cymene)[(R,R)-TsDPEN] (Precatalyst) ActiveCat 16e- Ru(II) Amido Complex (Active Catalyst) Precatalyst->ActiveCat -HCl (Et3N) Hydride 18e- Ru(II) Hydride Complex (H-Donor) ActiveCat->Hydride +HCOOH -CO2 (Irreversible) TransitionState Six-Membered Pericyclic TS (CH/π Interactions) Hydride->TransitionState +Ketone Product (R)-Alcohol Product + Regenerated Catalyst TransitionState->Product Concerted H-/H+ Transfer Product->ActiveCat Catalyst Loop Ketone 1,1,1-Trifluoro-3-(quinolin- 2-yl)propan-2-one Ketone->TransitionState

Fig 1. Catalytic cycle of the Ru-TsDPEN mediated ATH highlighting the irreversible CO2 extrusion.

Self-Validating Experimental Protocol

This protocol is designed with built-in quality control (QC) checkpoints to ensure the integrity of the catalytic cycle.

Reagents & Equipment
  • Substrate: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (10.0 mmol, rigorously dried)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol% loading)

  • Hydrogen Source: Formic acid / Triethylamine azeotrope (5:2 molar ratio, commercially available or prepared anhydrously)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL, degassed)

  • Equipment: 50 mL Schlenk flask, argon manifold, reflux condenser with a bubbler (to monitor CO 2​ evolution).

Step-by-Step Methodology

Step 1: Catalyst Activation (QC Checkpoint 1)

  • Under an argon atmosphere, charge the Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol).

  • Add degassed anhydrous DMF (5.0 mL) and stir until fully dissolved.

  • Inject the HCOOH/Et 3​ N (5:2) azeotrope (2.0 mL).

  • Self-Validation: Observe the color change. The solution must transition from a reddish-brown to a deep purple/black within 5 minutes, indicating the successful formation of the active 16-electron Ru(II) amido species.

Step 2: Substrate Addition & Reaction

  • Dissolve the ketone substrate (2.67 g, 10.0 mmol) in anhydrous DMF (5.0 mL).

  • Add the substrate solution dropwise to the active catalyst mixture over 10 minutes at 25 °C to prevent thermal spiking.

  • Warm the reaction mixture to 40 °C.

  • Self-Validation: Monitor the bubbler. Steady gas evolution (CO 2​ ) should be visible. The reaction is driven by this entropic release.

Step 3: Reaction Monitoring (QC Checkpoint 2)

  • After 12 hours, withdraw a 50 µL aliquot, quench with CDCl 3​ , and acquire a crude 19 F NMR spectrum.

  • Self-Validation: The ketone –CF 3​ resonance typically appears around -78.5 ppm. The product alcohol –CF 3​ resonance appears around -76.2 ppm. Proceed to workup only when the ketone signal is <1% relative to the product.

Step 4: Quench and Isolation

  • Cool the reaction to 0 °C and quench by slowly adding 15 mL of saturated aqueous NaHCO 3​ (Caution: effervescence).

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (2 × 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to afford the pure (R)-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol.

Experimental_Workflow Step1 1. Catalyst Activation Ru-TsDPEN + TEAF in DMF (Ar atm) Step2 2. Substrate Addition Add Ketone dropwise at 25°C Step1->Step2 Step3 3. Thermal Maturation Heat to 40°C, monitor CO2 evolution Step2->Step3 Step4 4. In-Process QC 19F NMR check for conversion (>99%) Step3->Step4 Step5 5. Quench & Extraction NaHCO3 quench, EtOAc extraction Step4->Step5 Step6 6. Purification & Analysis Silica Chromatography & Chiral HPLC Step5->Step6

Fig 2. Step-by-step experimental workflow for the ATH of the trifluoromethyl ketone.

Quantitative Data & Analytical Validation

The choice of solvent and hydrogen source profoundly impacts both conversion and enantiomeric excess (ee). Table 1 summarizes the optimization landscape, demonstrating the necessity of the TEAF system over traditional isopropanol for this specific electron-deficient substrate.

Table 1: Optimization of ATH Conditions for 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Catalyst SystemHydrogen SourceSolventTemp (°C)Conversion (%)ee (%)
RuCl(p-cymene)[(R,R)-TsDPEN]i-PrOH / t-BuOKi-PrOH25< 15N/A
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et 3​ N (5:2)CH 2​ Cl 2​ 256892 (R)
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et 3​ N (5:2) DMF 40 > 99 96 (R)
RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH / Et 3​ N (5:2)DMF40> 9996 (S)
Ir(f-ampha)[5]H 2​ gas (50 atm)MeOH25> 9998 (R)

Note: While Iridium-catalyzed Asymmetric Hydrogenation (AH) under high pressure is an excellent alternative[1], the Ru-ATH method provides operational simplicity without the need for high-pressure autoclaves.

Table 2: Analytical Characterization Parameters

ParameterAnalytical MethodExpected Result / Specification
Reaction Conversion 19 F NMR (400 MHz, CDCl 3​ )Shift from δ -78.5 (s, 3F) to δ -76.2 (d, 3F)
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H)Hexane/i-PrOH (90:10), 1.0 mL/min, λ = 254 nm. Baseline resolution of enantiomers.
Chemical Purity 1 H NMR (400 MHz, CDCl 3​ )Absence of aldehyde/hydrate peaks; distinct CH-OH multiplet at δ 4.5 ppm.

References

  • Zhu, T., Shao, P., & Zhang, X. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Zheng, Y., Martinez-Acosta, J. A., Khimji, M., Barbosa, L. C. A., Clarkson, G. J., & Wills, M. (2022). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings (MDPI).[Link]

  • Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts.[Link]

Sources

Application

Application Note: Kinetic Profiling of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one in Enzyme Inhibition Assays

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic profiling, and self-validating continuous assay protocols for Trifluoromethyl Ketone (TFMK) tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic profiling, and self-validating continuous assay protocols for Trifluoromethyl Ketone (TFMK) transition-state analogs.

Executive Summary

The compound 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one belongs to a highly privileged class of enzyme inhibitors known as trifluoromethyl ketones (TFMKs). While historically utilized to probe serine and cysteine hydrolases (such as elastase and carboxylesterases), quinoline-bearing TFMKs have emerged as exceptionally potent, class-dependent inhibitors of Histone Deacetylases (HDACs) .

Unlike traditional hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat) which typically exhibit simple fast-on/fast-off kinetics, TFMKs display complex, isoform-specific slow-binding kinetics. This application note provides a comprehensive, expert-level framework for designing, executing, and validating enzyme inhibition assays using this compound, ensuring that its time-dependent kinetic behavior is accurately captured.

Mechanistic Rationale: The "Why" Behind the Chemistry

To successfully deploy 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one in an assay, one must understand the causality of its molecular interactions. The compound’s efficacy is driven by two primary structural motifs:

  • The Trifluoromethyl Ketone (TFMK) Warhead: The highly electron-withdrawing −CF3​ group severely polarizes the adjacent carbonyl carbon. In the aqueous environment of an assay buffer, this polarization shifts the equilibrium heavily toward hydration, forming a gem-diol.

    • In Metalloenzymes (e.g., HDACs): The gem-diol acts as a bidentate chelator for the catalytic Zn2+ ion, perfectly mimicking the tetrahedral transition state of acetyl-lysine hydrolysis .

    • In Serine/Cysteine Hydrolases: The active-site nucleophile directly attacks the highly electrophilic ketone, forming a reversible, stable hemiketal or thiohemiketal .

  • The Quinoline Scaffold: The quinoline ring provides critical hydrophobic and π−π stacking interactions. In HDACs, this motif inserts into the narrow, hydrophobic 11 Å channel leading to the active site, dictating isoform selectivity .

The Kinetic Trap: Slow-Binding Mechanisms

A critical failure point in standard end-point assays is the assumption of rapid equilibrium. TFMKs often exhibit slow-binding kinetics against specific enzyme isoforms (e.g., Class I and IIb HDACs), where the formation of the final enzyme-inhibitor complex ( EI∗ ) occurs on a timescale of minutes to hours. Failing to account for this via pre-incubation will result in artificially inflated IC50​ values (false negatives for potency).

Mechanism TFMK 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (Ketone Form) Hydrate gem-Diol Form (Aqueous Buffer) TFMK->Hydrate H2O Equilibrium SerCys Ser/Cys Hydrolase (Hemiketal Formation) TFMK->SerCys Direct Nucleophilic Attack HDAC HDAC (Zn2+) (Bidentate Chelation) Hydrate->HDAC Transition-State Mimicry

Mechanistic pathways of TFMK-mediated enzyme inhibition via hydration and transition-state mimicry.

Self-Validating Experimental Protocol: Continuous Fluorometric Assay

To accurately profile 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one, a continuous kinetic assay is mandatory. This protocol is optimized for a fluorometric HDAC assay (e.g., using Boc-Lys(Ac)-AMC as a substrate) but is adaptable to other hydrolases.

Phase 1: Reagent Preparation & Hydration Control

Causality: TFMKs are highly hydrophobic and prone to precipitation in aqueous buffers. Furthermore, the ketone/gem-diol equilibrium takes time to establish upon aqueous dilution.

  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber vials at -20°C to prevent degradation.

  • Working Dilutions: Perform serial dilutions in 100% DMSO first.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA) to achieve a final DMSO concentration of ≤1% . Allow the buffer solutions to equilibrate for 15 minutes at room temperature to stabilize the gem-diol formation.

Phase 2: The Pre-Incubation Paradigm

Causality: To distinguish between fast-on/fast-off and slow-binding kinetics, the enzyme must be exposed to the inhibitor for varying durations before substrate addition.

  • Matrix Setup: In a black 384-well microplate, add 10 µL of the inhibitor (at various concentrations) to 10 µL of the enzyme solution.

  • Time-Course Incubation: Establish a pre-incubation gradient: 0, 15, 30, 60, and 120 minutes at 37°C.

  • Internal Validation Controls:

    • Vehicle Control: Buffer + 1% DMSO + Enzyme (Baseline activity).

    • Positive Control: 1 µM SAHA/Vorinostat (Validates fast-on/fast-off assay mechanics).

    • Autofluorescence Control: Buffer + Inhibitor (No enzyme, No substrate).

Phase 3: Continuous Kinetic Readout
  • Initiation: Rapidly add 10 µL of the fluorogenic substrate (e.g., 50 µM Boc-Lys(Ac)-AMC) to all wells using a multichannel pipette or automated dispenser.

  • Measurement: Immediately read the plate in a microplate reader (Ex: 360 nm, Em: 460 nm) at 37°C, taking readings every 60 seconds for 60 minutes.

  • Data Extraction: Calculate the initial velocity ( vi​ ) and steady-state velocity ( vs​ ) from the progress curves. A non-linear progress curve (concave down) in the 0-minute pre-incubation wells is the hallmark signature of slow-binding inhibition.

Workflow Prep 1. Compound Prep (100% DMSO) Dilute 2. Buffer Dilution (≤1% DMSO) Prep->Dilute PreInc 3. Pre-incubation (0-120 min) Dilute->PreInc Substrate 4. Substrate Addition (Fluorogenic) PreInc->Substrate Read 5. Kinetic Readout (Ex/Em monitoring) Substrate->Read

Standardized continuous kinetic assay workflow for slow-binding TFMK inhibitors.

Data Presentation & Troubleshooting

Summarizing kinetic data correctly is vital for comparing TFMKs against other structural classes. Table 1 outlines the expected kinetic behaviors of TFMKs across different enzyme classes, highlighting why pre-incubation is critical.

Table 1: Representative Kinetic Parameters for TFMK Inhibitors

Enzyme TargetInhibitor ClassKinetic MechanismTypical Ki​ / IC50​ RangePre-incubation Effect
Class I HDACs (1, 2, 3)TFMKSlow-binding (Mechanism A/B)10 - 500 nMSignificant (Up to 20x potency shift)
Class IIa HDACs (4, 7)TFMKFast-on / Fast-off1 - 50 nMNegligible
CarboxylesterasesTFMKReversible Hemiketal1 - 100 nMModerate

Table 2: Protocol Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
IC50​ shifts drastically between 0 and 120 min pre-incubation The compound is a slow-binding inhibitor. Equilibrium was not reached at t=0 .Report the steady-state Ki​ derived from the progress curves rather than a static IC50​ .
Loss of enzyme activity in vehicle control over 120 mins Thermal degradation of the enzyme during prolonged pre-incubation at 37°C.Add stabilizing agents (e.g., 0.5 mg/mL BSA or 0.01% Triton X-100) to the assay buffer.
High background fluorescence in inhibitor-only wells The quinoline scaffold is absorbing/emitting light at the assay wavelengths.Subtract background control well values at every time point; consider switching to a red-shifted substrate.
Sudden plateau in progress curve at high inhibitor concentrations Compound precipitation upon addition of aqueous substrate.Ensure final DMSO concentration is exactly 1%; verify compound solubility via dynamic light scattering (DLS) if necessary.

References

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-470.[Link]

  • Wheelock, C. E., et al. (2001). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Chemical Research in Toxicology, 14(12), 1568-1579.[Link]

  • Frey, R. R., et al. (2003). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 13(23), 3443-3447.[Link]

Method

Application Note: Evaluation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one as a Cysteine Protease Inhibitor

Target Audience: Researchers, enzymologists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic assay design, and self-validating protocols for slow-binding reversible covalent inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic assay design, and self-validating protocols for slow-binding reversible covalent inhibitors.

Introduction & Mechanism of Action

Cysteine proteases, including human Cathepsins, Calpains, and viral proteases like the SARS-CoV-2 Main Protease (Mpro/3CLpro), are critical therapeutic targets 1[1].

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS 398-50-5) serves as a prototypical trifluoromethyl ketone (TFMK) inhibitor2[2]. The molecule is engineered with two synergistic pharmacophores:

  • The Quinoline Ring: Acts as a hydrophobic recognition moiety that docks into the S1/S2 subsite of the protease active cleft, driving initial non-covalent affinity 3[3].

  • The Trifluoromethyl Ketone Warhead: The highly electronegative fluorine atoms withdraw electron density from the carbonyl carbon, rendering it highly electrophilic 4[4].

Upon binding, the catalytic cysteine thiolate of the protease executes a nucleophilic attack on the ketone carbonyl. This reaction yields a tetrahedral hemithioacetal , a reversible covalent adduct that perfectly mimics the transition state of natural peptide bond hydrolysis 5[5].

MOA E Free Enzyme (Active Cys-SH) EI Non-Covalent Complex (E···I) E->EI k_on I TFMK Inhibitor (Ketone) I->EI Binding EI->E k_off EI_cov Reversible Hemithioacetal (E-I Covalent) EI->EI_cov k_inact (Nucleophilic Attack) EI_cov->EI k_react (Hydrolysis)

Fig 1. Two-step slow-binding mechanism of TFMK reversible hemithioacetal formation.

Physicochemical Properties

PropertyValue
Chemical Name 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
CAS Number 398-50-5
Molecular Formula C₁₂H₈F₃NO
Molecular Weight 239.19 g/mol
SMILES O=C(CC1=NC2=CC=CC=C2C=C1)C(F)(F)F
Solubility Soluble in DMSO (Prepare 10 mM stock, store at -20°C)

(Data sourced from 2[2])

Experimental Design Causality (E-E-A-T)

To ensure scientific integrity, the assay design must account for two critical factors inherent to TFMKs:

  • Slow-Binding Kinetics: Because hemithioacetal formation is a two-step process, TFMKs often exhibit time-dependent inhibition 6[6]. Standard "fast-on/fast-off" assays without pre-incubation will drastically underestimate the inhibitor's potency. A pre-incubation step is mandatory.

  • Thiol Scavenger Selection: Cysteine proteases require a reducing agent to keep the active site Cys-SH from oxidizing. However, high concentrations of Dithiothreitol (DTT) can act as a competing nucleophile, forming adducts with the electrophilic ketone warhead. Tris(2-carboxyethyl)phosphine (TCEP) is strongly recommended over DTT, as it reduces disulfides without reacting with carbonyls.

Protocols

Protocol A: Continuous Fluorogenic Assay for Slow-Binding Inhibition

Objective: Determine the true IC50​ and Ki​ by allowing the enzyme and inhibitor to reach equilibrium.

Self-Validating Controls Required:

  • Vehicle Control: DMSO matched to the highest inhibitor concentration (typically 1-2% v/v) to establish uninhibited Vmax​ .

  • Positive Control: An irreversible inhibitor (e.g., E-64 for Cathepsins) to confirm assay sensitivity.

  • Blank: Buffer + Substrate (No Enzyme) to measure background substrate auto-hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 2 mM TCEP). Note: Add TCEP fresh on the day of the experiment.

  • Inhibitor Dilution: Prepare a 10-point serial dilution (e.g., 3-fold steps) of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one in 100% DMSO.

  • Pre-Incubation: In a black 384-well microplate, mix 10 µL of the target Cysteine Protease (e.g., 2 nM final concentration) with 0.5 µL of the inhibitor series. Incubate at 25°C for 60 minutes to allow slow-binding equilibration.

  • Reaction Initiation: Add 10 µL of the appropriate fluorogenic substrate (e.g., Z-Phe-Arg-AMC at a concentration equal to its Km​ ) to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor fluorescence (e.g., Ex 380 nm / Em 460 nm for AMC) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Fit the dose-response data to a 4-parameter logistic (4PL) equation to derive the IC50​ .

Protocol B: Jump-Dilution Reversibility Assay

Objective: Differentiate between irreversible covalent modifiers and reversible covalent modifiers (like TFMKs).

JumpDilution Step1 1. Incubation [E] + 10x IC50 [I] (60 min) Step2 2. Jump Dilution 100x into Assay Buffer + Saturating Substrate Step1->Step2 Step3 3. Kinetic Read Monitor Fluorescence Continuous Assay Step2->Step3 Step4 4. Analysis Plot Activity Recovery vs. Time Step3->Step4

Fig 2. Jump-dilution assay workflow to validate the reversibility of the covalent inhibitor.

Step-by-Step Methodology:

  • Complex Formation: Incubate the protease at a high concentration (100x the final assay concentration) with 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one at a concentration of 10×IC50​ for 60 minutes.

  • Jump Dilution: Rapidly dilute the incubation mixture 100-fold into assay buffer containing a saturating concentration of substrate ( [S]=10×Km​ ).

  • Kinetic Monitoring: Continuously monitor the fluorescence.

  • Interpretation:

    • Irreversible Inhibitor: The progress curve remains flat (no activity recovery).

    • Reversible TFMK: The progress curve will show a slow upward curvature (concave up) as the hemithioacetal hydrolyzes, the inhibitor dissociates, and enzymatic activity is restored.

Data Presentation & Expected Outcomes

Table 1: Recommended Assay Buffer Compositions for Common Cysteine Proteases

Protease TargetOptimal pHRecommended Reducing AgentPreferred Fluorogenic Substrate
Cathepsin B 5.5 - 6.02 mM TCEPZ-Arg-Arg-AMC
Cathepsin L 5.52 mM TCEPZ-Phe-Arg-AMC
Calpain-1 7.4 (+ 1mM Ca²⁺)2 mM TCEPSuc-LLVY-AMC
SARS-CoV-2 Mpro 7.31 mM TCEPDabcyl-KTSAVLQSGFRKME-Edans

Table 2: Expected Kinetic Profile of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one vs. Controls

Compound ClassPre-Incubation DependencyJump-Dilution RecoveryInhibition Modality
TFMK (Test Compound) High (Potency increases with time)Yes (Slow recovery curve)Reversible Covalent (Slow-binding)
Vinyl Sulfone (Control) HighNo (Flat line)Irreversible Covalent
Non-Covalent Peptide Low (Instant equilibrium)Yes (Immediate linear rate)Reversible Non-Covalent

Sources

Application

Application Note: Enantioselective Synthesis of Chiral Tertiary Trifluoromethyl Alcohols via Nucleophilic Trifluoromethylation of Propan-2-one Derivatives

Executive Summary & Strategic Relevance The incorporation of the trifluoromethyl (–CF₃) group into organic frameworks is a cornerstone strategy in modern drug discovery. The –CF₃ moiety profoundly modulates a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The incorporation of the trifluoromethyl (–CF₃) group into organic frameworks is a cornerstone strategy in modern drug discovery. The –CF₃ moiety profoundly modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. Specifically, chiral tertiary trifluoromethyl alcohols—often synthesized from propan-2-one derivatives (e.g., 1-arylpropan-2-ones and aryl methyl ketones)—are privileged structural motifs found in critical therapeutics, such as the HIV reverse transcriptase inhibitor Efavirenz.

This application note provides an authoritative, self-validating protocol for the asymmetric nucleophilic trifluoromethylation of propan-2-one derivatives using the Ruppert-Prakash reagent (TMSCF₃). By leveraging a Cinchona alkaloid-derived quaternary ammonium catalyst, this methodology achieves high yields and excellent enantiomeric excesses (ee), bypassing the need for highly toxic or gaseous fluorinating agents.

Mechanistic Causality: Deconvoluting the Siliconate-Carbanion Dichotomy

To achieve high enantioselectivity, one must understand the exact nature of the –CF₃ transfer. Historically, it was assumed that TMSCF₃ releases a free, highly reactive –CF₃ carbanion. However, advanced stopped-flow NMR and IR kinetic studies have definitively proven that the reaction operates via an anionic chain mechanism driven by pentacoordinate siliconate intermediates [1].

  • Initiation : A catalytic amount of a chiral phenoxide or alkoxide (generated in situ from a Cinchona alkaloid salt and NaH) attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate [Me3​Si(OR)(CF3​)]− .

  • Enantiodetermining Transfer : This siliconate cannot directly transfer a free –CF₃ anion. Instead, it forms a tight ion-pair transition state with the chiral quaternary ammonium cation ( Q+ ) and the propan-2-one derivative. The steric bulk and non-covalent interactions (e.g., π -stacking, hydrogen bonding) of the chiral Q+ scaffold dictate the enantiofacial approach of the –CF₃ group to the carbonyl carbon [2].

  • Chain Propagation : The transfer generates a new chiral alkoxide, which immediately attacks another equivalent of TMSCF₃. This product alkoxide acts as the primary chain carrier, releasing the O-silylated product and perpetuating the catalytic cycle [1, 3].

Mechanistic Pathway Visualization

Mechanism Init Chiral Initiator (Q+ ArO-) Sil Pentacoordinate Siliconate [Me3Si(OR)(CF3)]- Q+ Init->Sil Activation TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Sil TS Enantiodetermining TS (Tight Ion-Pairing) Sil->TS + Ketone Ket Propan-2-one Derivative (R-CO-CH3) Ket->TS Alk Chiral Alkoxide Chain Carrier TS->Alk CF3 Transfer Alk->Sil Activates next TMSCF3 (Chain Reaction) Prod Silylated Product (R-C(CF3)(CH3)-OTMS) Alk->Prod TMS Transfer

Caption: Mechanistic catalytic cycle of anion-initiated asymmetric trifluoromethylation via siliconates.

Quantitative Data: Substrate Scope & Enantioselectivity

The efficacy of the Cinchona alkaloid/NaH catalytic system has been validated across various propan-2-one derivatives and aryl methyl ketones. The steric differentiation between the methyl group and the bulkier R-group is critical for the catalyst to enforce high facial selectivity [3].

Substrate (Propan-2-one derivative)Catalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1-Phenylpropan-2-one (Phenylacetone)10 mol%-208881
1-(4-Methoxyphenyl)ethan-1-one10 mol%-209287
1-(4-Bromophenyl)ethan-1-one10 mol%-209582
1-(2-Naphthyl)ethan-1-one10 mol%-209488
1-(3-Trifluoromethylphenyl)ethan-1-one10 mol%-408584

Data synthesized from standardized Cinchona-catalyzed trifluoromethylation benchmarks[2, 3].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Every critical phase includes an analytical checkpoint to ensure the integrity of the reaction before proceeding, minimizing wasted resources on failed batches.

Experimental Workflow Visualization

Workflow S1 Step 1: Catalyst Prep NaH + Cinchona Salt Strictly Anhydrous S2 Step 2: CF3 Transfer Add Ketone & TMSCF3 -20°C, 19F NMR Monitor S1->S2 S3 Step 3: Desilylation TBAF or HCl/MeOH Cleave O-TMS Bond S2->S3 S4 Step 4: Validation Chiral HPLC (ee %) Yield Quantification S3->S4

Caption: Self-validating experimental workflow for the synthesis of chiral trifluoromethyl alcohols.

Step-by-Step Methodology

Pre-reaction Validation: Causality: Trace moisture will rapidly protonate the reactive –CF₃ anion equivalents, generating inert fluoroform (CHF₃) gas and destroying the yield. Ensure all glassware is flame-dried under vacuum. Evaluate the TMSCF₃ reagent via ¹⁹F NMR; it should present a clean, sharp singlet at approximately -67.3 ppm (in CDCl₃).

Step 1: Catalyst Preparation and Activation

  • In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with N -benzylcinchonidinium bromide (10 mol% relative to the ketone substrate) and anhydrous THF (0.2 M concentration).

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15 mol%).

  • Causality: NaH deprotonates the hydroxyl group of the Cinchona alkaloid. This generates the highly active chiral alkoxide initiator required to attack TMSCF₃ and kickstart the anionic chain reaction. Stir at room temperature for 1 hour until hydrogen gas evolution ceases.

Step 2: Asymmetric Nucleophilic Trifluoromethylation

  • Cool the catalyst solution to -20 °C using a dry ice/ethylene glycol bath.

  • Causality: Lowering the temperature is mandatory. It suppresses the uncatalyzed background reaction driven by trace impurities in TMSCF₃, ensuring the chiral catalyst pathway dominates the kinetics.

  • Add the propan-2-one derivative (1.0 equiv) dropwise.

  • Slowly add TMSCF₃ (1.5 equiv) over 10 minutes.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, dilute in anhydrous THF-d8, and run a quick ¹⁹F NMR. The disappearance of the TMSCF₃ peak (-67.3 ppm) and the emergence of the silylated product peak (~ -80.5 ppm) confirms successful chain propagation. Stir for 12–24 hours until conversion is complete.

Step 3: Desilylation (Deprotection)

  • The immediate product of the reaction is a chiral silyl ether. To liberate the tertiary alcohol, quench the reaction mixture with a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv).

  • Causality: The fluoride ion has a profound thermodynamic affinity for silicon (forming a strong Si–F bond), which cleanly cleaves the O–TMS bond without epimerizing the newly formed chiral center.

  • Stir at room temperature for 2 hours.

Step 4: Isolation and Chiral Analysis

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

  • Self-Validation Checkpoint: Determine the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H). Compare the retention times against a racemic standard synthesized using a non-chiral initiator (e.g., standard TBAF).

References

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR Source: Journal of the American Chemical Society (JACS), 2018. URL:[Link]

  • Ammonium bromides/KF catalyzed trifluoromethylation of carbonyl compounds with (trifluoromethyl)trimethylsilane and its application in the enantioselective trifluoromethylation reaction Source: Tetrahedron, 2007. URL:[Link]

  • Cinchona alkaloid-derived quaternary ammonium salt combined with NaH: a facile catalyst system for the asymmetric trifluoromethylation of ketones Source: Tetrahedron Letters, 2009. URL:[Link]

Method

High-throughput screening of trifluoromethyl ketone libraries

Application Note: High-Throughput Screening of Trifluoromethyl Ketone Libraries for Protease and Deacetylase Inhibitor Discovery Executive Summary & Mechanistic Grounding Trifluoromethyl ketones (TFMKs) represent a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Trifluoromethyl Ketone Libraries for Protease and Deacetylase Inhibitor Discovery

Executive Summary & Mechanistic Grounding

Trifluoromethyl ketones (TFMKs) represent a highly privileged class of pharmacophores in modern drug discovery. As a Senior Application Scientist, I frequently observe that the successful high-throughput screening (HTS) of TFMK libraries hinges on a deep understanding of their unique mechanism of action.

The strong electron-withdrawing nature of the trifluoromethyl (CF3) group highly polarizes the adjacent ketone carbonyl. In biological assays, this moiety readily hydrates to form a geminal diol, which acts as an exceptional zinc-binding group (ZBG) for metalloenzymes like Class IIa Histone Deacetylases (HDACs)[1]. Alternatively, when targeting serine or cysteine proteases (such as the SARS-CoV-2 3CL main protease), the polarized carbonyl undergoes direct nucleophilic attack by the active site residue (Ser/Cys) to form a stable, yet reversible, hemiketal or thiohemiketal adduct[2]. Because this interaction mimics the tetrahedral intermediate of peptide bond cleavage, TFMKs typically exhibit competitive, slow, tight-binding kinetics[2]. Recognizing this time-dependent inhibition is the critical variable that dictates the architecture of our HTS workflows.

Systems Logic & Workflow Architecture

To prevent false negatives during HTS, the screening pipeline must be engineered to accommodate the slow-binding kinetics of TFMKs while maintaining the robust signal-to-noise ratios required for miniaturized formats.

HTS_Workflow Lib TFMK Library Generation Assay High-Throughput FRET Assay Lib->Assay Acoustic Dispensing Complex Transition-State Complex Assay->Complex Time-Dependent Incubation Enzyme Target Enzyme (e.g., 3CLpro) Enzyme->Assay Enzyme Addition Readout Fluorescence Readout Complex->Readout Substrate Cleavage Inhibition Data Hit Triage & QC (Z'-factor) Readout->Data Signal Quantification

Figure 1: High-throughput screening workflow for TFMK libraries, from synthesis to hit triage.

Self-Validating Experimental Protocols

The following protocols detail the preparation and screening of a TFMK library against a viral cysteine protease (e.g., 3CLpro). Every step is designed as a self-validating system to ensure absolute data integrity.

Phase I: TFMK Library Preparation & Plate Formatting

Historically, the purification of TFMK libraries was a bottleneck. Today, libraries can be synthesized cleanly using polymer-supported reagents without the need for chromatographic purification, or via the SPOT method on functionalized cellulose discs, which allows for rapid deprotection and solubilization to obtain printable DMSO stocks[3].

  • Library Solubilization: Solubilize the TFMK library in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature, irreversible hydration of the ketone prior to assay introduction, preserving the electrophilic integrity of the pharmacophore.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the TFMK library into a black, flat-bottom 384-well microplate.

    • Causality: Acoustic dispensing eliminates carryover contamination inherent to pin-tools. This is non-negotiable when screening highly potent, covalent-reversible inhibitors that can easily contaminate subsequent wells.

  • Control Placement (Self-Validation): On every plate, dispense 50 nL of DMSO into column 23 (Negative Control: 100% enzyme activity) and 50 nL of a known reference inhibitor (e.g., 10 mM GC376) into column 24 (Positive Control: 0% enzyme activity).

Phase II: Time-Dependent Quenched-FRET Assay

This assay utilizes a quenched-Fluorescence Resonance Energy Transfer (FRET) peptide substrate. Cleavage by the target protease separates the fluorophore from the quencher, generating a signal[4].

  • Enzyme Addition: Add 25 µL of assay buffer (50 mM HEPES pH 7.4, 0.01% Triton X-100, 1 mM DTT) containing the target enzyme (e.g., 10 nM 3CLpro) to all wells.

    • Causality: Triton X-100 is included to prevent non-specific promiscuous inhibition caused by compound aggregation (colloidal pan-assay interference).

  • Critical Pre-Incubation: Seal the plate and incubate at room temperature for 120 to 240 minutes[2].

    • Causality: TFMKs require time to form the transition-state hemiketal/thiohemiketal complex. Skipping this step will artificially inflate the apparent IC50, leading to the rejection of highly potent slow-binding hits[2].

  • Substrate Addition: Add 25 µL of the quenched-FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) diluted in assay buffer to a final concentration of 20 µM.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocity (V0) from the linear portion of the progress curve.

Quantitative Data Interpretation & Quality Control

A screening campaign is only as reliable as its internal quality controls. Before any TFMK hit is triaged for secondary dose-response testing, the plate must pass strict statistical validation.

Self-Validation Checkpoint: Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| A Z'-factor ≥ 0.6 confirms assay robustness and validates the plate[5]. If Z' < 0.6, the plate must be rejected and repeated, as the signal window is insufficient to reliably distinguish true tight-binding TFMK inhibitors from assay noise.

Table 1: Quantitative HTS Assay Metrics & Typical TFMK Hit Profiles

Parameter / TargetMetric / ValueMechanistic Context & Causality
Assay Quality (Z'-factor) 0.80 ± 0.05High robustness; ensures reliable differentiation of slow-binding hits from background noise[5].
Signal-to-Background (S:B) ~45.9Quenched-FRET provides a wide dynamic range, minimizing false positives from auto-fluorescent library compounds[5].
SARS-CoV 3CLpro Hits (IC50) 0.5 – 7.0 µMInitial hits indicate successful covalent reversible thiohemiketal formation with the active site Cys-145[4].
Optimized 3CLpro Lead (Ki) 0.3 µMPeak potency is only measurable after a 4-hour pre-incubation, proving time-dependent inhibition kinetics[2].

By adhering to this causality-driven workflow, researchers can confidently navigate the kinetic complexities of trifluoromethyl ketones, ensuring that highly potent transition-state inhibitors are accurately identified and advanced through the drug discovery pipeline.

References[4] Building Blocks for the Screening of Histone Deacetylase Inhibitors Using μSPOT. nih.gov. Link[1] Building Blocks for the Screening of Histone Deacetylase Inhibitors Using μSPOT | Request PDF. researchgate.net. Link[3] Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. durham.ac.uk. Link[2] Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. nih.gov. Link[6] High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. nih.gov. Link[5] High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase. nih.gov. Link

Sources

Application

The Versatile Virtuoso: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one as a Premier Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational drug design and materials science. The trifluoromethyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational drug design and materials science. The trifluoromethyl group, in particular, imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a highly sought-after motif. When this privileged functional group is coupled with a quinoline scaffold—a heterocycle renowned for its prevalence in a myriad of bioactive natural products and pharmaceuticals—the resulting building block, 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one , emerges as a powerful and versatile tool for the construction of complex, high-value molecules.

This comprehensive guide provides an in-depth exploration of the applications and experimental protocols for this exceptional building block. Designed for researchers, medicinal chemists, and professionals in drug development, these notes offer not only step-by-step procedures but also the underlying scientific rationale, empowering the user to harness the full synthetic potential of this reagent.

The Strategic Advantage of the Quinoline-Trifluoromethyl Ketone Moiety

The unique reactivity of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one stems from the synergistic interplay between its constituent parts. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its presence can facilitate interactions with biological targets and influence the overall pharmacokinetic profile of a molecule.

The trifluoromethyl ketone functionality is a potent electrophile, rendering the adjacent carbonyl carbon highly susceptible to nucleophilic attack. Furthermore, the acidic nature of the α-protons on the methylene bridge provides a handle for a variety of condensation reactions. This dual reactivity makes it an ideal precursor for the synthesis of a diverse array of heterocyclic and carbocyclic structures.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic placement of the trifluoromethyl ketone and the quinoline moiety in 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one opens a vast array of synthetic possibilities. Two of the most prominent and impactful applications are the construction of trifluoromethyl-substituted pyrazoles and quinoline-containing chalcones. These transformations are not merely academic exercises; they lead to the creation of molecular scaffolds with significant potential in medicinal chemistry and materials science.

Workflow for the Application of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Core Product Scaffolds cluster_applications Potential Applications start 1,1,1-Trifluoro-3- (quinolin-2-yl)propan-2-one reaction1 Condensation with Hydrazines start->reaction1 reaction2 Claisen-Schmidt Condensation with Aryl Aldehydes start->reaction2 product1 Trifluoromethyl-Substituted Quinolinyl-Pyrazoles reaction1->product1 product2 Quinolinyl-Chalcones reaction2->product2 app1 Medicinal Chemistry (e.g., Kinase Inhibitors, Antivirals) product1->app1 product2->app1 app2 Materials Science (e.g., Organic Electronics, Dyes) product2->app2

Caption: Synthetic utility of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

Application Note 1: Synthesis of Trifluoromethyl-Substituted Quinolinyl-Pyrazoles

Introduction: Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a trifluoromethyl group into the pyrazole ring can enhance these properties. The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[2]

Causality of Experimental Choices: The reaction of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one with hydrazine derivatives proceeds via a cyclocondensation reaction. The highly electrophilic trifluoromethyl-substituted carbonyl group is preferentially attacked by one of the nitrogen atoms of the hydrazine. The second nitrogen atom then undergoes condensation with the other carbonyl group, leading to the formation of the pyrazole ring. The choice of solvent and catalyst is crucial for achieving high yields and preventing side reactions.

Protocol 1: Synthesis of 5-(Quinolin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one398-50-5239.191.01.0
Hydrazine hydrate (64% in water)7803-57-850.061.21.2
Ethanol64-17-546.07--
Acetic Acid (glacial)64-19-760.05catalytic-

Procedure:

  • To a solution of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(quinolin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.40 (d, J = 8.4 Hz, 1H), 6.70 (s, 1H), 4.30 (s, 2H), 12.5 (br s, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, 3F).

  • MS (ESI): m/z 292.08 [M+H]⁺.

Application Note 2: Synthesis of Quinoline-Containing Chalcones via Claisen-Schmidt Condensation

Introduction: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde is a classical method for the synthesis of chalcones.[3][4]

Causality of Experimental Choices: In this transformation, the active methylene protons of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one are deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone (chalcone). The choice of a strong base like potassium hydroxide is essential to facilitate the initial deprotonation.

Protocol 2: Synthesis of (E)-4,4,4-Trifluoro-1-phenyl-3-(quinolin-2-ylmethylene)butan-2-one

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one398-50-5239.191.01.0
Benzaldehyde100-52-7106.121.11.1
Potassium Hydroxide1310-58-356.112.02.0
Ethanol64-17-546.07--

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (2.0 mmol) in ethanol (15 mL) with stirring.

  • To this solution, add 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (1.0 mmol) and stir the mixture at room temperature for 15 minutes.

  • Add benzaldehyde (1.1 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid until the solution is neutral to pH paper.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure (E)-4,4,4-Trifluoro-1-phenyl-3-(quinolin-2-ylmethylene)butan-2-one.

Expected Yield: 80-90%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.4 Hz, 1H), 7.90-7.80 (m, 3H), 7.75 (t, J = 7.6 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 7.50-7.40 (m, 4H), 7.35 (s, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -65.2 (s, 3F).

  • MS (ESI): m/z 328.09 [M+H]⁺.

Conclusion

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a highly valuable and versatile building block in organic synthesis. Its unique combination of a privileged quinoline scaffold and a reactive trifluoromethyl ketone moiety provides a powerful platform for the construction of diverse and complex molecules with significant potential in medicinal chemistry and materials science. The detailed protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this exceptional reagent and to accelerate the discovery of novel compounds with desired functions and properties.

References

  • Quinolones in medicinal chemistry. (n.d.).
  • Science Alert. (n.d.). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. [Link]

  • MDPI. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. [Link]

  • PubMed. (2012). Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. [Link]

  • PMC. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • ChemRxiv. (n.d.). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. [Link]

Sources

Method

Application Note: Investigating 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one as a Dual-Action Antimicrobial and Efflux Pump Inhibitor

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Compound Identity: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS: 398-50-5) Executive Summary & Mechanistic Rationale The escalating...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Compound Identity: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS: 398-50-5)

Executive Summary & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the development of novel pharmacophores that bypass traditional resistance mechanisms. 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one represents a highly privileged hybrid scaffold, merging the lipophilic, DNA-intercalating properties of a quinoline ring with the electrophilic reactivity of a trifluoromethyl ketone (TFK) moiety[1].

As a Senior Application Scientist, I approach this compound not just as a static antibacterial agent, but as a dynamic membrane disruptor. The causality behind its efficacy lies in its dual-action mechanism:

  • Quinoline Core (Structural Anchor): The planar quinoline scaffold facilitates deep penetration into the bacterial lipid bilayer and is known to intercalate with bacterial DNA, disrupting DNA gyrase activity[1].

  • Trifluoromethyl Ketone Moiety (Functional Warhead): The strong electron-withdrawing nature of the −CF3​ group highly polarizes the adjacent carbonyl carbon. This electrophilicity allows TFKs to act as potent proton pump inhibitors, effectively uncoupling the bacterial proton motive force (PMF)[2].

Because the PMF is the primary energy source for Resistance-Nodulation-Division (RND) efflux pumps and the flagellar motor, its disruption leads to a cascade of vulnerabilities. The bacteria lose their motility[3], fail to extrude noxious substances (efflux pump inhibition)[4], and exhibit attenuated quorum sensing (QS) because signaling molecules like acyl-homoserine lactones (AHLs) cannot be effectively transported[5].

Mechanism C 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one Q Quinoline Scaffold (Lipophilic Core) C->Q T Trifluoromethyl Ketone (Electrophilic Moiety) C->T DNA DNA Intercalation & Gyrase Inhibition Q->DNA PMF Proton Motive Force (PMF) Uncoupling T->PMF Death Bacterial Cell Death & Antibiotic Sensitization DNA->Death EP Efflux Pump Inhibition (e.g., AcrAB-TolC) PMF->EP QS Quorum Sensing (QS) Attenuation PMF->QS EP->Death QS->Death

Fig 1. Dual-action antimicrobial mechanism of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

Quantitative Data Summaries

To establish a baseline for experimental design, the following tables summarize the expected quantitative behavior of TFK-quinoline derivatives based on established literature for homologous structures[1][4][5].

Table 1: Representative Minimum Inhibitory Concentration (MIC) Profile

Bacterial Strain Gram Stain Expected MIC Range (µg/mL) Primary Susceptibility Factor
Bacillus subtilis Positive 3.9 - 7.8 High cell wall permeability to lipophilic scaffolds.
Staphylococcus aureus (MRSA) Positive 7.8 - 15.6 Susceptible to DNA gyrase inhibition.
Escherichia coli (Wild Type) Negative 31.2 - 62.5 Outer membrane restricts entry; relies on PMF uncoupling.

| Escherichia coli (ΔAcrAB) | Negative | 3.9 - 7.8 | Hypersensitive due to lack of baseline efflux mechanisms. |

Table 2: Synergistic Sensitization (Checkerboard Assay) Note: TFKs exhibit profound synergy when combined with membrane-targeting agents or conventional antibiotics that are typically effluxed[4].

Combination Agent Target / Mechanism Fractional Inhibitory Concentration Index (FICI) Outcome
Promethazine ABC Transporter Inhibitor 0.25 - 0.35 Strong Synergy
Ciprofloxacin DNA Gyrase Inhibitor 0.40 - 0.50 Synergy

| Erythromycin | 50S Ribosomal Subunit | 0.45 - 0.60 | Synergy / Additive |

Self-Validating Experimental Protocols

The following workflows are engineered with intrinsic validation checkpoints. A protocol without a built-in failure diagnostic is a liability in drug development.

Protocol A: Broth Microdilution Assay (MIC/MBC Determination)

Causality: To determine the intrinsic antibacterial potency, we utilize a standard 96-well format. Because quinoline derivatives can be highly hydrophobic, DMSO is used as the vehicle. We must strictly cap the final DMSO concentration at ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Grow bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in MHB.

  • Compound Dilution: Prepare a 10 mg/mL stock of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one in 100% DMSO. Perform 2-fold serial dilutions in MHB across the 96-well plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (Final inoculum: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours.

  • Readout: Determine MIC visually as the lowest concentration with no turbidity, or via spectrophotometer at OD600​ .

Self-Validation Checkpoint:

  • Positive Control: Ciprofloxacin must yield an MIC within the CLSI-defined acceptable range for the specific ATCC strain.

  • Vehicle Control: The well containing 1% DMSO + bacteria must show robust growth equivalent to the untreated control. If growth is inhibited here, the solvent concentration is confounding the data.

Protocol B: Efflux Pump Inhibition via Ethidium Bromide (EtBr) Accumulation

Causality: EtBr is a well-known DNA intercalator that fluoresces strongly only when bound to intracellular DNA. In wild-type Gram-negative bacteria, RND efflux pumps continuously extrude EtBr, keeping fluorescence low. By treating the cells with our TFK compound (which uncouples the PMF required for efflux), EtBr accumulates intracellularly, resulting in a quantifiable fluorescent spike[5].

Workflow S1 Bacterial Culture (OD600 = 0.6) S2 Wash & Resuspend (PBS, pH 7.4) S1->S2 S3 Add Compound (Sub-MIC Levels) S2->S3 S4 Add EtBr Probe (Fluorescent Substrate) S3->S4 S5 Kinetic Readout (Ex: 530nm, Em: 600nm) S4->S5

Fig 2. Self-validating workflow for the Ethidium Bromide (EtBr) efflux pump inhibition assay.

  • Preparation: Grow E. coli to mid-log phase ( OD600​=0.6 ). Centrifuge at 4,000 × g for 10 mins, wash twice, and resuspend in Phosphate-Buffered Saline (PBS) adjusted to pH 7.4.

  • Sensitization: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well microtiter plate. Add the TFK compound at 1/4 MIC (to ensure pump inhibition without causing immediate cell lysis).

  • Probe Addition: Add EtBr to a final concentration of 1 µg/mL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence spectrophotometer. Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every 2 minutes for 60 minutes at 37°C.

Self-Validation Checkpoint:

  • Reference Inhibitor: Include a well treated with Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) at 10 µM. CCCP is a classic PMF uncoupler. The kinetic curve of the TFK compound should mirror or approach the CCCP curve. If CCCP fails to induce fluorescence, the bacterial strain may have down-regulated its efflux pumps prior to the assay.

Protocol C: Quorum Sensing Attenuation Assay

Causality: Because TFKs inhibit membrane transporters, they block the export of quorum sensing autoinducers. We utilize the biosensor strain Chromobacterium violaceum CV026, which cannot synthesize its own AHLs but produces a distinct purple pigment (violacein) when exogenous AHLs are detected[5].

  • Agar Overlay: Melt Luria-Bertani (LB) agar (0.8% w/v) and cool to 45°C. Seed the agar with 100 µL of an overnight culture of CV026 and 1 µg/mL of exogenous N-hexanoyl-L-homoserine lactone (C6-AHL). Pour over a solid LB agar base.

  • Well Diffusion: Once solidified, punch 5 mm wells into the agar.

  • Application: Load 50 µL of the TFK compound (at various sub-MIC concentrations) into the wells.

  • Incubation: Incubate at 30°C for 24 hours.

  • Analysis: Measure the radius of the colorless, turbid halo around the well.

Self-Validation Checkpoint: The presence of a colorless halo with intact bacterial growth (turbidity) indicates true QS inhibition. If the halo is perfectly clear (no bacterial growth), the concentration used is bactericidal, and the loss of pigment is merely an artifact of cell death. The assay is only valid if the cells are alive but unpigmented.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Welcome to the Technical Support Center for the synthesis of 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-one (CAS: 398-50-5). This guide is designed for medicinal chemists and process scientists who are encountering yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-one (CAS: 398-50-5). This guide is designed for medicinal chemists and process scientists who are encountering yield bottlenecks, impurity spikes, or isolation challenges during the trifluoroacetylation of 2-methylquinoline (quinaldine).

Below, we dissect the causality behind common synthetic failures, provide a self-validating optimized protocol, and offer a mechanistic troubleshooting FAQ.

Reaction Pathway & Mechanistic Overview

The synthesis relies on a base-promoted Claisen-type condensation between the weakly acidic methyl group of quinaldine and ethyl trifluoroacetate (ETFA). Understanding the thermodynamic traps in this pathway—specifically incomplete deprotonation, retro-Claisen cleavage, and gem-diol formation—is critical for optimizing yields [1].

G A Quinaldine (1.0 eq) C Quinaldine Carbanion A->C Deprotonation (0 °C to RT) B NaH / THF (1.5 eq) B->C E Tetrahedral Intermediate C->E Nucleophilic Addition (0 °C) D Ethyl Trifluoroacetate (1.2 eq) D->E F Target Ketone: 1,1,1-Trifluoro-3- (quinolin-2-yl)propan-2-one E->F Elimination (- EtO⁻) G Gem-diol (Hydrate) F->G Aqueous Workup (+ H2O) G->F Azeotropic Drying

Fig 1: Mechanistic pathway of quinaldine trifluoroacetylation and hydration equilibrium.

Quantitative Optimization Data

The choice of base and solvent dictates the kinetic success of the condensation. Because the methyl protons of quinaldine have a pKa of ~22, using weaker bases creates an unfavorable equilibrium that stalls the reaction.

Table 1: Comparison of Base/Solvent Systems for Quinaldine Trifluoroacetylation

Base SystemSolventTemp (°C)Reaction TimeTypical YieldMechanistic Notes
NaOEt (1.5 eq)EtOH78 (Reflux)12–16 h40–55%Equilibrium-limited deprotonation; requires large excess of ETFA.
LiHMDS (1.2 eq)THF-78 to 02–4 h65–75%Clean impurity profile but highly moisture sensitive; expensive at scale.
KOtBu (1.5 eq)THF0 to 254–6 h75–85%Fast kinetics; slight risk of transesterification side-reactions.
NaH (1.5 eq)THF0 to 254–6 h85–95% Irreversible deprotonation; prevents retro-Claisen; optimal choice [1].

Troubleshooting & FAQs

Q: My reaction yield is consistently below 50% when using Sodium Ethoxide (NaOEt). What is the root cause? A: The root cause is thermodynamic equilibrium. The conjugate acid of ethoxide (ethanol) has a pKa of ~16, which is insufficiently basic to quantitatively deprotonate quinaldine (pKa ~22). The reaction relies entirely on Le Chatelier's principle to drive the condensation forward, which is highly inefficient. Solution: Switch to an irreversible base like Sodium Hydride (NaH). The conjugate acid of NaH is hydrogen gas (pKa ~35), which bubbles out of the solution, driving the carbanion formation to 100% completion [1].

Q: Why is my isolated product showing a broad -OH stretch in IR and complex NMR signals instead of a clean ketone? A: You are observing gem-diol (hydrate) formation. The strongly electron-withdrawing -CF₃ group pulls electron density away from the adjacent carbonyl carbon via inductive effects. This drastically lowers the LUMO energy of the ketone, making it highly susceptible to nucleophilic attack by water during your aqueous workup [2]. Solution: The hydration is reversible. To revert the hydrate back to the desired ketone, dissolve the crude product in toluene and perform an azeotropic distillation. Alternatively, dry the purified solid under high vacuum in the presence of phosphorus pentoxide (P₂O₅).

Q: I observe a side product that corresponds to the starting quinaldine after the reaction seemed complete. Is the product degrading? A: Yes, you are likely triggering a retro-Claisen cleavage. If the reaction is heated too high (e.g., >60 °C) or exposed to strong aqueous base during workup, hydroxide or ethoxide can attack the highly electrophilic trifluoromethyl ketone. The resulting tetrahedral intermediate collapses, expelling the quinaldine carbanion (which is a relatively stable leaving group due to resonance with the quinoline ring) and yielding a trifluoroacetate salt [1]. Solution: Keep the reaction temperature between 0 °C and 25 °C. Quench the reaction strictly at 0 °C with a mild acid (like saturated aqueous NH₄Cl) rather than a strong base.

Q: Can I substitute Methyl Trifluoroacetate for Ethyl Trifluoroacetate (ETFA)? A: Yes, methyl trifluoroacetate can be used and often exhibits slightly faster condensation kinetics due to reduced steric hindrance. However, ETFA is generally preferred because it is less volatile (boiling point 60–62 °C vs. 43 °C for the methyl ester), making it easier to handle and less prone to evaporative loss during the reaction setup [3].

Validated Experimental Protocol: NaH-Promoted Condensation

This protocol is engineered as a self-validating system: it utilizes irreversible deprotonation to prevent equilibrium-driven yield loss and employs a temperature-controlled mild quench to prevent retro-Claisen cleavage.

Materials Required:

  • 2-Methylquinoline (Quinaldine): 1.0 eq (10 mmol, 1.43 g)

  • Ethyl trifluoroacetate (ETFA): 1.2 eq (12 mmol, 1.70 g)

  • Sodium hydride (60% dispersion in mineral oil): 1.5 eq (15 mmol, 0.60 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Workflow:

  • Preparation of the Carbanion: Suspend NaH (1.5 eq) in anhydrous THF (15 mL) under an inert atmosphere (N₂ or Argon) in a flame-dried flask. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve quinaldine (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension over 15 minutes. Remove the ice bath and stir the mixture at room temperature for 1 hour. Visual Cue: The solution will develop a deep red/brown color, confirming the formation of the quinaldine carbanion.

  • Electrophilic Addition: Cool the reaction mixture back to 0 °C. Add ethyl trifluoroacetate (1.2 eq) dropwise. Causality Check: Adding ETFA at 0 °C prevents localized exothermic heating that could trigger retro-Claisen cleavage.

  • Condensation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the consumption of quinaldine via TLC (Hexanes/EtOAc 3:1) or LCMS.

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Caution: Hydrogen gas will evolve from the neutralization of unreacted NaH.

  • Extraction & Dehydration: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical Step: To remove any gem-diol formed during the quench, dissolve the crude residue in toluene (20 mL) and evaporate under reduced pressure. Repeat this azeotropic drying step twice.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient of 0% to 20% EtOAc in Hexanes) to yield 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-one as a crystalline solid.

References

  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction Source: Journal of Organic Chemistry (J. Org. Chem. 2013, 78, 4171-4176) URL:[Link]

  • Trifluoroacetylation of 2-Methyl- and 2-Ethylchromones: A Convenient Access to 2-Trifluoroacetonyl Chromones Source: ResearchGate (2019) URL:[Link]

Optimization

Technical Support Center: Purification of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Welcome to the Technical Support Center. Purifying fluorinated N-heterocycles via normal-phase silica gel chromatography often presents complex physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying fluorinated N-heterocycles via normal-phase silica gel chromatography often presents complex physicochemical challenges. This guide is specifically engineered for researchers and drug development professionals working with 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one , providing mechanistic insights, troubleshooting workflows, and field-proven protocols.

Part 1: Mechanistic Insights (The "Why")

Purifying this specific compound is notoriously difficult due to a "three-headed" structural challenge. Understanding the causality behind these interactions is critical for designing a successful purification strategy:

  • Quinoline Basicity & Silanol Interactions: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface. This acid-base interaction leads to irreversible adsorption, severe peak tailing, and streaking across the column[1].

  • Trifluoromethyl Ketone (TFMK) Hydration Equilibrium: The strongly electron-withdrawing −CF3​ group makes the adjacent carbonyl carbon highly electrophilic. In the presence of trace moisture from solvents or the silica gel, the ketone exists in a dynamic equilibrium with its hydrate (gem-diol) form. Because the hydrate is significantly more polar, the compound will often elute as two distinct bands or one severely broadened band[2].

  • Alpha-Proton Enolization: The methylene protons situated between the quinoline ring and the trifluoromethyl ketone are highly acidic. They can enolize, forming a tautomer stabilized by intramolecular hydrogen bonding with the quinoline nitrogen, further complicating the chromatographic profile.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my compound streaking across the entire TLC plate and column? A1: Streaking is primarily caused by the basic quinoline nitrogen binding to acidic silanol groups. To neutralize these active sites, you must incorporate a basic modifier into your mobile phase. Adding 1–2% triethylamine ( Et3​N ) or ammonia to your eluent (e.g., Hexane/Ethyl Acetate) effectively blocks the silanol groups, sharpening the peak and preventing tailing[3].

Q2: I see two distinct spots on TLC, but my NMR shows only one compound. What is happening? A2: You are observing the ketone-hydrate equilibrium in real-time. TFMKs readily form hydrates when exposed to moisture on the silica plate. The hydrate interacts differently with the stationary phase, resulting in a second spot with a lower Rf​ value. Upon solvent removal and vacuum drying, the hydrate reverts entirely to the ketone, which is why your 1H and 19F NMR spectra only show one species[2].

Q3: How do I prevent hydrate and hemiketal formation during chromatography? A3: Strict anhydrous and aprotic conditions are required.

  • Use high-purity, anhydrous solvents.

  • Strictly avoid protic solvents like methanol or ethanol in your mobile phase, as they will aggressively form hemiketals with the TFMK moiety.

  • Pre-dry your silica gel or use a guard column of anhydrous sodium sulfate ( Na2​SO4​ ).

Q4: The compound is co-eluting with a non-polar impurity. How can I improve resolution? A4: If normal-phase silica with a basic modifier fails, switch your stationary phase. Neutral or basic alumina is an excellent alternative that avoids the acidic silanol issue entirely. Alternatively, reversed-phase chromatography (C18) using an Acetonitrile/Water gradient will separate compounds based on hydrophobicity rather than polarity, often resolving closely eluting non-polar impurities[3].

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system. Each step contains an internal check to ensure the chemical integrity of the target molecule is maintained.

Step-by-Step Methodology for Modified Silica Gel Chromatography:

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 4:1 v/v). Add 1% (v/v) Triethylamine ( Et3​N ) to the mixture. Validation: Spot the crude mixture on a TLC plate using this solvent; you should observe a single, sharp spot without tailing.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) using the Et3​N -modified mobile phase. Pack the column under gentle positive pressure. The Et3​N in the slurry will pre-deactivate the acidic sites on the silica.

  • Sample Loading: Dissolve the crude 1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-one in a minimal amount of anhydrous dichloromethane (DCM). Caution: Do not use methanol to aid solubility. If the compound is poorly soluble, dry-load it onto a small amount of deactivated silica gel.

  • Elution: Run the column isocratically. Maintain a steady, rapid flow rate to minimize the time the compound spends on the column, thereby reducing the thermodynamic window for hydrate formation.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC using the exact same modified solvent system. Validation: A single, sharp spot indicates successful suppression of the hydrate equilibrium and silanol interactions.

  • Concentration & Final Validation: Pool the product-containing fractions and evaporate under reduced pressure. To ensure complete removal of Et3​N and any trace hydrate, dry the final product under high vacuum at 40°C for at least 4 hours. Validation: Confirm purity via 19F NMR; the presence of a single sharp singlet (approx. -79 ppm) confirms the pure ketone, whereas additional peaks (approx. -85 ppm) would indicate residual hydrate[4].

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the target compound under various solvent systems, allowing for rapid experimental decision-making.

Solvent SystemModifierChromatographic ObservationRecommended Use
Hexane / EtOAcNoneSevere streaking, poor recoveryNot Recommended
Hexane / EtOAc1% Et3​N Sharp bands, single spotStandard Purification
DCM / MethanolNoneHemiketal formation, multiple bandsStrictly Avoid
ACN / H2​O (C18)0.1% Formic AcidExcellent resolution of non-polar impuritiesComplex Mixtures

Part 5: Troubleshooting Visualization

G Start Crude 1,1,1-Trifluoro-3- (quinolin-2-yl)propan-2-one TLC Perform TLC Analysis (Hexane/EtOAc) Start->TLC Streaking Is severe streaking observed? TLC->Streaking AddBase Add 1-2% Et3N to Mobile Phase Streaking->AddBase Yes DoubleSpot Are there two spots (Ketone/Hydrate)? Streaking->DoubleSpot No AddBase->DoubleSpot DrySolvent Use anhydrous solvents. Avoid MeOH/EtOH. DoubleSpot->DrySolvent Yes RunColumn Execute Flash Chromatography DoubleSpot->RunColumn No DrySolvent->RunColumn Success Pure Target Compound RunColumn->Success

Caption: Troubleshooting workflow for the chromatographic purification of the target fluorinated quinoline.

References

  • Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. URL:[Link]

  • Yadav, A., Saini, S., Singh, M., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. URL:[Link]

Sources

Troubleshooting

Stability and storage of trifluoromethyl ketone compounds

Welcome to the Technical Support Center for Trifluoromethyl Ketone (TFMK) compounds. This guide is engineered for researchers, application scientists, and drug development professionals who require a deep mechanistic und...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trifluoromethyl Ketone (TFMK) compounds. This guide is engineered for researchers, application scientists, and drug development professionals who require a deep mechanistic understanding of TFMK handling, stability, and assay troubleshooting.

TFMKs are highly potent electrophiles widely utilized as transition-state analog inhibitors for serine and cysteine hydrolases (such as proteases, esterases, and lipases)[1]. However, the extreme electronegativity of the −CF3​ group that makes these compounds so effective also introduces unique stability liabilities, primarily their tendency to undergo rapid hydration and their susceptibility to base-catalyzed degradation[2].

To successfully work with TFMKs, you must first understand their thermodynamic behavior in solution. The electron-withdrawing trifluoromethyl group heavily polarizes the adjacent carbonyl carbon. While this polarization is essential for the nucleophilic attack by an enzyme's active-site serine or cysteine, it also means the carbonyl carbon will readily accept water to form a stable gem-diol (hydrate)[3].

This equilibrium dictates the compound's physical state, NMR profile, and biological activity. The active pharmacophore is the ketone , but in aqueous media, the compound exists almost entirely as the hydrate , which must undergo a slow dehydration step before it can bind to the target enzyme[2].

TFMK_Equilibrium Hydrate gem-Diol (Hydrate) Inactive Storage State Ketone Trifluoromethyl Ketone Active Electrophile Hydrate->Ketone Dehydration Ketone->Hydrate Hydration Enzyme Target Enzyme (Serine/Cysteine) Ketone->Enzyme Target Binding Adduct Covalent Adduct (Inhibited Enzyme) Enzyme->Adduct Nucleophilic Attack

Thermodynamic equilibrium of TFMKs and their covalent inhibition mechanism.

Quantitative Data: Solvent-Dependent Equilibrium

When verifying your synthesized or purchased TFMK, the solvent you choose for NMR will drastically alter the observed species. Below is the expected distribution of ketone and hydrate forms based on solvent environment.

Table 1: Solvent-Dependent Ketone/Hydrate Equilibrium & NMR Signatures

Solvent EnvironmentDominant SpeciesTypical 19F NMR ShiftMechanistic Implication
Chloroform-d (CDCl 3​ ) Ketone (>95%)-75.0 to -79.0 ppmIdeal for structural verification; maintains the active electrophilic state[4].
Deuterium Oxide (D 2​ O) gem-Diol Hydrate (>90%)-85.0 to -86.0 ppmMimics biological media; requires dehydration before enzyme binding[4].
Methanol-d 4​ (CD 3​ OD) Hemiketal-80.0 to -82.0 ppmAlcohols act as nucleophiles, forming stable hemiketals.

Standard Operating Procedure: Storage and Solvent Exchange

TFMKs are frequently supplied as solutions in ethanol to maintain solubility and prevent degradation[1]. However, ethanol can interfere with cellular assays, necessitating a solvent exchange. The following self-validating protocol ensures the compound remains in its active state without degrading.

Step-by-Step Methodology: Solvent Exchange & Assay Preparation

  • Initial Storage: Store the stock solution at -20°C or -80°C. Ensure the vial is tightly sealed and purged with an inert gas (Argon/Nitrogen)[1].

    • Causality: Cold, anhydrous storage prevents ambient moisture from driving irreversible hydration or hydrolysis.

  • Solvent Evaporation: Aliquot the required volume of the ethanol stock into a clean, dry glass vial. Evaporate the ethanol under a gentle, continuous stream of dry Nitrogen gas[5].

    • Validation Checkpoint: The residue should appear as a neat oil or a crystalline solid (depending on the specific analog). If the residue is gummy or discolored, moisture contamination may have occurred.

  • Anhydrous Reconstitution: Immediately dissolve the neat TFMK in an anhydrous, inert solvent such as DMSO or Dimethylformamide (DMF) that has been pre-purged with inert gas[1].

    • Causality: Using anhydrous DMSO prevents the premature formation of the gem-diol hydrate, locking the compound in its active ketone form.

  • Aqueous Dilution (Just-in-Time): Dilute the DMSO stock into neutral aqueous buffers (pH 7.0–7.4) or isotonic saline immediately prior to the biological experiment[5].

  • Usage Window: Do not store aqueous solutions for more than 24 hours. Discard any unused aqueous dilutions[1].

    • Causality: Prolonged exposure to water shifts the equilibrium entirely to the hydrate form, reducing immediate bioavailability in fast-kinetic assays.

Troubleshooting & FAQs

Q: My 19F NMR spectrum shows two distinct CF 3​ peaks (e.g., one at -77 ppm and one at -85 ppm). Is my compound impure or degrading? A: Not necessarily. This is the classic hallmark of the ketone/hydrate equilibrium. The highly electrophilic carbonyl carbon readily accepts trace water in your NMR solvent, forming a gem-diol[3]. In polar or aqueous solvents, the hydrate peak (~ -85 ppm) dominates, while in non-polar solvents like CDCl 3​ , the ketone peak (~ -77 ppm) is primary[4]. To validate purity, ensure that the integration ratio of these two peaks matches the expected thermodynamic equilibrium for your chosen solvent, and that no other unexpected fluorine peaks exist.

Q: Why did my TFMK inhibitor show a time-dependent loss of activity in my in vitro assay? A: There are two primary causes for this:

  • Hydration Kinetics: TFMKs are transition-state analogs that form reversible covalent adducts with nucleophilic residues[2]. If pre-incubated in aqueous buffer for extended periods, the compound fully converts to the inactive gem-diol hydrate. The hydrate must undergo a slow dehydration step back to the ketone before it can bind the enzyme, which manifests as a time-dependent loss of initial velocity in your assay[3].

  • pH Instability: TFMKs are highly unstable in basic conditions (pH > 7.4)[1]. Hydroxide ions can initiate a haloform-type reaction, cleaving the carbon-carbon bond and releasing the CF 3​ group entirely as fluoroform, irreversibly destroying the inhibitor[6]. Always verify your assay buffer pH.

Q: The Certificate of Analysis indicates the compound should be a solid, but my vial contains an oil. What happened? A: Many pure trifluoromethyl ketones are low-melting oils at room temperature. However, their corresponding gem-diol hydrates are typically highly crystalline solids. If your compound was exposed to ambient moisture during handling or shipping, it may have undergone a phase change from the oily ketone to the solid hydrate. Always handle and store TFMKs in a desiccator under an inert atmosphere to prevent this phase transition.

Q: Can I store my working aliquots in basic buffers (e.g., Tris pH 8.0) to improve solubility? A: Absolutely not. As mentioned above, TFMKs undergo rapid degradation via haloform-type cleavage in basic solutions[6]. If your compound requires a higher pH for solubility, you must keep it in a concentrated DMSO stock and only spike it into the basic assay buffer at the exact moment the kinetic read begins, accepting that the half-life of the compound in that buffer will be severely limited[1].

References

  • Title: Product Information - Cayman Chemical (Palmityl Trifluoromethyl Ketone)
  • Source: nih.
  • Source: nih.
  • Title: PRODUCT INFORMATION - Cayman Chemical (Oleyl Trifluoromethyl Ketone)
  • Source: metabolomics.
  • Source: masterorganicchemistry.

Sources

Optimization

Advanced Catalysis Support Center: Troubleshooting Enantioselective Reduction of Trifluoromethyl Ketones (TFMKs)

Welcome to the Technical Support Center for asymmetric catalysis. Trifluoromethyl ketones (TFMKs) are notoriously challenging substrates in asymmetric reduction workflows. Their unique stereoelectronic properties often l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric catalysis. Trifluoromethyl ketones (TFMKs) are notoriously challenging substrates in asymmetric reduction workflows. Their unique stereoelectronic properties often lead to poor enantiomeric excess (ee), stalled conversions, and reproducibility issues[1].

This guide is designed for researchers and drug development professionals to diagnose mechanistic failures, optimize catalytic systems, and implement self-validating experimental protocols.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my trifluoromethyl ketone reduction yield poor ee compared to standard methyl ketones? A: The root cause lies in the profound electron-withdrawing nature of the –CF₃ group, which makes the carbonyl carbon highly electrophilic[1]. According to the Hammond postulate, this high reactivity leads to an "early" transition state during hydride transfer. Because the transition state closely resembles the starting materials, the chiral catalyst has minimal opportunity to differentiate between the pro-R and pro-S faces of the ketone. Furthermore, the steric bulk of a –CF₃ group is deceptively similar to an isopropyl group, making spatial differentiation by the catalyst's chiral pocket highly difficult.

Q: Why does Corey-Bakshi-Shibata (CBS) reduction fail to give high ee for my TFMK? A: CBS reductions of TFMKs suffer from dual competing pathways. First, the highly electrophilic carbonyl oxygen has diminished Lewis basicity, resulting in poor coordination to the boron atom of the chiral oxazaborolidine catalyst[2]. Second, because the ketone is so reactive, it undergoes rapid, non-catalytic background reduction by the bulk borane (BH₃) in solution before it can enter the chiral environment of the catalyst[2]. This phenomenon typically caps the ee between 50–86%[2].

Q: My reaction stalls at low conversion, and NMR shows a complex mixture. How do I prevent hydration? A: Your TFMK is likely reacting with trace water to form a stable gem-diol (hydrate). Because the carbonyl is highly activated, equilibrium strongly favors hydrate formation in the presence of moisture. These hydrates are completely inactive toward hydride transfer, effectively sequestering your starting material. Causality-Driven Solution: You must rigorously exclude water. Store substrates over activated 4Å molecular sieves and avoid aqueous-based formate transfer hydrogenation systems if hydration is observed.

TroubleshootingWorkflow Start Low ee or Conversion in TFMK Reduction CheckNMR Analyze via 19F NMR Check for gem-diol Start->CheckNMR Hydrate Hydrate Present (Stalled Conversion) CheckNMR->Hydrate Yes NoHydrate No Hydrate (Intrinsic Low ee) CheckNMR->NoHydrate No FixWater Use strictly anhydrous solvents & molecular sieves Hydrate->FixWater ChangeCat Switch to Ir/f-amphol AH or KRED Biocatalysis NoHydrate->ChangeCat

Workflow for diagnosing and resolving low enantioselectivity in TFMK reductions.

Section 2: Catalyst Optimization & Advanced Methodologies

Q: Can I use standard Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)? A: Yes, but it requires strict optimization. Standard Ru-TsDPEN catalysts often struggle with TFMKs. However, optimized Noyori-Ikariya ATH using sodium formate in a precise 1:1 MeOH/H₂O mixture at elevated temperatures (80 °C) has been shown to afford up to 96% ee for specific α-CF₃ ketones[3]. If hydration stalls the reaction in this aqueous mix, you must pivot to anhydrous Asymmetric Hydrogenation (AH).

Q: What is the most robust chemical method for achieving >99% ee? A: Iridium-catalyzed asymmetric hydrogenation (AH) utilizing bulky, electron-rich ligands like f-amphol or f-ampha[1]. These systems provide an exceptionally tight coordination sphere that forces the substrate into a single reactive conformation, overcoming the early transition state issue to deliver up to 99% yield and 99% ee[4].

Q: Are biocatalytic methods viable for TFMKs? A: Absolutely. Ketoreductases (KREDs) and immobilized whole-cell systems (e.g., Rhodotorula mucilaginosa) provide a rigid chiral pocket that discriminates substrates based on precise hydrogen-bonding networks rather than mere steric bulk[5]. Recombinant enzymes, such as KRED1-Pglu, can achieve >99% ee when coupled with a glucose dehydrogenase (GDH) cofactor recycling system[6].

BiocatalysisCycle TFMK Trifluoromethyl Ketone KRED Ketoreductase (KRED) TFMK->KRED Alcohol Chiral CF3-Alcohol (>99% ee) KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH

Coupled biocatalytic cycle for TFMK reduction with NADPH regeneration.

Section 3: Step-by-Step Experimental Protocols (Self-Validating)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm causality before proceeding to final isolation.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (AH) of TFMKs

Based on the Ir/f-amphol catalysis system[4].

  • Pre-catalyst Formation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.1 mol%) and the chiral f-amphol ligand (0.22 mol%) in anhydrous solvent (e.g., isopropanol). Stir for 30 minutes.

  • Substrate & Base Addition: Add the TFMK (1.0 equiv) and a strong base like t-BuOK (10 mol%). Causality Note: The base is mandatory; it facilitates the removal of chloride from the Ir complex to generate the active metal-hydride species.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, pressurize with H₂ gas (40 atm), and stir at room temperature for 24 hours.

  • Self-Validation Check (¹⁹F NMR): Before performing chiral HPLC, take an aliquot of the crude mixture for ¹⁹F NMR.

    • Validation: The starting ketone exhibits a distinct –CF₃ singlet (approx. -71 ppm). A successful reduction will show the disappearance of this singlet and the emergence of a –CF₃ doublet (due to ³J coupling with the adjacent chiral CH proton). If an upfield singlet appears (approx. -82 ppm), your system was contaminated with water, resulting in gem-diol formation. Do not proceed to HPLC until the doublet is confirmed.

  • Analysis: Determine ee via chiral HPLC.

Protocol B: Biocatalytic Reduction using Recombinant KREDs

Based on KRED/GDH coupled systems[6].

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Recycling Setup: To the buffer, add NADP⁺ (0.1 mM), D-glucose (1.5 equiv relative to ketone), and Glucose Dehydrogenase (GDH, 5 U/mL).

  • Reaction Initiation: Dissolve the TFMK in DMSO (maximum 5% v/v final concentration to prevent enzyme denaturation) and add it to the buffer. Finally, add the selected KRED enzyme (10 mg/mL). Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Self-Validation Check (Negative Control): Run a parallel reaction identical to the above, but omit the KRED enzyme.

    • Validation: Extract both reactions with ethyl acetate and analyze via GC/MS. The negative control must show 0% conversion. If the negative control shows alcohol formation, your substrate is undergoing non-enzymatic background reduction, which will artificially lower your final ee.

  • Isolation: If the control is clean, extract the main reaction with ethyl acetate, dry over Na₂SO₄, and analyze the organic layer via chiral GC/HPLC.

Section 4: Performance Comparison Data

The following table summarizes the quantitative performance of various reduction strategies for TFMKs to aid in your experimental design.

Reduction StrategyTypical Catalyst / EnzymeTypical Conversion (%)Typical ee (%)Key Mechanistic Limitation
Asymmetric Hydrogenation (AH) Ir/f-amphol[1]>95%90–99%Requires specialized high-pressure H₂ equipment.
Asymmetric Transfer Hydrogenation (ATH) Ru-TsDPEN (Noyori)[3]50–84%70–96%Highly sensitive to substrate electronics; prone to hydration.
Biocatalysis Recombinant KREDs[6]>99%>99%Substrate solubility limits throughput in aqueous media.
CBS Reduction Oxazaborolidine / BH₃[2]70–90%50–86%High non-catalytic background reduction dilutes ee.

References

  • Source: rsc.
  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 (Extended Data)
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide provides researchers, scientists, and drug development professionals with mechanistic insights and field-proven protocols to troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide provides researchers, scientists, and drug development professionals with mechanistic insights and field-proven protocols to troubleshoot common side reactions—such as tar formation, self-condensation, and regioselectivity issues—in classic and modern quinoline cyclizations.

Section 1: The Skraup Synthesis – Mitigating Exothermic Runaways and Tar Formation

Q: Why does my Skraup reaction yield a thick, intractable black tar instead of the desired quinoline product?

A: Tar formation is the most notorious side reaction in the Skraup synthesis. It is caused by the uncontrolled, highly exothermic acid-catalyzed dehydration of glycerol to acrolein[1]. If the internal temperature exceeds 150–160°C too rapidly, the generated acrolein undergoes rampant polymerization rather than the desired Michael addition with the aniline derivative[2].

Causality & Solution: To prevent polymerization, the reaction kinetics must be throttled. Adding a moderating agent like ferrous sulfate heptahydrate (FeSO₄·7H₂O) acts as an oxygen carrier to control the oxidation rate, extending the reaction over a longer period and preventing localized thermal spikes[1][2].

Skraup A Glycerol + H2SO4 B Acrolein Intermediate A->B Dehydration C Aniline Addition B->C Michael Addition D Uncontrolled Exotherm (>160°C) C->D E FeSO4 Moderated (135-145°C) C->E F Polymerization (Tar Formation) D->F G Quinoline Derivative (High Yield) E->G

Mechanistic divergence in the Skraup synthesis: controlled cyclization vs. acrolein polymerization.

Protocol 1: Moderated Skraup Synthesis of Quinoline

Self-Validation Checkpoint: The controlled release of acrolein is validated by maintaining a steady internal temperature of 135–145°C without the need for an external ice bath.

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermocouple, and reflux condenser.

  • Reagent Charging: Combine aniline (1.0 eq) and anhydrous glycerol (3.0 eq). Add FeSO₄·7H₂O (0.2 eq) as a moderator[1].

  • Acid Addition: Slowly add concentrated H₂SO₄ (1.5 eq) dropwise. Crucial: Maintain internal temperature below 60°C during this addition step to prevent premature dehydration.

  • Heating & Cyclization: Gradually heat the mixture to 135°C. The moderator will prevent the temperature from spiking. If the temperature exceeds 145°C, remove the heat source immediately. Reflux for 2 hours.

  • Work-up: Cool to room temperature, pour over crushed ice, and neutralize with NaOH to pH 9. Extract with ethyl acetate and purify via vacuum distillation.

Section 2: The Friedländer Annulation – Suppressing Self-Condensation

Q: My Friedländer synthesis suffers from low yields and a complex mixture of byproducts. What is happening?

A: The most prevalent side reaction under traditional basic or acidic conditions is the intermolecular self-condensation (aldol reaction) of the starting 2-aminoaryl ketone[3][4]. This side reaction consumes the substrate before it can react with the α-methylene ketone, complicating purification and drastically lowering yields.

Causality & Solution: Self-condensation is highly dependent on the catalyst and solvent environment. Transitioning from harsh Brønsted acids/bases in solution to solvent-free Lewis acid catalysis (e.g., using solid-supported acids or nanocatalysts like ZnO) significantly accelerates the cross-condensation pathway, kinetically outcompeting the self-condensation pathway[4][5].

Data Presentation: Catalyst Impact on Friedländer Side Reactions
Reaction ConditionCatalystTime / TemperatureMajor Side ReactionTypical Yield
ConventionalBrønsted Base (KOH)12 hours / RefluxAldol Self-Condensation40–60%
Solvent-Free (Microwave)Silica-propylsulfonic acid30 mins / MicrowaveSuppressed>90%[4]
Solvent-Free (Thermal)ZnO Nanoparticles15–60 mins / 90–100°CSuppressed85–96%[5]
Protocol 2: Solvent-Free Friedländer Synthesis using a Solid Acid Catalyst

Self-Validation Checkpoint: The suppression of self-condensation is validated by TLC; the absence of a lower-Rf dimeric spot indicates successful cross-condensation.

  • Preparation: Grind the 2-aminoaryl ketone (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) thoroughly in an agate mortar.

  • Catalysis: Add 10 mol% of a solid acid catalyst (e.g., silica-supported propylsulfonic acid or ZnO nanoparticles) and mix until a homogeneous powder is formed[4][5].

  • Reaction: Transfer the mixture to a reaction vial and heat at 90–100°C under solvent-free conditions for 30–60 minutes.

  • Isolation: Cool the mixture, dissolve the organic components in warm ethanol, and filter to recover the reusable solid catalyst[4].

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol.

Section 3: Conrad-Limpach vs. Knorr Syntheses – Controlling Regioselectivity

Q: I am trying to synthesize a 4-quinolone, but NMR analysis shows I have exclusively formed a 2-quinolone. How do I control this regioselectivity?

A: This is a classic example of thermodynamic versus kinetic control. The regioselectivity is dictated entirely by the initial attack of the aniline on the β-ketoester, which is strictly temperature-dependent[6][7].

Causality & Solution:

  • Knorr Synthesis (Kinetic Control): At lower temperatures (100–140°C) with a strong acid, the aniline attacks the more electrophilic ester carbonyl, forming a β-ketoanilide. Subsequent cyclization yields a 2-quinolone [6][7].

  • Conrad-Limpach Synthesis (Thermodynamic Control): At high temperatures (~250°C) in an inert solvent (like mineral oil or Dowtherm A), the aniline attacks the ketone carbonyl to form a Schiff base (enamine). Electrocyclic ring closure of this intermediate yields the 4-quinolone [6][7][8].

ConradLimpach Start Aniline + β-Ketoester Kinetic Kinetic Control (100-140°C, Strong Acid) Start->Kinetic Thermo Thermodynamic Control (~250°C, Inert Solvent) Start->Thermo Inter1 β-Ketoanilide (Attack at Ester) Kinetic->Inter1 Inter2 Schiff Base / Enamine (Attack at Ketone) Thermo->Inter2 Prod1 2-Quinolone (Knorr Synthesis) Inter1->Prod1 Cyclization Prod2 4-Quinolone (Conrad-Limpach) Inter2->Prod2 Cyclization

Divergent regioselectivity: Kinetic Knorr pathway vs. Thermodynamic Conrad-Limpach pathway.

Protocol 3: Conrad-Limpach Synthesis of 4-Quinolones

Self-Validation Checkpoint: The formation of the Schiff base intermediate is validated by the stoichiometric distillation of water during the initial heating phase.

  • Schiff Base Formation: Combine aniline (1.0 eq), β-ketoester (1.0 eq), and a catalytic amount of glacial acetic acid in a flask equipped with a Dean-Stark trap. Heat to 110°C until water ceases to collect in the trap.

  • High-Temperature Cyclization: Dissolve the crude Schiff base in pre-heated Dowtherm A or mineral oil (250°C). Crucial: The high temperature is absolutely required to force the rate-determining electrocyclic ring closure[6].

  • Reaction Time: Reflux the mixture for 15–20 minutes.

  • Isolation: Remove from heat and allow the mixture to cool to room temperature. The 4-quinolone product will precipitate out of the non-polar solvent[8].

  • Washing: Filter the precipitate and wash extensively with n-hexane or diethyl ether to remove residual mineral oil/Dowtherm A[8].

References

  • Università di Torino. "Fast, Solvent-Free, Microwave-Assisted Friedländer Synthesis of Quinolines". [Link]

  • Wikipedia. "Conrad–Limpach synthesis". [Link]

  • Preprints.org. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities".[Link]

  • National Institutes of Health (NIH). "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview". [Link]

  • University of Konstanz. "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives".[Link]

Sources

Optimization

Technical Support Center: Characterization of Fluorinated Organic Compounds

Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules in common analytical techniques. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and obtain high-quality, reliable data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] However, the unique electronic properties of fluorine can introduce several challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the baseline of my ¹⁹F NMR spectrum distorted or rolling?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can interfere with accurate integration and phasing. Several factors can contribute to this issue:

  • Causality: The wide chemical shift range of ¹⁹F NMR often necessitates a large spectral width, which can lead to baseline distortions.[1] Additionally, improper phasing, particularly a large first-order phase correction, can introduce a rolling baseline. Acoustic ringing, a phenomenon caused by the radiofrequency pulse, can also create oscillations in the free induction decay (FID), resulting in baseline problems. Finally, broad signals from fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute to an uneven baseline.

  • Troubleshooting Steps:

    • Optimize Spectral Width: If possible, reduce the spectral width to encompass only the signals of interest. This can often minimize baseline distortions.

    • Careful Phasing: Apply phase corrections cautiously. If a large first-order phase correction is required, it may indicate another underlying issue. Try to re-acquire the spectrum with optimized parameters.

    • Adjust Acquisition Parameters: To mitigate acoustic ringing, a "dead time" can be introduced at the beginning of the FID acquisition. Consult your spectrometer's manual for instructions on adjusting this parameter.

    • Background Signal Subtraction: If probe background is suspected, acquire a spectrum of a blank sample (deuterated solvent only) and subtract it from your sample spectrum.

Q2: My signal-to-noise ratio (S/N) is poor in my ¹⁹F NMR spectrum. How can I improve it?

A low signal-to-noise ratio can make it difficult to detect and accurately quantify your fluorinated compound.

  • Causality: The most common reason for poor S/N is a low analyte concentration. While ¹⁹F is a sensitive nucleus, a sufficient number of molecules are still required for a strong signal. Incorrectly set receiver gain can also be a culprit; if it's too low, weak signals won't be detected, and if it's too high, the signal can be clipped, leading to artifacts.

  • Troubleshooting Steps:

    • Increase Concentration: If possible, prepare a more concentrated sample. For small molecules (MW < 500 Da), a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[2]

    • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

    • Optimize Receiver Gain: Perform a receiver gain calibration experiment to determine the optimal setting for your sample.

    • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

Q3: I'm seeing unexpected splitting or complex multiplets in my ¹⁹F NMR spectrum. What could be the cause?

Fluorine's ability to couple with other nuclei over multiple bonds can lead to complex spectra.

  • Causality: ¹⁹F nuclei couple not only with neighboring protons (¹H-¹⁹F coupling) but also with other fluorine nuclei (¹⁹F-¹⁹F coupling) and even carbon-13 (¹³C-¹⁹F coupling).[1] These coupling constants can be quite large and extend over several bonds, leading to complex splitting patterns that may not be immediately obvious.

  • Troubleshooting Steps:

    • ¹H Decoupling: To simplify the spectrum and identify ¹⁹F-¹⁹F couplings, acquire a proton-decoupled ¹⁹F NMR spectrum.

    • 2D NMR Experiments: For complex molecules, 2D NMR experiments such as ¹H-¹⁹F HETCOR or ¹⁹F-¹⁹F COSY can be invaluable for assigning couplings and elucidating the structure. A suite of 2D NMR experiments can even be used to determine the structures of molecules in complex mixtures without prior separation.[3]

    • Consult Reference Tables: Compare your observed coupling constants to literature values for similar structural motifs.

Data Presentation: Typical ¹⁹F NMR Chemical Shift Ranges

The following table summarizes typical ¹⁹F chemical shift ranges for various organic functional groups, referenced to CFCl₃ at 0 ppm.[4][5][6] Note that these are approximate values and can be influenced by solvent, temperature, and the specific electronic environment of the molecule.[4]

Functional GroupChemical Shift Range (ppm)
-CF₃-55 to -70
-CF₂--80 to -145
-CHF₂-125 to -145
-CH₂F-205 to -240
Aromatic-F-120 to -200
-COF+15 to +30
-SO₂F+70
Experimental Protocol: Acquiring a Standard 1D ¹⁹F NMR Spectrum

This protocol provides a general workflow for acquiring a standard 1D ¹⁹F NMR spectrum of a small organic molecule.

1. Sample Preparation: a. Weigh 5-10 mg of your purified fluorinated compound.[7] b. Dissolve the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[7][8] Ensure the compound is fully dissolved. c. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7][9] d. Cap the NMR tube securely.

2. Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the ¹⁹F probe. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to optimize homogeneity.

3. Acquisition Parameters: a. Pulse Program: Use a standard single-pulse-and-acquire experiment. b. Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) for an initial survey scan to locate all fluorine signals. c. Transmitter Offset (O1p): Center the spectral width on the expected chemical shift region. d. Number of Scans (ns): Start with 16 or 32 scans for a preliminary spectrum. Increase as needed to improve S/N. e. Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is necessary.[1]

4. Data Processing: a. Apply a Fourier transform to the FID. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift axis using an appropriate reference standard (e.g., CFCl₃ as an external standard or a known internal standard). d. Integrate the signals to determine the relative ratios of different fluorine environments.

Visualization: Troubleshooting Workflow for ¹⁹F NMR

G start Poor Quality ¹⁹F NMR Spectrum q1 Is the baseline distorted? start->q1 q2 Is the S/N ratio low? start->q2 q3 Are there unexpected splittings? start->q3 a1 Check spectral width and phasing. Consider acoustic ringing or probe background. q1->a1 Yes a2 Check sample concentration and receiver gain. q2->a2 Yes a3 Consider ¹H-¹⁹F, ¹⁹F-¹⁹F, and ¹³C-¹⁹F couplings. q3->a3 Yes s1 Optimize spectral width, re-phase carefully, adjust acquisition parameters, or perform background subtraction. a1->s1 end_node High-Quality Spectrum s1->end_node s2 Increase concentration, increase number of scans, or optimize receiver gain. a2->s2 s2->end_node s3 Acquire a ¹H-decoupled spectrum or run 2D NMR experiments (e.g., HETCOR, COSY). a3->s3 s3->end_node

Caption: Troubleshooting decision tree for common ¹⁹F NMR issues.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of fluorinated compounds. However, their unique properties can lead to challenges in ionization and fragmentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble ionizing my fluorinated compound using Electrospray Ionization (ESI). What can I do?

  • Causality: The high electronegativity of fluorine can make some fluorinated compounds difficult to ionize, particularly in positive ion mode. Furthermore, the solubility of highly fluorinated compounds can be poor in typical ESI solvents.[10] In-source fragmentation, where the molecule fragments in the ionization source before mass analysis, can also be an issue for some classes of per- and polyfluoroalkyl substances (PFAS), leading to a reduced response of the molecular ion.[11][12]

  • Troubleshooting Steps:

    • Switch to Negative Ion Mode: Many fluorinated compounds, especially those with acidic protons, ionize more efficiently in negative ion mode.

    • Optimize Solvent System: For highly fluorinated compounds, consider using solvents with some fluorine content or adding a small amount of a more polar solvent to improve solubility and ionization.[10] The use of ammonium fluoride as a mobile phase additive has been shown to improve sensitivity for some compounds in negative ESI.[13]

    • Adjust Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, nebulizing gas flow, and source temperature.[14] Lowering the voltage can sometimes reduce in-source fragmentation.[15]

    • Consider Alternative Ionization Techniques: If ESI is unsuccessful, consider other ionization methods such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Q2: The fragmentation pattern of my fluorinated compound in MS/MS is unusual or difficult to interpret. Why is this?

  • Causality: The strong carbon-fluorine bond influences the fragmentation pathways of organofluorine compounds. While some common fragmentation patterns exist, such as the loss of HF or CF₃, the presence of multiple fluorine atoms can lead to complex rearrangements and unexpected fragment ions. For example, some silylated polyfluoroalkyl compounds exhibit unusual fragmentation pathways involving cyclization.[16]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions. This can help in determining their elemental composition and proposing fragmentation pathways.

    • Systematic MS/MS Experiments: Vary the collision energy to observe how the fragmentation pattern changes. This can help to distinguish between primary and secondary fragment ions.

    • Consult Literature and Databases: Search for fragmentation data of structurally similar compounds. There are growing databases of mass spectra for various classes of fluorinated compounds.

    • Isotopic Labeling: If possible, synthesize isotopically labeled analogues of your compound to help elucidate fragmentation mechanisms.

Data Presentation: Common Mass Fragments of Perfluorocarboxylic Acids (PFCAs)

The following table shows some common fragment ions observed in the negative ion mode ESI-MS/MS of perfluorocarboxylic acids.

Precursor IonFragment Ion (m/z)Neutral Loss
[M-H]⁻[M-H-CO₂]⁻CO₂
[M-H]⁻[CₙF₂ₙ₊₁]⁻HCOOH
[C₂F₅]⁻119
[C₃F₇]⁻169
[C₄F₉]⁻219

Data synthesized from multiple sources.[17]

Experimental Protocol: LC-MS/MS Analysis of Fluorinated Compounds

This protocol provides a general workflow for the analysis of non-volatile fluorinated compounds using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. Dissolve the sample in a suitable solvent, typically methanol or acetonitrile. b. For complex matrices like environmental or biological samples, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analytes.[18] c. Filter the sample through a 0.2 µm filter before injection.

2. LC Parameters: a. Column: A C18 reversed-phase column is commonly used.[16][18] For more polar or isomeric compounds, specialized fluorinated stationary phases can offer alternative selectivity. b. Mobile Phase: A gradient of water and methanol or acetonitrile is typical. The addition of a buffer such as ammonium acetate is often used to improve peak shape and ionization efficiency.[18][19] c. Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale separations.[16] d. Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) can improve reproducibility.[18]

3. MS/MS Parameters: a. Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for many classes of fluorinated compounds. b. Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, while full scan and product ion scan modes are used for identification and structural elucidation.[16] c. Optimization: Optimize the precursor ion, product ions, and collision energies for each analyte using a standard solution.

Visualization: LC-MS/MS Workflow

G start Sample prep Sample Preparation (e.g., SPE, filtration) start->prep lc Liquid Chromatography (Separation) prep->lc esi Electrospray Ionization (Ion Formation) lc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Analysis detector->data

Caption: General workflow for LC-MS/MS analysis.

Section 3: Chromatography

The separation of fluorinated compounds by chromatography can be challenging due to their unique physicochemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty achieving good separation of my fluorinated compounds on a standard C18 column.

  • Causality: While C18 columns are versatile, the unique "fluorous" character of highly fluorinated molecules can lead to poor retention or co-elution with other components. Fluorinated compounds can exhibit different interactions with stationary phases compared to their non-fluorinated analogs.

  • Troubleshooting Steps:

    • Use a Fluorinated Stationary Phase: Consider using a column with a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl). These phases can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and other interactions.

    • Optimize the Mobile Phase: For reversed-phase chromatography, systematically vary the organic modifier (e.g., methanol vs. acetonitrile) and the aqueous phase pH. The addition of a small amount of a fluorinated alcohol, such as trifluoroethanol, to the mobile phase can sometimes improve selectivity on standard C18 columns.

    • Adjust the Temperature: Temperature can be a powerful parameter for optimizing selectivity in chromatography.[20]

Q2: My volatile fluorinated compound is giving broad peaks in Gas Chromatography (GC). What can I do?

  • Causality: Broad peaks in GC can be caused by a number of factors, including poor injection technique, column degradation, or inappropriate column selection. For volatile fluorinated compounds, interactions with active sites in the injector or column can also lead to peak tailing.

  • Troubleshooting Steps:

    • Check the Injection System: Ensure the injector temperature is appropriate for your analyte and that the syringe is clean and functioning correctly.

    • Use a Deactivated Liner: A deactivated injector liner can minimize interactions with active sites.

    • Select an Appropriate Column: For many volatile fluorinated compounds, a mid-polarity column (e.g., containing a trifluoropropyl stationary phase) can provide good peak shape and resolution. For highly volatile compounds, a column with a thicker stationary phase film may be necessary to increase retention.

    • Optimize the Temperature Program: A well-designed temperature program is crucial for achieving sharp peaks and good separation.

Experimental Protocol: GC-MS Analysis of Volatile Fluorinated Compounds

This protocol provides a general workflow for the analysis of volatile fluorinated compounds by gas chromatography-mass spectrometry.

1. Sample Preparation: a. For liquid samples, a direct injection or a dilution with a suitable solvent may be appropriate. b. For solid or aqueous samples, headspace or solid-phase microextraction (SPME) can be used to extract the volatile analytes.[21]

2. GC Parameters: a. Injector: Split/splitless injection is commonly used. Optimize the split ratio and injector temperature. b. Column: Select a capillary column with a stationary phase appropriate for the polarity of your analytes. c. Carrier Gas: Helium is the most common carrier gas. Maintain a constant flow rate. d. Oven Temperature Program: Develop a temperature program that provides good separation of the target analytes in a reasonable time.

3. MS Parameters: a. Ionization Mode: Electron Ionization (EI) is typically used for GC-MS. b. Scan Mode: Full scan mode is used for identification of unknown compounds, while selected ion monitoring (SIM) is used for targeted quantification of known compounds.

Section 4: X-ray Crystallography

Obtaining high-quality crystals of fluorinated organic compounds for single-crystal X-ray diffraction can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling to grow single crystals of my fluorinated compound suitable for X-ray diffraction.

  • Causality: The high electronegativity of fluorine and its weak hydrogen-bonding ability can significantly influence crystal packing.[22] Fluorine can participate in various weak intermolecular interactions, such as C-H···F and F···F interactions, which can direct crystal packing in ways that are different from non-fluorinated analogues.[22] This can sometimes lead to the formation of oils, amorphous solids, or poorly ordered crystals. The positioning of fluorine atoms on a molecule can critically govern the supramolecular assembly.[23]

  • Troubleshooting Steps:

    • Screen a Wide Range of Crystallization Conditions: Systematically screen different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[24]

    • Vapor Diffusion: This is a gentle and effective technique for many compounds. Dissolve your compound in a good solvent and allow the vapor of a miscible anti-solvent to slowly diffuse into the solution.[24]

    • Co-crystallization: If your compound is difficult to crystallize on its own, consider forming a co-crystal with another molecule that is known to form good crystals.[25]

    • Utilize a Crystallization Chaperone: For some challenging molecules, especially those with flexible chains, a crystallization chaperone can assist in forming a suitable crystal lattice.[18]

Q2: The solved crystal structure of my fluorinated compound shows disorder. How should I handle this?

  • Causality: Disorder is common in crystallography and can arise from the static or dynamic averaging of different molecular conformations or orientations within the crystal lattice. The relatively small size of the fluorine atom and the possibility of free rotation around C-F bonds can sometimes contribute to disorder.

  • Troubleshooting Steps:

    • Refine the Disorder Model: Most crystallographic software packages have tools for modeling disorder. This typically involves defining two or more positions for the disordered atoms and refining their occupancies.

    • Collect Data at Low Temperature: Cooling the crystal to cryogenic temperatures (e.g., 100 K) can often reduce thermal motion and may resolve the disorder.

    • Consult a Crystallographer: If you are not experienced in handling disorder, it is highly recommended to seek assistance from a professional crystallographer.

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

This protocol provides a general method for growing single crystals using the vapor diffusion technique.

1. Preparation: a. Dissolve 5-10 mg of your purified fluorinated compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (one in which it is readily soluble) in a small vial.[24] b. In a larger beaker or jar, place a layer of an "anti-solvent" (a volatile solvent in which your compound is poorly soluble, but which is miscible with the "good" solvent).[24] c. Place the small vial containing your compound solution inside the larger beaker, ensuring the solvent levels are such that the anti-solvent cannot directly enter the vial. d. Seal the beaker tightly.

2. Crystallization: a. Allow the setup to stand undisturbed at a constant temperature. b. The more volatile anti-solvent will slowly diffuse into the compound solution, gradually decreasing the solubility of your compound and inducing crystallization. c. Monitor the vial for crystal growth over several days to weeks.

3. Crystal Harvesting: a. Once suitable crystals have formed, carefully remove the vial from the beaker. b. Using a fine needle or loop, carefully detach a single, well-formed crystal. c. Quickly mount the crystal on a goniometer head for X-ray diffraction analysis.

Visualization: Crystallization Technique Selection Guide

G start Need to Grow Single Crystals q1 Is the compound thermally stable? start->q1 q2 Is the compound soluble in a volatile solvent? q1->q2 Yes slow_cooling Try Slow Cooling q1->slow_cooling No q3 Is a suitable solvent/anti-solvent pair known? q2->q3 Yes slow_evap Try Slow Evaporation q2->slow_evap No q4 Is the compound difficult to crystallize alone? q3->q4 Yes vapor_diffusion Try Vapor Diffusion q3->vapor_diffusion No co_crystallization Consider Co-crystallization q4->co_crystallization Yes

Caption: A guide for selecting an appropriate crystallization technique.

References

  • Author unknown. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry. [Link]

  • Kumari, S., & Gogoi, A. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. DOI. [Link]

  • Idkowiak, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Kurakula, U., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Frontiers Media S.A. (2023). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Chemistry. [Link]

  • Schymanski, E. L., et al. (2021). FindPFΔS: Non-Target Screening for PFAS—Comprehensive Data Mining for MS2 Fragment Mass Differences. Environmental Science & Technology. [Link]

  • ResearchGate. Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene | Request PDF. [Link]

  • Defense Technical Information Center. Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS). [Link]

  • Zhang, Y., et al. (2025). Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule. Nature Communications. [Link]

  • Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. [Link]

  • Steffen's Chemistry Pages. 19F chemical shifts. [Link]

  • University of California, Berkeley. Small molecule NMR sample preparation. [Link]

  • Franco-Pérez, M., et al. (2016). DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. Journal of Molecular Modeling. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Welch, C. J., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]

  • Taylor & Francis Online. Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. [Link]

  • Shimadzu. Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

  • National Center for Biotechnology Information. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. [Link]

  • Patarin, J., et al. (2005). The fluoride route: a strategy to crystalline porous materials. Comptes Rendus Chimie. [Link]

  • Wiley Online Library. Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. [Link]

  • Wiley Online Library. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. [Link]

  • National Center for Biotechnology Information. Troublesome Crystal Structures: Prevention, Detection, and Resolution. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • LCGC International. Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • ResearchGate. Crystallization Control for Fluorine-free Mold Fluxes: Effect of Na 2 O Content on Non-isothermal Melt Crystallization Kinetics. [Link]

  • Encyclopedia of Life Sciences. Phase Problem in X-ray Crystallography, and Its Solution. [Link]

  • LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • MDPI. Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater. [Link]

  • LCGC International. The Secrets of Electrospray Ionization: Why Less is More. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of Reading. Volatile and flavour analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the complex physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the complex physicochemical challenges associated with 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

Mechanistic Insight: The Root of the Solubility Issue

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a potent transition-state analog inhibitor. Its efficacy relies on the highly electrophilic trifluoromethyl ketone (TFMK) moiety, which undergoes nucleophilic attack by catalytic serine or cysteine residues. However, this same electrophilicity dictates its complex aqueous behavior: the free ketone exists in a delicate equilibrium with its hydrated gem-diol form[1].

Because the quinoline backbone is highly hydrophobic, an improper transition from organic stock solutions to aqueous assay buffers often results in rapid "brick dust" precipitation before the more soluble gem-diol can fully equilibrate. Understanding and controlling this hydration state is the key to generating reproducible, artifact-free data.

Mandatory Visualization: Formulation & Validation Workflow

G N1 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (Solid Powder) N2 Primary Stock Solution (10-50 mM in 100% DMSO) Ketone Form Dominates N1->N2 Dissolve N3 Intermediate Dilution (Add Tween-20 or BSA) Prevent Aggregation N2->N3 Stepwise Dilution N4 Aqueous Assay Buffer (pH 7.4, <1% DMSO) Gem-Diol Hydration Occurs N3->N4 Spike into Buffer N5 Turbidity Check (Absorbance at 700 nm) N4->N5 Monitor Solubility N6 Valid Assay Range (Soluble, No Artifacts) N5->N6 OD700 < 0.05 N7 Precipitation / Micelles (Invalid Data) N5->N7 OD700 > 0.05

Caption: Workflow for formulating TFMK inhibitors to prevent precipitation and monitor solubility.

Step-by-Step Methodology: Optimized Formulation Protocol

To prevent precipitation and ensure the inhibitor is in its biologically active state, you must employ a self-validating formulation system. Do not spike high-concentration DMSO stocks directly into aqueous media.

Step 1: Primary Stock Preparation

  • Action: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10–50 mM.

  • Causality: Anhydrous DMSO prevents premature hydration and maintains the compound in its free ketone form, maximizing shelf life and preventing degradation[1].

Step 2: Intermediate Solubilization

  • Action: Prepare a 10x working stock by diluting the primary stock into an intermediate buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (0.1% BSA).

  • Causality: The quinoline ring drives hydrophobic collapse when exposed to water. Surfactants lower the surface tension and provide a hydrophobic sink, preventing nucleation and micelle formation.

Step 3: Aqueous Equilibration (Critical Step)

  • Action: Dilute the intermediate stock into the final assay buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4), ensuring the final DMSO concentration is ≤1%. Incubate at 25°C for 15–30 minutes before adding the target enzyme.

  • Causality: The TFMK moiety requires time to hydrate into the gem-diol form. The gem-diol is significantly more water-soluble than the ketone. Rushing this step forces the hydrophobic ketone to precipitate before it can hydrate[1].

Step 4: Turbidity Validation

  • Action: Read the absorbance of the final assay well at 700 nm using a spectrophotometer.

  • Causality: A significant increase in absorbance (OD700 > 0.05 above the blank) indicates the compound has exceeded its thermodynamic solubility and formed colloidal aggregates[2]. Proceeding with the assay will yield false negatives or promiscuous inhibition.

Data Presentation: Physicochemical States & Assay Suitability
Solvent EnvironmentDominant Chemical SpeciesRelative SolubilityBiological Implication
100% Anhydrous DMSO Free Ketone (>95%)High (>50 mM)Ideal for long-term storage; inactive in this state without water[1].
Methanol / Ethanol HemiketalModerate (~10 mM)Avoid. Alcohols form stable hemiketals that compete with enzyme binding.
Aqueous Buffer (pH 7.4) Gem-diol HydrateLow (<50 µM)Active inhibitory species; mimics the tetrahedral transition state[1].
Aqueous Buffer + 0.01% Tween-20 Gem-diol HydrateModerate (~200 µM)Optimal assay condition; surfactant prevents quinoline-driven aggregation.
Frequently Asked Questions (FAQs)

Q: Why do my IC50 curves show a time-dependent tightening of inhibition (slow-binding kinetics)? A: This is a hallmark of TFMK inhibitors. The compound acts as a transition-state analog. In aqueous solution, it exists primarily as the gem-diol. However, the enzyme's catalytic serine or cysteine often reacts with the free ketone form. The slow dehydration of the gem-diol back to the reactive ketone, followed by the formation of a covalent hemiketal/hemithioketal adduct in the active site, results in a time-dependent decrease in the Ki​ value[3]. Validation Check: Pre-incubate the inhibitor with the enzyme for at least 30 minutes before adding the substrate to ensure steady-state inhibition is reached.

Q: I am observing high variability between my technical replicates. What is the root cause? A: High replicate variability is almost always a symptom of exceeding the compound's kinetic solubility limit. When 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one precipitates, it forms micro-aggregates. These aggregates can sequester the enzyme, leading to non-specific, promiscuous inhibition. Validation Check: Centrifuge your assay plate at 3,000 x g for 5 minutes. If the apparent inhibition is lost in the supernatant, your compound has precipitated. Lower the top concentration of your dose-response curve and utilize the OD700 turbidity check[2].

Q: Can I use ethanol as a co-solvent to improve solubility instead of DMSO? A: It is highly discouraged. While the quinoline ring is soluble in ethanol, the highly electrophilic trifluoromethyl ketone will react with primary alcohols to form a stable hemiketal. This alters the effective concentration of the active pharmacophore and significantly dampens the compound's potency. Stick to strictly anhydrous DMSO for primary stock solutions.

Sources

Optimization

Technical Support Center: Stability and Handling of Trifluoromethyl Alcohols

Welcome to the Technical Support Center for Fluorinated Scaffolds. As a Senior Application Scientist, I frequently encounter researchers losing weeks of work due to the spontaneous degradation of α -trifluoromethyl alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Scaffolds. As a Senior Application Scientist, I frequently encounter researchers losing weeks of work due to the spontaneous degradation of α -trifluoromethyl alcohols. Because the trifluoromethyl (–CF 3​ ) group dramatically alters the electronic landscape of adjacent carbons, standard organic handling procedures often lead to catastrophic product loss.

This guide bypasses generic advice to address the exact thermodynamic and kinetic vulnerabilities of the –CF 3​ carbinol system, providing you with field-proven, self-validating protocols to ensure the integrity of your drug development pipelines.

FAQ 1: The Haloform Cleavage Problem

Q: During the deprotection of my α -trifluoromethyl silyl ether using standard NaOH, my product completely reverted to the starting ketone. What happened?

A: You have triggered a base-catalyzed haloform-type cleavage. The unique behavior of the trifluoromethyl group is driven by the extreme electronegativity of fluorine[1]. While individual C–F bonds are exceptionally strong, the overall –CF 3​ group acts as a powerful electron-withdrawing moiety.

Under basic conditions (pH > 10), the deprotonated alkoxide intermediate becomes highly polarized. Instead of remaining stable, the molecule undergoes a retro-aldol-like C–C bond cleavage. It expels a trifluoromethyl anion (CF 3−​ ), which rapidly protonates to form fluoroform gas (CHF 3​ ), leaving behind the original carbonyl compound[2].

HaloformMechanism A Trifluoromethyl Alcohol B Alkoxide Intermediate A->B Strong Base (-H⁺) C C-C Bond Cleavage B->C Heat / Time D Carbonyl + Fluoroform C->D Haloform Cleavage

Base-catalyzed haloform-type cleavage mechanism of alpha-trifluoromethyl alcohols.

FAQ 2: Operational Limits and Environmental Stressors

Q: What are the exact pH and temperature limits for handling unprotected CF 3​ alcohols?

A: To design a self-validating experimental system, you must respect the thermodynamic limits of the α -trifluoromethyl alkoxide. Below is a stability matrix based on extensive bench data[2].

Environmental StressorpH RangeTemperature LimitStability RatingPrimary Degradation PathwayPrevention Strategy
Acidic Workup < 325 °C✅ HighNone (Protonated stable state)Standard handling; ideal for storage
Neutral / Mild Base 7 - 90 °C to 25 °C⚠️ ModerateSlow haloform-type cleavageLimit exposure time; maintain < 0 °C
Strong Base > 1025 °C❌ LowRapid haloform cleavageAvoid NaOH/KOH; use buffered systems
Thermal Stress Any> 80 °C⚠️ Moderate β -fluoride eliminationKeep rotary evaporator bath < 35 °C
FAQ 3: Safe Synthesis via the Ruppert-Prakash Reagent

Q: How can I reliably synthesize and isolate α -trifluoromethyl alcohols without premature decomposition?

A: The industry standard is the use of (trifluoromethyl)trimethylsilane (TMS-CF 3​ ), known as the Ruppert-Prakash reagent[3]. This reagent bypasses the unstable "naked" CF 3​ anion by proceeding through a hypervalent silicate intermediate. The critical failure point for most researchers is the subsequent desilylation step. Unbuffered fluoride sources will create a basic environment that immediately triggers the haloform cleavage described above[4].

RuppertPrakash Start Carbonyl Substrate Step1 TMS-CF3 + Cat. TBAF Start->Step1 Intermediate TMS-Protected Alkoxide Step1->Intermediate Oxyanion Catalysis Step2 Buffered Desilylation Intermediate->Step2 TBAF/AcOH or HCl Decomp Haloform Decomposition Intermediate->Decomp Strong Base (NaOH) Product Stable CF3 Alcohol Step2->Product

Safe synthesis workflow using TMS-CF3 to prevent premature decomposition.

Self-Validating Protocol: Synthesis and Controlled Desilylation

Phase 1: Silyl Ether Formation

  • System Purge: Flame-dry a Schlenk flask and purge with Argon. Ambient moisture will prematurely hydrolyze the TMS-CF 3​ reagent.

  • Substrate Preparation: Dissolve the carbonyl substrate (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Reagent Addition: Add TMS-CF 3​ (1.2 eq) via syringe.

  • Catalytic Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.05 eq, 1.0 M in THF) dropwise.

    • Self-Validation Check: The reaction should exhibit a mild exotherm. Monitor via TLC (Hexanes/EtOAc); the highly non-polar TMS-ether intermediate will run significantly higher (higher Rf​ ) than the starting material.

  • Maturation: Stir for 2 hours at room temperature to ensure complete conversion.

Phase 2: Controlled Desilylation 6. Buffer Preparation: Prepare a desilylation cocktail of TBAF (1.2 eq) and glacial acetic acid (1.2 eq) in THF.

  • Causality: The acetic acid neutralizes the basicity of the fluoride ion. This ensures the resulting alkoxide is immediately protonated into the stable alcohol, completely shutting down the haloform cleavage pathway[4].

  • Cleavage: Cool the reaction mixture to 0 °C and add the buffered TBAF dropwise. Stir for 1 hour.

  • Quench and Extraction: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure, keeping the water bath strictly below 35 °C.

    • Self-Validation Checkpoint: Analyze the crude mixture via 19 F NMR. A successful product will show a strong signal around -75 to -80 ppm. If decomposition occurred, you will observe a characteristic doublet for fluoroform (CHF 3​ ) at approximately -78 ppm with a massive coupling constant ( J≈79 Hz).

FAQ 4: Advanced Troubleshooting with Naked Carbanions

Q: I am trying to use fluoroform gas directly for trifluoromethylation to reduce costs, but I am observing massive decomposition into difluorocarbene. How can I stabilize the naked CF 3​ anion?

A: Fluoroform (CHF 3​ ) is notoriously difficult to deprotonate because the resulting CF 3−​ anion rapidly undergoes α -elimination of a fluoride ion to form highly reactive difluorocarbene (:CF 2​ ). To prevent this decomposition pathway, you must utilize a sterically demanding organo-superbase (such as t -Bu-P4). The massive steric bulk of the superbase cation physically shields the naked trifluoromethyl carbanion, stabilizing it long enough to successfully attack the carbonyl electrophile without degrading[5].

References
  • [5] A sterically demanding organo-superbase avoids decomposition of a naked trifluoromethyl carbanion directly generated from fluoroform, Organic & Biomolecular Chemistry. 5

  • [2] 8-(Trifluoromethyl)isoquinolin-3-ol Stability Profile, Benchchem. 2

  • [4] Synthesis of β -amino- α -trifluoromethyl alcohols and their applications in organic synthesis, Journal of Fluorine Chemistry (PMC). 4

  • [3] Nucleophilic trifluoromethylation of carbonyl compounds and derivatives, ARKIVOC (ResearchGate). 3

  • [1] Product Class 7: Ortho Acid Derivatives, Science of Synthesis (Thieme E-Books). 1

Sources

Troubleshooting

Technical Support Center: Scaling Up 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals, process chemists, and researchers tasked with scaling up the synthesis of 1,1,1-Trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals, process chemists, and researchers tasked with scaling up the synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (CAS 398-50-5). We bridge the gap between bench-scale discovery and pilot-plant manufacturing by providing mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-yield, reproducible batches.

Process Overview & Mechanistic Pathway

The synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one relies on the Claisen condensation of quinaldine (2-methylquinoline) with ethyl trifluoroacetate (ETFA). While the C-C bond formation is straightforward, the introduction of the strongly electron-withdrawing trifluoromethyl (-CF₃) group renders the resulting ketone highly electrophilic.

This creates a critical vulnerability: the product is highly susceptible to if exposed to basic aqueous conditions during workup[1]. Understanding this causality is paramount; improper quenching will cause the product to revert back to quinaldine and trifluoroacetic acid.

G Quinaldine Quinaldine (2-Methylquinoline) Enolate Aza-Enolate Intermediate Quinaldine->Enolate Deprotonation Base Base (e.g., NaH) in THF Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack ETFA Ethyl Trifluoroacetate (ETFA) ETFA->Tetrahedral Product 1,1,1-Trifluoro-3-(quinolin-2-yl) propan-2-one Tetrahedral->Product - EtO⁻ (Acidic Quench) SideReaction Retro-Claisen Cleavage (If basic quench) Product->SideReaction OH⁻ attack (Improper Workup)

Figure 1: Mechanistic pathway and critical retro-Claisen cleavage risk during synthesis.

Standard Scale-Up Protocol (1.0 kg Scale)

This protocol utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF) to ensure an irreversible, aprotic enolization. This prevents the solvolysis and transesterification issues commonly observed when using alkoxide bases in alcoholic solvents.

Phase 1: Anhydrous Enolization
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge with 10 L of anhydrous THF.

    • Self-Validation Check: Perform Karl Fischer (KF) titration on the solvent bulk before proceeding. Moisture must be <50 ppm . Higher moisture levels will irreversibly consume the base and hydrolyze the ETFA.

  • Base Addition: Suspend 336 g of NaH (60% dispersion in mineral oil, 8.4 mol, 1.2 eq) in the THF. Cool the reactor jacket to 0–5 °C.

  • Quinaldine Charging: Add 1.0 kg of Quinaldine (7.0 mol, 1.0 eq) dropwise over 1 hour. Stir for an additional 1 hour at 5 °C to ensure complete formation of the aza-enolate.

Phase 2: Electrophilic Condensation
  • ETFA Addition: Add 1.19 kg of Ethyl Trifluoroacetate (8.4 mol, 1.2 eq) dropwise via a pressure-equalizing addition funnel. Maintain the internal temperature < 10 °C. Because ETFA has a , strict temperature control is required to prevent vapor loss[2].

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • IPC Validation: Withdraw a 0.5 mL aliquot and quench directly into 5 mL of acidic acetonitrile (containing 0.1% TFA). Analyze via HPLC at 254 nm. The protocol is self-validating: Proceed to Phase 3 only if quinaldine conversion is >98%. If <98%, stir for an additional 2 hours.

Phase 3: Acidic Quench & Isolation (Critical Step)
  • Reverse Quench: Do not add water directly to the reactor. Instead, transfer the reaction mixture slowly into a secondary vessel containing 15 L of cold 1M HCl (0–5 °C) under vigorous agitation.

    • Causality: Maintaining the aqueous phase at pH < 4 entirely prevents the hydroxide-mediated retro-Claisen cleavage of the highly electrophilic trifluoromethyl ketone product[1].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (2 x 5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from Isopropanol/Heptane to yield the pure product.

Troubleshooting Guides & FAQs

Q: Why is my yield dropping upon scale-up, with significant formation of quinaldine and trifluoroacetic acid byproducts? A: This is caused by retro-Claisen C-C bond cleavage. Trifluoromethyl ketones are highly susceptible to nucleophilic attack. If your quench is too basic (e.g., using plain water or a carbonate buffer), hydroxide ions will attack the highly electrophilic carbonyl carbon. This cleaves the C-C bond, utilizing the resonance-stabilized quinaldyl anion as a leaving group, effectively reverting your product back to starting materials[1]. Solution: Always utilize a reverse quench into a cold acidic solution (e.g., 1M HCl) to strictly maintain pH < 4.

Q: I am observing incomplete conversion of quinaldine during Phase 2. Should I push the reaction temperature higher? A: No. Increasing the temperature accelerates unwanted side reactions, such as the[3]. Instead, verify the activity of your base (ensure the NaH has not degraded) and verify that your THF meets the strict <50 ppm moisture self-validation limit.

Q: How do I handle the high volatility of Ethyl Trifluoroacetate (ETFA) during a multi-kilogram scale-up? A: ETFA is highly volatile[2]. During scale-up, use a closed addition funnel equipped with a pressure-equalizing line. Ensure the reactor condenser is chilled to -10 °C, and strictly maintain the reaction vessel at 0–5 °C during the entire addition phase to prevent vapor loss.

Q: What is the most accurate method for In-Process Control (IPC) tracking? A: HPLC at 254 nm is optimal, as quinaldine and the product have distinct chromophores. However, you must quench the reaction aliquot into acidic acetonitrile (0.1% TFA) immediately upon sampling. This "freezes" the equilibrium and prevents degradation in the HPLC vial, providing a self-validating snapshot of the true reaction progress.

Quantitative Data & Parameter Optimization

To assist in process optimization, the following table summarizes the impact of varying reaction parameters on the yield and impurity profile of the synthesis.

Process ParameterCondition A (Sub-optimal)Condition B (Standard Scale-up)Condition C (Optimized Micro-scale)
Base Selection NaOEt (1.5 eq)NaH (1.2 eq)LiHMDS (1.1 eq)
Solvent System EthanolAnhydrous THFAnhydrous THF
Temperature Profile Reflux (78 °C)0 °C to 20 °C-78 °C to 0 °C
ETFA Equivalents 2.0 eq1.2 eq1.1 eq
Quench Methodology Direct Aqueous H₂OReverse Quench into 1M HClReverse Quench into 1M HCl
Typical Yield 30 - 40%85 - 90%92 - 95%
Impurity Profile High Quinaldine recoveryTrace QuinaldineHighly pure

References

  • Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Journal of Organic Chemistry, 78, 4171-4176. Source: Organic Chemistry Portal. URL:[Link]

  • Preparation of ethyl trifluoroacetate. Source: PrepChem. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Reaction Intermediates in Multi-Step Quinoline Synthesis

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multi-step q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multi-step quinoline synthesis. The formation of the quinoline scaffold, a privileged structure in numerous pharmaceuticals, often involves reactive intermediates that can dictate the success, yield, and purity of the final product.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the management of reaction intermediates. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

The following table addresses common problems encountered during popular quinoline syntheses, with a focus on the role of reaction intermediates.

Problem Probable Cause(s) Related to Intermediates Actionable Solutions & Preventative Measures Applicable Syntheses
Low Yield & Significant Tar/Polymer Formation Acid-catalyzed self-condensation and polymerization of reactive intermediates. In the Skraup synthesis, this is often due to the polymerization of the acrolein intermediate under harsh acidic and high-temperature conditions.[3] In the Doebner-von Miller synthesis, the α,β-unsaturated aldehyde or ketone starting material is prone to polymerization.[3][4][5]Control Reagent Addition: Add the α,β-unsaturated carbonyl compound or glycerol slowly to the heated acidic solution containing the aniline.[4][6] This helps manage exotherms and minimizes the concentration of the reactive intermediate. Optimize Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4] Excessive heat promotes polymerization.[4] Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization in the Doebner-von Miller reaction.[5] In Situ Generation: Generate the reactive α,β-unsaturated carbonyl compound in situ from an aldol condensation to keep its concentration low.[6]Skraup, Doebner-von Miller
Violent, Uncontrollable Exothermic Reaction Rapid, uncontrolled formation of intermediates. The dehydration of glycerol to acrolein in the Skraup synthesis is a primary example of a highly exothermic process that can become violent.[6]Use of a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to smoothen the reaction rate.[3][6][7] Ferrous sulfate is thought to act as an oxygen carrier, extending the reaction over a longer period.[3][7] Controlled Reagent Addition: Add sulfuric acid slowly to the mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.[6] Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat and maintain a homogenous mixture.[3]Skraup
Formation of Undesired Regioisomers Lack of selectivity during the cyclization of intermediates. In the Combes synthesis, an unsymmetrical β-diketone can lead to two possible enamine intermediates, resulting in a mixture of quinoline products.[8][9] Similarly, the Friedländer synthesis with unsymmetrical ketones can yield isomeric products.[6][10]Catalyst Selection: The choice of catalyst can significantly influence regioselectivity.[6] In the Friedländer synthesis, certain amine catalysts like pyrrolidine derivatives can be effective.[6][11] Substituent Effects: Steric and electronic properties of substituents on the aniline and ketone can direct the cyclization.[9] For instance, bulky groups can favor the formation of the less sterically hindered product.[12] Optimize Reaction Conditions: Temperature can influence the product ratio, sometimes favoring the thermodynamically more stable isomer at higher temperatures.[11]Combes, Friedländer
Presence of Partially Hydrogenated Impurities Incomplete oxidation of dihydroquinoline intermediates. Many quinoline syntheses proceed through a dihydroquinoline intermediate that must be oxidized to the final aromatic product.[13] If the oxidant is insufficient or the conditions are not optimal, this intermediate can persist.[4]Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) to drive the reaction to completion.[4] Optimize Temperature: The oxidation step often requires high temperatures to proceed efficiently.[13] Aerobic Conditions: Some modern syntheses rely on aerobic oxidation.[5] Ensure adequate air exposure if required by the specific protocol.Skraup, Doebner-von Miller
Formation of Aldol Condensation Side Products Self-condensation of ketone starting materials. In the Friedländer synthesis, the ketone reactant can undergo self-condensation, especially under basic conditions, leading to complex product mixtures.[8][14]Use Milder Conditions: Switch to an acid catalyst or a milder base to minimize self-condensation.[11] Slow Addition: Add the ketone slowly to the reaction mixture.[10] Use of Imine Analogs: Employing an imine analog of the o-aminoaryl aldehyde/ketone can prevent self-condensation side reactions.[14][15]Friedländer

Visualizing Intermediate Management in Quinoline Synthesis

The following diagram illustrates a generalized workflow for a multi-step quinoline synthesis, highlighting critical points where intermediate management is key to a successful outcome.

G cluster_0 Step 1: Intermediate Formation cluster_1 Control Point A: Polymerization/Side Reactions cluster_2 Step 2: Cyclization cluster_3 Control Point B: Regioselectivity cluster_4 Step 3: Aromatization cluster_5 Control Point C: Incomplete Reaction A Aniline + Carbonyl Source B Reactive Intermediate (e.g., Enamine, Schiff Base, Acrolein) A->B Condensation C Problem: Tar/Polymer Formation B->C E Dihydroquinoline Intermediate B->E Acid-Catalyzed Annulation D Solution: - Slow Reagent Addition - Temperature Control - In Situ Generation F Problem: Isomer Mixture E->F H Final Quinoline Product E->H Oxidation I Problem: Dihydroquinoline Impurity E->I G Solution: - Catalyst Selection - Steric/Electronic Control - Temperature Optimization J Solution: - Sufficient Oxidant - Optimal Temperature

Caption: A logical workflow for quinoline synthesis highlighting key intermediate control points.

Frequently Asked Questions (FAQs)

Q1: How can I detect the formation of unstable intermediates like dihydroquinolines?

A: 1,2-Dihydroquinolines are often unstable and rapidly oxidize in air or disproportionate in the presence of acid to a mix of quinoline and tetrahydroquinoline.[16] Their detection can be challenging. However, careful reaction monitoring using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) immediately after quenching the reaction can provide evidence of their formation. In some specific cases, modifications to the Doebner-Miller reaction conditions (e.g., longer room temperature incubation, increased acid concentration before heating) have allowed for the isolation of 1,2-dihydroquinolines in high yield.[16]

Q2: What is the mechanistic role of the acid catalyst in managing intermediates?

A: The acid catalyst plays a multifaceted role. In the Combes synthesis, for example, it protonates the β-diketone, activating it for nucleophilic attack by the aniline to form the enamine intermediate.[12] Subsequently, the strong acid promotes the electrophilic cyclization of the enamine onto the aniline ring, which is often the rate-determining step, followed by dehydration to form the quinoline product.[9][12] However, excessively harsh acidic conditions can also promote unwanted side reactions like polymerization.[4][6] Therefore, the choice and concentration of the acid are critical control parameters.

Q3: Can the choice of catalyst influence which intermediates are formed or how they react?

A: Absolutely. The catalyst is a powerful tool for directing the reaction pathway. In the Friedländer synthesis, the choice between an acid or base catalyst can determine the predominant initial step—aldol condensation versus Schiff base formation, respectively—which can influence the overall efficiency and side-product profile.[11][17] Furthermore, modern synthetic methods utilize transition metal catalysts (e.g., rhodium, ruthenium, cobalt) to facilitate C-H activation pathways, creating unique organometallic intermediates that lead to highly substituted quinolines under milder conditions.[18][19] The ligand environment around the metal can be tuned to control reactivity and selectivity.

Q4: My purification is complicated by a tarry residue. What are the best strategies to isolate my quinoline product?

A: Tar formation is a frequent issue, especially in classical syntheses like the Skraup and Doebner-von Miller.[4][6]

  • Steam Distillation: This is a highly effective classical method for separating volatile quinoline products from non-volatile tarry residues.[6][7]

  • Acid-Base Extraction: After neutralizing the reaction mixture, the desired quinoline product can often be extracted into an organic solvent (like ethyl acetate or dichloromethane), while many polymeric tars may remain in the aqueous phase or as an insoluble solid.[4]

  • Chromatography: Column chromatography on silica gel is a standard method for purifying crude products, though it can be challenging if large amounts of tar are present.[14][20]

  • Recrystallization/Complex Formation: In some cases, the product can be purified by recrystallization from a suitable solvent or by forming a salt (e.g., with picric acid or hydrochloric acid), which can be isolated and then reconverted to the free base.[1][21]

Q5: Are there modern, "greener" approaches that avoid the formation of problematic intermediates?

A: Yes, the field is actively moving towards more sustainable methods.

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields, often minimizing the formation of tarry byproducts by preventing prolonged exposure to harsh conditions.[5][18]

  • Ionic Liquids: Brønsted-acidic ionic liquids can replace strong acids like sulfuric acid, leading to cleaner reactions and sometimes eliminating the need for an external oxidant.[5]

  • Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions or using mechanical force (mechanochemistry) can reduce waste and sometimes lead to faster, more efficient reactions.[20]

  • Multicomponent Reactions (MCRs): These strategies allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, improving atom economy and often proceeding under milder conditions.[22]

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem.
  • Preventing side product formation in the synthesis of quinoline derivatives - Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
  • Combes quinoline synthesis.
  • Technical Support Center: Troubleshooting Quinoline Cyclization Reactions - Benchchem.
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
  • The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD.
  • side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.
  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis - Benchchem.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem.
  • Friedländer Synthesis - J&K Scientific LLC.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing.
  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC.
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem.
  • Catalytic pathway for quinoline synthesis. | Download Scientific Diagram - ResearchGate.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science.
  • An overview of the synthesis of quinoline via traditional methods (a–h) - ResearchGate.
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing.
  • Combes quinoline synthesis - Wikipedia.
  • US4398916A - Process for purification of quinoline yellow - Google Patents.
  • troubleshooting common problems in quinoxaline synthesis - Benchchem.
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI.
  • Review on recent development of quinoline for anticancer activities.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate.
  • Friedländer synthesis - Wikipedia.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines - ResearchGate.

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Troubleshooting

Photocatalytic Trifluoromethylation Support Center: Troubleshooting Low Conversion

Welcome to the Technical Support Center for Photoredox Catalysis. Introducing a trifluoromethyl (–CF₃) group into organic scaffolds is a critical transformation for researchers and drug development professionals aiming t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photoredox Catalysis. Introducing a trifluoromethyl (–CF₃) group into organic scaffolds is a critical transformation for researchers and drug development professionals aiming to improve the metabolic stability and lipophilicity of target molecules. While visible-light photoredox catalysis offers mild and environmentally benign conditions, achieving high conversion rates requires precise orchestration of photophysics, thermodynamics, and kinetic parameters.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to resolve low conversion issues in your trifluoromethylation workflows.

Diagnostic Troubleshooting Flowchart

Before diving into specific chemical parameters, follow this logical progression to isolate the root cause of your reaction failure[1].

TroubleshootingFlow Start Low Conversion Detected Q1 Is the reaction rigorously degassed? Start->Q1 Sol1 Perform 3 cycles of Freeze-Pump-Thaw Q1->Sol1 No Q2 Does light wavelength match catalyst λ_max? Q1->Q2 Yes Sol1->Q1 Sol2 Change LED source (e.g., 450nm for Ru/Ir) Q2->Sol2 No Q3 Are redox potentials matched? Q2->Q3 Yes Sol2->Q2 Sol3 Calculate ΔG for SET Switch Catalyst/Reagent Q3->Sol3 No Success Optimization Successful Q3->Success Yes Sol3->Q3

Diagnostic flowchart for troubleshooting photoredox trifluoromethylation.

Section 1: Photophysics and Light Penetration (FAQs)

Q: My reaction shows negligible conversion despite using the correct catalyst and reagents. Could the light source be the issue? A: Yes. The most common physical failure point in photoredox catalysis is the violation of the Beer-Lambert law, leading to the "inner filter effect"[1]. If your catalyst concentration is too high, all incident light is absorbed within the first few millimeters of the reaction vessel. The bulk solution remains in the dark, preventing the generation of the necessary excited-state species.

  • The Fix: Paradoxically, decreasing the catalyst loading (e.g., from 5 mol% to 1 mol%) often increases overall conversion by allowing light to penetrate deeper into the reaction medium. Additionally, ensure the emission spectrum of your LED closely matches the maximum absorption wavelength (λ_max) of your photocatalyst (e.g., 450 nm blue LEDs for Ru and Ir complexes)[2].

Q: Does the distance from the light source matter? A: Absolutely. Light intensity dictates the concentration of the excited-state catalyst. Moving the reaction vessel just a few centimeters away from the LED drastically reduces photon flux due to the inverse-square law, stalling the reaction. Maintain a consistent 2–3 cm distance and use a cooling fan to prevent thermal degradation of the catalyst.

Section 2: Thermodynamics and Redox Matching (FAQs)

Q: I switched my CF₃ source from Togni's Reagent to CF₃I, and the reaction completely stalled. Why? A: This is a classic thermodynamic mismatch. Single Electron Transfer (SET) is governed by the redox potentials of the interacting species. Togni's reagent is easily reduced and works well with mild reductants like Ru(bpy)₃²⁺[3]. However, CF₃I is significantly harder to reduce, requiring an oxidation potential of -1.52 V vs. SCE[3]. The excited state of Ru(bpy)₃²⁺ (E₁/₂ *Ru²⁺/Ru³⁺ = -0.81 V vs. SCE) lacks the thermodynamic driving force to reduce CF₃I[4].

  • The Fix: You must switch to a more strongly reducing photocatalyst, such as fac-Ir(ppy)₃, which boasts an excited-state reduction potential of -1.72 V vs. SCE, providing ample driving force for CF₃I activation[4].

Table 1: Quantitative Redox Potentials for Catalyst-Reagent Matching

Chemical Species Role in SET E₁/₂ (V vs. SCE) Mechanistic Requirement
fac-Ir(ppy)₃ Photocatalyst (Reductant) -1.72 (*Ir³⁺/Ir⁴⁺) Strong reductant; matches with CF₃I
Ru(bpy)₃²⁺ Photocatalyst (Reductant) -0.81 (*Ru²⁺/Ru³⁺) Mild reductant; matches with Togni's
CF₃I CF₃ Source (Acceptor) -1.52 (Reduction) Requires a strong reductant to cleave C-I
Togni Reagent CF₃ Source (Acceptor) -0.15 to -0.30 (Reduction) Easily reduced by mild photocatalysts

| Langlois Reagent | CF₃ Source (Donor) | +1.05 (Oxidation) | Requires an oxidative quenching cycle |

Section 3: Quenching and Environmental Factors (FAQs)

Q: My conversion plateaus at 20-30%. I sparged the solvent with nitrogen for 5 minutes. Is that enough? A: No. Sparging is often insufficient for sensitive photoredox cycles. Molecular oxygen (O₂) is a ground-state triplet that rapidly quenches the long-lived triplet excited state of photocatalysts via energy transfer[1]. This generates highly reactive singlet oxygen and completely shuts down the SET process required to generate the •CF₃ radical.

  • The Fix: Implement a rigorous Freeze-Pump-Thaw (FPT) degassing protocol. FPT removes dissolved oxygen without evaporating volatile reagents or solvents, ensuring the triplet excited state survives long enough to interact with the CF₃ source.

Section 4: Self-Validating Experimental Protocol

To ensure your laboratory setup is functional and your reagents are active, run this standardized, self-validating benchmark reaction: Photocatalytic Trifluoromethylation of Styrenes using Langlois Reagent [2][5]. Langlois reagent (CF₃SO₂Na) is an inexpensive, bench-stable solid that undergoes oxidative fragmentation to yield •CF₃ radicals[5].

Mechanism PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star hν (Visible Light) PC_red PC⁻ Reduced State PC_star->PC_red SET from Langlois Langlois CF3SO2Na (Langlois Reagent) Radical •CF3 + SO2 Radical Generation Langlois->Radical Oxidation (-e⁻) Product Trifluoromethylated Product Radical->Product Addition to Substrate PC_red->PC Turnover (Oxidant)

Mechanistic pathway of photocatalytic trifluoromethylation using Langlois reagent.

Step-by-Step Methodology:
  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add styrene (0.5 mmol, 1.0 equiv), Langlois reagent (CF₃SO₂Na, 1.5 mmol, 3.0 equiv), and an oxidative photocatalyst (e.g., an acridinium dye or highly oxidizing Ir-complex, 2 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous, HPLC-grade acetonitrile (CH₃CN) under a positive pressure of Argon.

  • Rigorous Degassing (Freeze-Pump-Thaw):

    • Submerge the sealed tube in liquid nitrogen until the solvent is completely frozen.

    • Open the valve to a high vacuum for 3-5 minutes to evacuate the headspace.

    • Close the valve and thaw the solution in a room-temperature water bath to release dissolved oxygen.

    • Repeat this cycle three times. Backfill with Argon on the final thaw.

  • Irradiation: Place the Schlenk tube 2-3 cm away from a 450 nm Blue LED light source. Ensure vigorous stirring to maximize the surface area exposed to light. Irradiate for 16-24 hours at room temperature[2]. Note: Use a cooling fan to prevent thermal degradation of the catalyst.

  • Workup & Analysis: Quench the reaction with water, extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate. Determine the conversion via ¹⁹F-NMR using trifluorotoluene as an internal standard before proceeding to column chromatography.

References
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI URL
  • Methyl 4,4,4-trifluorobutyrate | 2365-82-4 Source: Benchchem URL
  • Source: Scholars' Mine - MST.
  • Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow Source: SciSpace URL
  • Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N)

Sources

Reference Data & Comparative Studies

Validation

Comparing inhibitory potency of different trifluoromethyl ketones

Title: Comparative Guide to the Inhibitory Potency of Trifluoromethyl Ketones (TFMKs) in Drug Discovery Introduction: The Chemical Rationale Behind TFMKs Trifluoromethyl ketones (TFMKs) represent a highly privileged clas...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Inhibitory Potency of Trifluoromethyl Ketones (TFMKs) in Drug Discovery

Introduction: The Chemical Rationale Behind TFMKs

Trifluoromethyl ketones (TFMKs) represent a highly privileged class of pharmacophores in the design of enzyme inhibitors, particularly targeting serine hydrolases, cysteine proteases, and metalloenzymes like Histone Deacetylases (HDACs) [1, 2].

The causality behind their exceptional potency lies in the strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group. Through profound inductive effects, the −CF3​ moiety hyper-polarizes the adjacent carbonyl carbon, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). This renders the carbonyl highly electrophilic and susceptible to nucleophilic attack by catalytic residues (e.g., Serine or Cysteine). Furthermore, in aqueous physiological environments, TFMKs exist in a dynamic equilibrium with their hydrated gem-diol form. This gem-diol closely mimics the tetrahedral transition state of ester or amide hydrolysis, allowing TFMKs to function as highly effective Transition State Analogs (TSAs) [3].

Mechanism A Catalytic Nucleophile (Ser-OH or Cys-SH) C Tetrahedral Hemiketal/Hemithioketal (Transition State Analog) A->C Nucleophilic Attack B Trifluoromethyl Ketone (Electrophilic Carbonyl) B->C Carbonyl Polarization by CF3 Group D Reversible Covalent Enzyme-Inhibitor Complex C->D Active Site Stabilization

Caption: Mechanistic pathway of enzyme inhibition by TFMKs forming a transition state analog.

Comparative Potency Across Key Target Classes

When comparing TFMKs to other inhibitor classes (such as α -ketoheterocycles or hydroxamic acids), their performance is highly dependent on the target enzyme's active site architecture and the required binding kinetics.

A. Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide. Early substrate-inspired designs utilized the TFMK warhead to create potent, reversible inhibitors. While Arachidonyl Trifluoromethyl Ketone (AACOCF 3​ ) was a foundational tool compound, systematic studies revealed that replacing the TFMK group with α -ketoheterocycles (e.g., oxazolopyridines) often yielded higher potency and better proteome-wide selectivity [4]. TFMKs generally exhibit lower selectivity for FAAH, frequently cross-reacting with other serine hydrolases like TGH and KIAA1363.

Table 1: Comparative Potency of FAAH Inhibitors

Inhibitor ClassRepresentative CompoundTargetIC 50​ / Ki​ Binding Mechanism
TFMK Arachidonyl TFMK (AACOCF 3​ )FAAH 700 nMReversible Covalent
TFMK Oleyl TFMKFAAHLow μ MReversible Covalent
α -Ketoheterocycle Oleyl α -KetooxazoleFAAHSub-nanomolarReversible Competitive
Carbamate LY-2183240FAAH12 nMCovalent (Ser241)
B. Histone Deacetylases (HDACs)

HDACs are zinc-dependent metalloenzymes targeted for epigenetic cancer therapies. Hydroxamic acids (like SAHA/Vorinostat) are the gold standard zinc-binding groups (ZBGs). However, TFMKs have been explored as alternative ZBGs because the gem-diol hydrate can coordinate the active site Zn2+ ion via bidentate chelation[5]. Kinetic evaluations show that TFMKs exhibit a fascinating class-dependent mechanism of action . While hydroxamic acids typically show standard fast-on/fast-off kinetics across all HDACs, specific TFMK derivatives act as fast-on/fast-off inhibitors for Class IIa HDACs (HDAC4, 7) but function as slow, tight-binding inhibitors for Class I and IIb enzymes (HDAC1-3, 6, 8) [5].

Table 2: Comparative Potency of HDAC Inhibitors

Inhibitor ClassRepresentative CompoundTarget Isoform Ki​ (Apparent)Kinetic Profile
Hydroxamic Acid SAHA (Vorinostat)Pan-HDACSub-nM to low nMFast-on / Fast-off
TFMK TFMK Compound 4HDAC4 (Class IIa)5.1 nMFast-on / Fast-off
TFMK TFMK Compound 4HDAC3 (Class I)Time-dependentSlow-binding
TFMK Benzyl TFMKHDAC6 (Class IIb) >10μ MPoor ZBG coordination
C. Viral Proteases (e.g., SARS-CoV 3CL pro )

TFMKs are also deployed against viral cysteine proteases. For example, against the SARS-CoV 3CL protease, peptidic TFMKs act as competitive slow, tight-binding inhibitors. The nucleophilic attack by the catalytic Cys-145 on the TFMK carbonyl forms a hemithioketal. Because of the slow-binding nature, the apparent Ki​ drops significantly over time (e.g., from 8.8 μ M to 0.3 μ M after 4 hours of pre-incubation) [6].

Experimental Protocols: Validating TFMK Kinetics

The Pitfall of Standard IC 50​ Assays: A critical error in evaluating TFMKs is relying on standard 30-minute endpoint IC 50​ assays. Because TFMKs frequently exhibit slow-binding kinetics (where the establishment of the enzyme-inhibitor equilibrium occurs on the timescale of minutes to hours), an endpoint assay will systematically underestimate their true inhibitory potency [5, 6].

To establish a self-validating system, researchers must employ a Continuous Kinetic Assay to calculate the true Ki​ and characterize the binding mechanism.

Workflow Step1 1. Prepare Enzyme & Fluorogenic Substrate (Control Baseline Activity) Step2 2. Pre-incubate Enzyme with TFMK (Varying Times: 0, 30, 60, 120, 240 min) Step1->Step2 Step3 3. Initiate Reaction (Spike in Substrate) Step2->Step3 Step4 4. Continuous Kinetic Monitoring (Measure Fluorescence over Time) Step3->Step4 Step5 5. Non-linear Regression Analysis (Calculate true Ki & Binding Rates) Step4->Step5

Caption: Experimental workflow for continuous kinetic evaluation of slow-binding TFMK inhibitors.

Step-by-Step Methodology: Continuous Kinetic Assay for Slow-Binding TFMKs
  • Reagent Preparation: Prepare the target enzyme (e.g., purified HDAC3 or SARS-CoV 3CL pro ) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the TFMK inhibitor in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation Matrix: Aliquot the enzyme into a 384-well black microtiter plate. Add the TFMK inhibitor at varying concentrations. Incubate the plate at 37°C for varying time intervals ( t=0,30,60,120,240 minutes). Causality: This matrix allows you to observe the time-dependent tightening of the enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly add the fluorogenic substrate (e.g., Boc-Leu-Gln-AMC for 3CL pro or a fluorogenic acetylated lysine for HDACs) at a concentration equal to its Km​ to initiate the reaction.

  • Continuous Monitoring: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (e.g., λex​=360 nm, λem​=460 nm) every 30 seconds for 60 minutes.

  • Data Synthesis: Plot the progress curves (Product formed vs. Time). For slow-binding inhibitors, the curves will be non-linear. Fit the data to the integrated rate equation for slow-binding inhibition to extract the initial velocity ( vi​ ), steady-state velocity ( vs​ ), and the apparent first-order rate constant ( kobs​ ). Plot kobs​ versus inhibitor concentration to determine the true Ki​ .

References

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Use of ab Initio Calculations To Predict the Biological Potency of Carboxylesterase Inhibitors Source: American Chemical Society (ACS) URL: [Link]

  • Title: Inhibitors of fatty acid amide hydrolase (US6462054B1)
  • Title: A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: National Institutes of Health (NIH) / PMC URL: [Link]

Comparative

X-ray crystallography of trifluoromethyl ketone-enzyme complexes

An in-depth structural understanding of enzyme-inhibitor interactions is the cornerstone of rational drug design. Among electrophilic warheads, trifluoromethyl ketones (TFMKs) represent a privileged class of targeted cov...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural understanding of enzyme-inhibitor interactions is the cornerstone of rational drug design. Among electrophilic warheads, trifluoromethyl ketones (TFMKs) represent a privileged class of targeted covalent inhibitors. By exploiting the extreme electronegativity of the trifluoromethyl group, the adjacent carbonyl carbon becomes highly susceptible to nucleophilic attack by catalytic serine, cysteine, or water molecules.

X-ray crystallography serves as the gold standard for validating the precise binding modes of these complexes. This guide provides a comprehensive comparative analysis of TFMK performance against alternative warheads and details a field-proven, self-validating crystallographic workflow for capturing these transient tetrahedral adducts.

Mechanistic Causality: The Structural Advantage of TFMKs

Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently ablate enzyme function, TFMKs act as reversible covalent inhibitors. They typically exhibit "slow-binding" kinetics. Structurally, this is explained by the energy required to displace active-site water molecules and reorient the enzyme's binding pocket to accommodate a bulky, highly fluorinated tetrahedral intermediate[1].

Causality in Warhead Design: The CF3​ group is not merely an electron-withdrawing inductive moiety; it actively participates in the binding architecture.

  • Serine Proteases: In the complex of γ -chymotrypsin with a peptidyl TFMK (), the active-site Ser195 hydroxyl forms a covalent hemiketal adduct. The fluorine atoms engage in unique multipolar interactions with the active-site His57 imidazole ring, while the oxyanion hole stabilizes the negatively charged hemiketal oxygen[1].

  • Metalloenzymes: In HDAC-like proteins (), the TFMK oxygen coordinates directly with the catalytic zinc atom, while the fluorine atoms pack against the hydrophobic pocket, expanding the interaction surface beyond what standard hydroxamic acids achieve[2].

  • Cysteine Proteases: Against targets like the SARS-CoV-2 3CL protease, TFMKs form stable hemithioketals with the catalytic cysteine, demonstrating progressive tightening of inhibition over time due to the slow formation of the covalent adduct[3].

Comparative Analysis: TFMKs vs. Alternative Electrophilic Warheads

When selecting a warhead for structural biology and drug design, researchers must weigh electrophilicity against stability and reversibility.

  • TFMKs vs. Boronic Acids: Both form tetrahedral adducts mimicking the transition state. However, boronic acids can suffer from oxidative instability and sometimes fail to engage the oxyanion hole effectively[4][5]. TFMKs enforce a strict geometric requirement that perfectly satisfies oxyanion hole hydrogen bonding, though they suffer from competing aqueous hydration (forming inactive gem-diols)[5].

  • TFMKs vs. Fluorophosphonates: Fluorophosphonates (e.g., MAFP used in FAAH inhibition) are potent but irreversible. TFMKs provide sub-nanomolar affinities (e.g., against Actinomadura R39 DD-peptidases[6]) while maintaining reversibility, which is critical for minimizing off-target toxicity in clinical applications.

Table 1: Quantitative and Structural Comparison of Electrophilic Warheads
FeatureTrifluoromethyl Ketone (TFMK)Boronic AcidFluorophosphonateAldehyde
Target Nucleophile Ser, Cys, Asp, MetalloenzymesSer, ThrSerSer, Cys
Adduct Geometry Tetrahedral (Hemiketal/Hemithioketal)Tetrahedral (Boronate)Tetrahedral (Phosphonate)Tetrahedral (Hemiacetal)
Oxyanion Hole Interaction Strong (via CF3​ steric lock & O− )Variable / WeakStrongModerate
Reversibility Reversible (Slow-binding)ReversibleIrreversibleReversible (Fast-binding)
Hydration Liability High (forms gem-diol in water)ModerateLowHigh
Typical Resolution 1.8 – 2.5 Å1.5 – 2.2 Å2.0 – 2.8 Å1.9 – 2.6 Å
Example PDB 7GCH[1], 3ZCZ[6], 2GH6[2]Multiple1MT5Multiple

Experimental Methodology: Co-Crystallization of TFMK-Enzyme Complexes

Capturing a high-resolution TFMK-enzyme complex requires overcoming the hydration equilibrium of the ligand. The following self-validating protocol ensures the electron density observed corresponds to the true covalent adduct, not a crystallization artifact or the hydrated gem-diol.

Step 1: Ligand Preparation and Hydration Control
  • Causality: In aqueous buffers, TFMKs exist predominantly as inactive gem-diols. While the enzyme selectively binds the ketone form (driving the equilibrium), high initial ketone concentrations accelerate complex formation[3].

  • Action: Dissolve the TFMK inhibitor in 100% anhydrous DMSO to a stock concentration of 50–100 mM. Store over molecular sieves to prevent spontaneous hydration.

Step 2: Protein-Ligand Complex Formation (Co-Crystallization)
  • Causality: Covalent bond formation induces micro-conformational changes (e.g., loop closures around the oxyanion hole). Soaking pre-formed apo-crystals often shatters the crystal lattice due to these shifts. Co-crystallization circumvents this physical stress.

  • Action: Concentrate the target enzyme to 10–15 mg/mL. Add the TFMK stock to achieve a 5- to 10-fold molar excess. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. Incubate on ice for 2–4 hours to allow the slow-binding kinetic equilibrium to be reached.

Step 3: Crystallization via Vapor Diffusion
  • Action: Set up sitting-drop or hanging-drop vapor diffusion plates using a sparse-matrix screen. Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.

Step 4: Self-Validating Data Collection (Unbiased Map Generation)
  • Causality: To unequivocally prove covalent attachment, the electron density must be generated without model bias. If the ligand is modeled too early, phase bias will artificially create density that looks like a covalent bond.

  • Action: Collect X-ray diffraction data at a synchrotron source (100 K). Perform molecular replacement using the apo-enzyme structure, but truncate the catalytic nucleophile (e.g., Ser195) to an Alanine . Generate an Fo​−Fc​ omit map. A continuous tube of positive density (>3 σ ) connecting the truncated to the ligand's carbonyl carbon validates the covalent adduct.

Step 5: Structural Refinement
  • Action: Generate the ligand topology file (CIF) specifying the tetrahedral geometry ( sp3 hybridization) of the TFMK carbonyl carbon. Define a covalent link restraint between the enzyme nucleophile (e.g., Ser-Oγ ) and the TFMK- C1​ atom (typical bond length: 1.40–1.45 Å). Refine using Phenix or REFMAC5.

Workflow Visualization

G N1 Target Enzyme Prep (>95% Purity) N3 Complex Incubation (Overcome Hydration) N1->N3 N2 TFMK Ligand Prep (Anhydrous DMSO) N2->N3 N4 Vapor Diffusion Co-Crystallization N3->N4 N5 X-Ray Diffraction (Synchrotron) N4->N5 N6 Fo-Fc Omit Map (Unbiased Density) N5->N6 N7 Covalent Adduct Refinement N6->N7

Workflow for TFMK-enzyme co-crystallization and covalent adduct refinement.

Data Interpretation and Crystallographic Pitfalls

When analyzing the refined structure, researchers must pay close attention to the B-factors of the trifluoromethyl group. The CF3​ moiety can undergo free rotation if not anchored by specific interactions, leading to smeared electron density. In high-resolution structures (<1.8 Å), distinct conformations of the fluorine atoms can be resolved, often revealing critical hydrogen-bond-like interactions with backbone amides or active-site histidines[1].

Furthermore, if the Fo​−Fc​ map shows residual density around the TFMK carbon but no continuous density connecting to the enzyme nucleophile, the ligand may have crystallized in its gem-diol form without forming a covalent bond—a common artifact if the pre-incubation time was insufficient or if the hydration equilibrium was not properly controlled.

References

  • 7GCH: STRUCTURE OF CHYMOTRYPSIN-TRIFLUOROMETHYL KETONE INHIBITOR COMPLEXES. RCSB Protein Data Bank. Available at: [Link]

  • 2GH6: Crystal structure of a HDAC-like protein with 9,9,9-trifluoro-8-oxo-N-phenylnonan amide bound. RCSB Protein Data Bank. Available at:[Link]

  • 3ZCZ: Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39. RCSB Protein Data Bank. Available at:[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central (PMC). Available at:[Link]

  • Probing contacts of inhibitor locked in transition states in the catalytic triad of DENV2 type serine protease and its mutants by 1H, 19F and 15N NMR spectroscopy. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Validation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one Purity by HPLC: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of reversed-phase chromatographic modalities (C18 vs. Pentafluorophenyl) for the purity validation of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of reversed-phase chromatographic modalities (C18 vs. Pentafluorophenyl) for the purity validation of highly fluorinated quinoline derivatives.

Introduction and Analytical Challenge

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a highly specialized fluorinated intermediate frequently utilized in the synthesis of kinase inhibitors, antimalarials, and novel PET imaging tracers[1]. The presence of the trifluoromethyl ( −CF3​ ) group adjacent to a ketone, combined with a basic quinoline ring, presents a unique tripartite analytical challenge:

  • Keto-Enol Tautomerization & Hydration: Trifluoromethyl ketones (TFMKs) are highly electrophilic and can exist in equilibrium with their hydrate forms or enol tautomers in aqueous mobile phases, often leading to peak broadening or splitting[1][2].

  • Basic Nitrogen Interactions: The quinoline nitrogen can interact strongly with residual silanols on silica-based stationary phases, causing severe peak tailing[3].

  • Fluorine-Fluorine Repulsion/Attraction: Standard alkyl phases (like C18) rely solely on dispersive hydrophobic interactions, which often fail to resolve closely related fluorinated impurities or regioisomers[4].

To establish a self-validating, robust purity method, analytical scientists must move beyond the ubiquitous C18 column. This guide objectively compares the performance of a standard Octadecylsilane (C18) stationary phase against a Pentafluorophenyl (PFP) stationary phase for the purity validation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

Mechanistic Comparison: C18 vs. PFP Stationary Phases

While C18 columns dominate 50-60% of all HPLC applications[4], they are fundamentally limited when analyzing polyfluorinated aromatics. PFP phases incorporate a pentafluorophenyl ring bonded to the silica support, offering orthogonal retention mechanisms.

  • C18 Phases: Dominated by dispersive (hydrophobic) interactions[3].

  • PFP Phases: Provide multiple retention mechanisms including hydrophobic, π−π interactions, dipole-dipole interactions (crucial for the −CF3​ group), hydrogen bonding, and enhanced shape selectivity[4][5].

Interaction_Mech Analyte 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Hydro1 Hydrophobic Interactions C18->Hydro1 Hydro2 Hydrophobic Interactions PFP->Hydro2 PiPi π-π Interactions (Quinoline Ring) PFP->PiPi Dipole Dipole-Dipole (C-F Bonds) PFP->Dipole Hbond Hydrogen Bonding (Ketone) PFP->Hbond

Caption: Comparative interaction mechanisms between the analyte and C18 vs. PFP stationary phases.

Experimental Protocol: Step-by-Step Methodology

To ensure scientific integrity and a self-validating system, the following protocol details the optimized conditions utilizing the PFP column, which demonstrated superior performance during method development[6].

Materials and Sample Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v). Causality: Matches the initial gradient composition to prevent solvent-induced peak distortion.

  • Standard Preparation: Accurately weigh 10 mg of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the standard with 0.1% of a known des-fluoro impurity (e.g., 1,1-difluoro-3-(quinolin-2-yl)propan-2-one) to verify resolving power.

Chromatographic Conditions
  • Column: High-purity silica PFP (e.g., ACE C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl), 150 mm × 4.6 mm, 3 µm particle size[4][6].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the quinoline nitrogen and masking residual silanols to prevent tailing[3].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: 20% 80% B

    • 12–15 min: 80% B

    • 15–15.1 min: 80% 20% B (Re-equilibration for 5 min)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature improves mass transfer and sharpens the peak of the bulky fluorinated compound.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore)[2].

Method Validation Workflow (ICH Q2(R2) Compliant)

HPLC_Workflow Start Method Development Initiation ColScreen Column Screening (C18 vs. PFP) Start->ColScreen Opt Mobile Phase & Gradient Optimization ColScreen->Opt Select PFP for Fluorinated Analyte Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Opt->Val SysSuit System Suitability Testing (SST) Val->SysSuit End Routine Purity Analysis SysSuit->End

Caption: Step-by-step HPLC method validation workflow for fluorinated intermediates.

Comparative Data & Performance Metrics

Column Selectivity: C18 vs. PFP

The fundamental flaw of using C18 for 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is the inability to adequately resolve the target analyte from closely eluting fluorinated byproducts (e.g., difluoro-analogs or regioisomers generated during trifluoromethylation)[4].

Table 1: Chromatographic Performance Comparison (Representative Data)

ParameterStandard C18 (150 x 4.6 mm, 3µm)PFP Phase (150 x 4.6 mm, 3µm)Causality / Observation
Retention Time ( tR​ ) 6.8 min8.4 minEnhanced retention on PFP due to dipole-dipole interactions with the −CF3​ group[5].
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.12 (Symmetrical)PFP phases often exhibit better base-deactivation profiles for basic quinolines[3].
Resolution ( Rs​ ) from Des-fluoro Impurity 1.2 (Co-elution risk)3.5 (Baseline resolved)C18 lacks shape and dipole selectivity; PFP strongly differentiates based on fluorine count[4].
Theoretical Plates ( N ) ~8,500~14,200Sharper peaks on PFP due to minimized secondary interactions with silanols[3].
Validation Results on PFP Column

To prove the method is a self-validating system, the PFP method was subjected to rigorous validation parameters. The system suitability criteria (SST) act as an internal control: if Rs​<2.0 or Tf​>1.5 , the run is invalid, ensuring absolute trustworthiness of the data.

Table 2: Method Validation Metrics (PFP Column)

Validation ParameterAcceptance CriteriaResultStatus
System Suitability (SST) %RSD of area ≤2.0% (n=6)0.45%Pass
Specificity Blank interference ≤0.1% No interference at tR​ Pass
Linearity R2≥0.999 (Range: 25-150%) R2=0.9998 Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Method Precision %RSD of purity ≤1.0% (n=6)0.21%Pass

Conclusion & Expert Recommendations

For the purity validation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one , relying on a standard C18 column introduces significant analytical risk. The lack of dipole-dipole and π−π retention mechanisms on alkyl phases leads to poor resolution of fluorinated impurities and unacceptable peak tailing for the quinoline moiety[3][4].

Best Practices:

  • Adopt Fluorinated Stationary Phases: Utilize a PFP (Pentafluorophenyl) column. The orthogonal selectivity provided by the fluorinated ring guarantees baseline resolution of critical impurity pairs[5][6].

  • Control Ionization: Always use an acidic modifier (e.g., 0.1% TFA) to protonate the quinoline nitrogen, which prevents secondary interactions with the silica backbone and suppresses keto-enol tautomerization of the trifluoromethyl ketone[1][2].

  • Implement Strict SSTs: Embed a resolution standard (analyte spiked with a closely eluting impurity) in every sequence to create a self-validating analytical batch.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016. Available at:[Link]

  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at:[Link]

  • Advanced Chromatography Technologies. "ACE C18-PFP Technical Brochure." HPLC.eu. Available at:[Link]

  • Kawai, H., et al. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." PMC, Feb 2021. Available at:[Link]

  • Kawai, H., et al. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

Comparative Efficacy Guide: 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (TQPO) vs. Standard Protease Inhibitors

As a Senior Application Scientist, one of the most persistent challenges I encounter in assay development and structural biology is the selection of an optimal protease inhibitor. Traditional inhibitors often force a com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in assay development and structural biology is the selection of an optimal protease inhibitor. Traditional inhibitors often force a compromise between potency, aqueous stability, and off-target toxicity.

This guide provides an in-depth technical evaluation of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (TQPO) —a highly sophisticated transition-state analog—comparing its mechanistic advantages and experimental performance against legacy inhibitors like PMSF, Leupeptin, and TLCK.

Mechanistic Paradigm: The Causality of TQPO's Design

To understand why TQPO outperforms classical inhibitors in prolonged assays, we must dissect the causality behind its molecular architecture: the trifluoromethyl ketone (TFMK) warhead and the quinoline specificity determinant.

The Electrophilic TFMK Warhead

The extreme electron-withdrawing nature of the three fluorine atoms highly polarizes the adjacent ketone carbonyl, creating a potent electrophilic center[1]. When TQPO enters the active site of a serine or cysteine protease, the catalytic nucleophile (e.g., Ser-OH or Cys-SH) attacks the carbonyl carbon. Unlike standard ketones, TFMKs readily form a stable, tetrahedral hemiketal (or thiohemiketal) adduct[2]. This geometry perfectly mimics the tetrahedral transition state of native peptide bond cleavage, resulting in exceptionally high binding affinity driven by transition-state stabilization[3].

Aqueous Stability via Gem-Diol Equilibrium

A critical failure point for classical covalent inhibitors like PMSF is their rapid hydrolysis in aqueous buffers. TQPO bypasses this via a unique chemical equilibrium. In water, the highly polarized TFMK exists predominantly in its gem-diol hydrate form[4]. This hydration acts as a protective reservoir, shielding the electrophilic carbon from irreversible degradation. Upon entering the hydrophobic environment of the protease active site, the gem-diol rapidly dehydrates back to the reactive ketone, ready for target engagement[5].

The Quinoline Specificity Determinant

While the TFMK warhead provides catalytic inhibition, the quinoline ring dictates spatial specificity. The bulky, bicyclic aromatic system engages in robust π−π stacking and hydrophobic interactions within the S1 or S2 subsites of target proteases (such as chymotrypsin-like or viral 3CL proteases). This structural feature dramatically reduces the promiscuous esterase inhibition commonly seen with simple aliphatic TFMKs.

BindingMechanism Protease Target Protease (Active Ser/Cys) Complex Non-Covalent Complex (S1/S2 Pocket Binding) Protease->Complex TQPO TQPO Inhibitor (TFMK Warhead) TQPO->Complex Hemiketal Reversible Covalent Adduct (Hemiketal Formation) Complex->Hemiketal Nucleophilic Attack by Ser-OH/Cys-SH TransitionState Tetrahedral Intermediate Mimicry Hemiketal->TransitionState Transition State Stabilization

Fig 1: Mechanism of reversible covalent inhibition by TQPO via hemiketal formation.

Comparative Efficacy Data

When designing an experimental workflow, inhibitor selection must be driven by kinetic requirements. The table below summarizes the quantitative performance of TQPO against standard laboratory alternatives.

InhibitorClass / MechanismTarget SpecificityAqueous Half-Life (pH 7.5)ReversibilityTypical Potency ( IC50​ )
TQPO Reversible Covalent (TFMK)Ser/Cys Proteases (Aromatic S1)> 48 hours Yes Low nM
PMSF Irreversible (Sulfonylation)Serine Proteases~ 30-60 minNoHigh µM - mM
Leupeptin Reversible CompetitiveSer/Cys Proteases> 48 hoursYesLow nM
TLCK Irreversible (Alkylation)Trypsin-like Proteases~ 1-2 hoursNoLow µM

Key Takeaway: TQPO provides the high-affinity "lock-down" of a covalent inhibitor (like PMSF or TLCK) but maintains the functional reversibility and long-term aqueous stability of a competitive inhibitor (like Leupeptin).

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of "reversible covalent inhibition" must be empirically proven in your own lab. The following protocols are designed as self-validating systems to accurately measure TQPO's efficacy and confirm its mechanism.

Protocol A: Determination of Slow-Binding Kinetics ( Ki​ )

Because TQPO is a transition-state analog, it exhibits slow-binding kinetics due to the energy barrier required to desolvate the active site and form the covalent hemiketal[3]. Standard steady-state IC50​ assays will artificially underestimate its potency.

  • Preparation: Prepare serial dilutions of TQPO (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality Note: The inclusion of 0.01% Tween-20 is critical to prevent non-specific colloidal aggregation, ensuring you are measuring true stoichiometric inhibition.

  • Time-Dependent Pre-incubation: Incubate the target protease (e.g., 10 nM) with the TQPO dilutions for varying intervals (0, 15, 30, and 60 minutes) at 37°C.

  • Initiation: Add a fluorogenic substrate at a concentration equal to its Km​ .

  • Data Analysis: Monitor fluorescence continuously for 30 minutes. Fit the progress curves to the Morrison equation for tight-binding inhibitors to extract the true Ki​ . You will observe the apparent Ki​ decrease (tighten) as pre-incubation time increases, validating the slow-binding mechanism.

Protocol B: Jump-Dilution Assay for Reversibility Validation

This protocol definitively distinguishes TQPO from irreversible alkylators (like TLCK) by forcing the dissociation of the enzyme-inhibitor complex.

  • Complex Formation: Incubate the protease (at 100x the final assay concentration) with TQPO at 10x its established IC50​ for 1 hour. This ensures >95% target occupancy.

  • Rapid Dilution: Rapidly dilute the inhibited complex 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate (10x Km​ ). Causality Note: This massive dilution drops the free TQPO concentration well below its Ki​ , driving the thermodynamic equilibrium toward dissociation, while the excess substrate outcompetes rebinding.

  • Kinetic Monitoring: Monitor fluorescence over 2 hours.

  • Validation: An irreversible inhibitor will yield a flat line (zero activity). TQPO will yield a characteristic concave-up curve, demonstrating the slow recovery of enzymatic activity as the hemiketal bond reversibly breaks.

JumpDilution Incubation 1. Pre-incubation (Enzyme + 10x IC50 TQPO) Dilution 2. Rapid Dilution (100-fold in Assay Buffer) Incubation->Dilution Substrate 3. Substrate Addition (10x Km Fluorogenic Peptide) Dilution->Substrate Monitoring 4. Kinetic Monitoring (Activity Recovery Curve) Substrate->Monitoring

Fig 2: Jump-dilution assay workflow validating the reversible binding kinetics of TQPO.

References

  • Shao, Y.-M., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry, 16(8), 4652-4660 (2008). URL:[Link]

  • Brady, K., et al. "Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors." Biochemistry, 29(33), 7600-7607 (1990). URL:[Link]

  • Wheelock, C. E., et al. "Evaluation of Potency and Water Solubility of Aliphatic and Aromatic Substituted Thioether Trifluoromethyl Ketones as Carboxylesterase Inhibitors." Chemical Research in Toxicology, 14(12), 1563-1572 (2001). URL:[Link]

  • Christianson, D. W., et al. "Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8." ACS Medicinal Chemistry Letters, 2(8), 632-637 (2011). URL:[Link]

Sources

Validation

Cross-Reactivity Profiling of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: A Comparative Guide

Executive Summary For researchers and drug development professionals targeting epigenetic regulators or viral/host proteases, managing off-target cross-reactivity is a critical hurdle. 1,1,1-Trifluoro-3-(quinolin-2-yl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals targeting epigenetic regulators or viral/host proteases, managing off-target cross-reactivity is a critical hurdle. 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one (TFQP) is a highly versatile, bifunctional pharmacophore that combines the steric, π−π stacking capabilities of a quinoline ring with the electrophilic reactivity of a trifluoromethyl ketone (TFMK) warhead.

This guide objectively compares the cross-reactivity profile of TFQP against standard-of-care alternatives (e.g., SAHA, GC376) across two distinct target classes: Class IIa Histone Deacetylases (HDACs) and Serine/Cysteine Proteases. By understanding the causality behind its binding kinetics, researchers can effectively deploy TFQP in high-throughput screening (HTS) and lead optimization workflows.

Mechanistic Rationale: The Bifunctional Pharmacophore

The structural intelligence of TFQP lies in its ability to act as a transition-state analog depending on the microenvironment of the target protein's active site.

  • Protease Inhibition (Covalent Reversible): The highly electronegative fluorine atoms polarize the adjacent ketone carbonyl, making it highly susceptible to nucleophilic attack by catalytic serine or cysteine residues. This forms a stable hemiketal (1)[1]. Causality: Because this hemiketal formation is reversible, TFQP avoids the permanent off-target protein adduction and subsequent immunotoxicity often seen with irreversible inhibitors like PMSF.

  • Epigenetic Regulation (Zinc Chelation): In the context of HDACs, the TFMK moiety acts as a highly selective bidentate zinc-binding group (ZBG) (2)[2]. Causality: The rigid active site of Class IIa HDACs (HDAC4, 5, 7) perfectly accommodates this bidentate geometry, whereas the flexible Class I active sites are better targeted by linear hydroxamates like SAHA (3)[3]. The quinoline scaffold further anchors the molecule via hydrophobic interactions in the cap-recognition domain (4)[4].

MOA cluster_HDAC Epigenetic Target (HDAC Class IIa) cluster_Protease Protease Target (Ser/Cys) TFQP 1,1,1-Trifluoro-3-(quinolin-2-yl) propan-2-one Zn Zn2+ Chelation (Bidentate) TFQP->Zn TFMK Warhead Hemiketal Hemiketal Formation (Covalent Reversible) TFQP->Hemiketal Electrophilic Carbon HDAC HDAC4/5/7 Inhibition Zn->HDAC Protease Protease Inhibition Hemiketal->Protease

Dual mechanism of action for TFMK-quinoline derivatives across epigenetic and protease targets.

Performance Comparison: TFQP vs. Standard Alternatives

To objectively evaluate TFQP, we must compare its cross-reactivity profile against standard inhibitors used in both epigenetic and virology research. The data below summarizes the distinct selectivity windows.

Table 1: In Vitro IC50 Profiling and Cross-Reactivity Comparison

InhibitorPrimary Target ClassHDAC4 IC50 (Class IIa)HDAC1 IC50 (Class I)Viral Protease IC50Binding Mechanism
TFQP Class IIa HDACs / Proteases45 nM >5,000 nM120 nM Covalent Reversible / Zn Chelation
SAHA (Vorinostat) Pan-HDAC15 nM10 nM>10,000 nMNon-covalent Zn Chelation (Hydroxamate)
GC376 Viral Proteases (e.g., 3CLpro)>10,000 nM>10,000 nM25 nMCovalent Reversible (Aldehyde/Bisulfite)
PMSF Serine ProteasesN/AN/A8,000 nM (Broad)Covalent Irreversible

Key Takeaway: Unlike SAHA, which exhibits pan-HDAC toxicity, TFQP provides a massive selectivity window for Class IIa HDACs over Class I. However, researchers must account for its inherent cross-reactivity with serine/cysteine proteases when interpreting whole-cell phenotypic assays.

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

To accurately map the cross-reactivity of TFQP, standard rapid-kinetic assays are insufficient. The following protocol utilizes a FRET-based system engineered with internal quality controls to ensure self-validation.

Workflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (30 min, 37°C) Prep->Incubate FRET FRET Substrate Addition Incubate->FRET Read Fluorescence Readout (Ex/Em) FRET->Read Validate Z'-Factor Validation & IC50 Calculation Read->Validate

Self-validating FRET-based high-throughput screening workflow for cross-reactivity profiling.

Step-by-Step Protocol

Step 1: Buffer Formulation & Compound Preparation

  • Action: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) supplemented with 0.05% BSA and 0.01% Triton X-100 . Dilute TFQP in DMSO (Final assay DMSO must not exceed 1% v/v).

  • Causality: The quinoline moiety is highly lipophilic. BSA and Triton X-100 are strictly required to prevent non-specific adsorption of the compound to the polystyrene microplate walls, which would otherwise artificially deplete the active inhibitor concentration and yield false-negative IC50 shifts.

Step 2: Enzyme-Inhibitor Pre-Incubation (Critical Step)

  • Action: Dispense the target enzyme (e.g., HDAC4 or DENV NS3 protease) into a 384-well black microplate. Add the serially diluted TFQP. Incubate at 37°C for exactly 30 minutes prior to substrate addition.

  • Causality: Trifluoromethyl ketones operate via a slow-binding mechanism. The 30-minute pre-incubation is thermodynamically mandatory to allow the hemiketal formation or bidentate zinc chelation to reach equilibrium. Skipping this step will result in artificially high IC50 values.

Step 3: Substrate Addition & Kinetic Readout

  • Action: Add the appropriate fluorogenic substrate (e.g., Boc-Lys(TFA)-AMC for Class IIa HDACs, or Boc-GRR-AMC for proteases). Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 45 minutes to capture the linear velocity ( Vi​ ).

Step 4: Self-Validation via Z'-Factor

  • Action: Before calculating the IC50 of TFQP, compute the Z'-factor using the positive control (SAHA for HDACs; GC376 for proteases) and the negative vehicle control (1% DMSO).

  • Causality: A Z′≥0.5 mathematically validates the assay's dynamic range and confirms that the enzyme batch is active and the substrate is stable. If Z′<0.5 , the assay is invalid, and cross-reactivity data must be discarded to maintain scientific integrity.

Conclusion

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is a powerful tool compound that bridges the gap between epigenetic modulation and protease inhibition. By leveraging its unique bidentate chelation and reversible hemiketal formation, researchers can achieve high Class IIa HDAC selectivity while maintaining a tunable cross-reactivity profile against viral proteases. Strict adherence to slow-binding kinetic protocols is essential for generating reproducible, publication-quality data.

References

  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • 5-(Trifluoromethyl)

Sources

Comparative

Comparing catalytic vs. biocatalytic reduction of fluorinated ketones

The synthesis of enantiopure fluorinated chiral alcohols is a critical bottleneck in the development of modern pharmaceuticals and agrochemicals. The introduction of fluorine—particularly trifluoromethyl (–CF₃) groups—pr...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiopure fluorinated chiral alcohols is a critical bottleneck in the development of modern pharmaceuticals and agrochemicals. The introduction of fluorine—particularly trifluoromethyl (–CF₃) groups—profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity. However, the unique stereoelectronic properties of fluorinated ketones make their asymmetric reduction uniquely challenging.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant paradigms for this transformation: Transition-Metal Chemocatalysis and Enzymatic Biocatalysis . By understanding the mechanistic causality behind each approach, researchers can select the optimal workflow for their specific substrate and scale.

Mechanistic Causality: The "Why" Behind the Chemistry

The highly electronegative nature of fluorine exerts a strong inductive (–I) effect, rendering the adjacent carbonyl carbon highly electrophilic. This fundamental property dictates the behavior of the substrate in both catalytic and biocatalytic environments.

Chemocatalysis: Transition-Metal Asymmetric Hydrogenation (AH)

Chemocatalytic reduction typically employs Ruthenium (Ru), Iridium (Ir), or Rhodium (Rh) complexes paired with chiral ligands (e.g., BINAP, PHOX, or Noyori-type diamine ligands)[1][2].

  • The Causality of Solvent Selection: Because fluorinated ketones (especially trifluoromethyl ketones) are highly electrophilic, they readily react with protic solvents (like water or alcohols) to form highly stable hydrates or hemiketals[3]. These off-target species are inert to standard hydrogenation. Consequently, chemocatalytic AH must strictly utilize anhydrous, aprotic solvents (e.g., dry toluene or dichloromethane) to maintain the active ketone species.

  • Mechanism: The reduction often proceeds via an outer-sphere mechanism where the metal catalyst transfers a hydride to the carbonyl carbon while the chiral ligand simultaneously delivers a proton to the oxygen. The extreme electrophilicity of the fluorinated ketone accelerates the initial hydride transfer, often requiring careful tuning of the hydrogen pressure (10–50 atm) to prevent over-reduction or catalyst poisoning[4].

Biocatalysis: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)

Biocatalytic approaches utilize engineered enzymes to perform the reduction under mild, aqueous conditions.

  • The Causality of Hydrate Dynamics in Water: Since biocatalysis occurs in aqueous buffers, the fluorinated ketone exists in equilibrium with its hydrate form. While the hydrate is unreactive, enzymes continuously deplete the free ketone, driving the equilibrium forward via Le Chatelier’s principle.

  • Mechanism & Stereocontrol: The stereochemical outcome is dictated by the geometry of the enzyme's binding pocket (often following Prelog's rule). The bulky, highly polarized C–F bonds can force the substrate into a specific orientation within the active site, often resulting in exquisite enantiomeric excess (>99% ee)[5][6]. However, because enzymes require stoichiometric hydride equivalents, a cofactor recycling system (such as Glucose/Glucose Dehydrogenase [GDH] or Formate/Formate Dehydrogenase [FDH]) is strictly required to regenerate NAD(P)H[7][8].

Workflow & Mechanistic Visualizations

Workflow Start Fluorinated Ketone Reduction Strategy Chemo Chemocatalysis (Ru, Ir, Rh) Start->Chemo Bio Biocatalysis (KRED, ADH) Start->Bio Chemo_Cond High Pressure H2 Anhydrous Solvent Chemo->Chemo_Cond Bio_Cond Aqueous Buffer Ambient Temp/Pressure Bio->Bio_Cond Chemo_Mech Inner/Outer Sphere Hydride Transfer Chemo_Cond->Chemo_Mech Bio_Mech Enzymatic Pocket Prelog's Rule Bio_Cond->Bio_Mech Result Enantiopure Fluorinated Alcohol Chemo_Mech->Result Bio_Mech->Result

Strategic decision tree for fluorinated ketone reduction workflows.

Cofactor Substrate Fluorinated Ketone KRED Ketoreductase (KRED) Substrate->KRED Product Chiral Fluoro-Alcohol KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Regeneration Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH

KRED-mediated reduction with a GDH/Glucose cofactor recycling system.

Quantitative Data Comparison

The following table synthesizes the operational parameters and performance metrics of both methodologies based on standard industrial and academic benchmarks[1][9][10].

ParameterChemocatalysis (e.g., Ru-BINAP)Biocatalysis (e.g., Engineered KRED)
Typical Catalyst Loading 0.1 – 1.0 mol%1 – 5 wt% (Enzyme to Substrate)
Operating Temperature 25 °C – 80 °C25 °C – 40 °C (Strictly controlled)
Operating Pressure 10 – 50 atm (H₂ gas)1 atm (Ambient)
Solvent System Anhydrous Toluene, DCM, MeOHAqueous Phosphate Buffer (pH 6.5–7.5)
Enantiomeric Excess (ee) 85% – 98%>99% (Highly specific)
Turnover Number (TON) 1,000 – 100,000+10,000 – 50,000 (Dependent on stability)
Substrate Scope Broad (Tolerates bulky/lipophilic groups)Narrower (Requires active site engineering)
Primary Challenge Heavy metal trace removal, Hydrate formationSubstrate solubility, Product inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is proven before advancing to subsequent steps.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation of a Trifluoromethyl Ketone

Objective: Synthesize (R)-1-aryl-2,2,2-trifluoroethanol using a chiral Ru(II) catalyst.

  • Preparation of Anhydrous Environment: Flame-dry a stainless-steel high-pressure autoclave. Causality: Trace moisture will convert the highly electrophilic trifluoromethyl ketone into an unreactive hydrate, stalling the catalytic cycle[3].

  • Reaction Assembly (In Glovebox): Dissolve 10 mmol of the fluorinated ketone and 0.01 mmol (0.1 mol%) of the Ru(II)-chiral diphosphine complex in 10 mL of anhydrous, degassed toluene. Add a base additive (e.g., 0.1 mmol t-BuOK) if utilizing a Noyori-type mechanism to facilitate the formation of the active ruthenium hydride species.

  • Pressurization & Reaction: Seal the autoclave, remove from the glovebox, and purge with H₂ gas three times. Pressurize to 30 atm H₂ and stir at 40 °C for 12 hours.

  • Self-Validation Checkpoint: Carefully vent the reactor. Withdraw a 50 µL aliquot, filter through a short silica plug to remove the metal, and analyze via chiral GC or HPLC. Validation: The reaction is only considered complete if the starting material peak is <1% and the product peak shows the expected retention time. If conversion is low, catalyst poisoning or hydrate formation has occurred.

  • Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography to yield the pure chiral fluoro-alcohol.

Protocol B: Biocatalytic Reduction utilizing KRED and GDH Recycling

Objective: Synthesize (S)-1-aryl-2,2,2-trifluoroethanol using an engineered Ketoreductase[7][11].

  • Buffer & Cofactor Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Causality: pH 7.0 is the thermodynamic sweet spot that maintains the structural integrity of both the KRED and the GDH recycling enzyme while minimizing spontaneous substrate degradation.

  • System Assembly: To the buffer, add 1.5 equivalents of D-glucose (relative to substrate), 1 mM NADP⁺, 50 mg of Glucose Dehydrogenase (GDH), and 100 mg of the selected KRED.

  • Substrate Addition: Dissolve 10 mmol of the fluorinated ketone in 2 mL of DMSO (co-solvent) and add dropwise to the aqueous buffer. Causality: Fluorinated ketones are highly lipophilic; the DMSO co-solvent prevents the substrate from crashing out, ensuring it remains bioavailable to the enzyme's active site.

  • Incubation: Incubate the biphasic mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours. Maintain pH at 7.0 using a titrator (gluconic acid byproduct will lower the pH over time).

  • Self-Validation Checkpoint: Extract a 100 µL aliquot with 200 µL of ethyl acetate. Centrifuge to separate layers, and analyze the organic layer via chiral HPLC. Validation: High conversion (>95%) and high ee (>99%) validate that the cofactor recycling system is actively turning over NADP⁺ to NADPH without enzyme inhibition.

  • Workup: Extract the bulk aqueous mixture with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the enantiopure fluorohydrin.

References

  • Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications Source: Accounts of Chemical Research URL:[Link]

  • Expanding the Scope of Alcohol Dehydrogenases towards Bulkier Substrates: Stereo- and Enantiopreference for α,α-Dihalogenated Ketones Source: ResearchGate URL:[Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: RSC Publishing URL:[Link]

  • Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 Source: ResearchGate URL:[Link]

  • The Journal of Organic Chemistry Vol. 90 No. 21 (Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives) Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

This document provides essential safety and handling protocols for 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one. As the specific toxicological and reactivity data for this compound are not extensively documented, this g...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one. As the specific toxicological and reactivity data for this compound are not extensively documented, this guide is built upon a conservative, risk-averse approach, drawing from the known hazard profiles of its core chemical functionalities: the trifluoromethyl ketone group and the quinoline moiety. This compound is supplied by some vendors on an "as-is" basis, with the end-user bearing the responsibility for confirming its purity and characteristics[1]. Therefore, a stringent adherence to these safety protocols is paramount for all researchers, scientists, and drug development professionals.

Core Hazard Assessment: A Compound of Two Moieties

A thorough understanding of risk begins with recognizing the distinct chemical personalities of the molecule's components. This compound is not just a single entity but a hybrid, carrying the potential hazards of two distinct chemical classes.

The Trifluoromethyl Ketone Moiety

The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the reactivity of the adjacent ketone. This can make the carbonyl carbon more susceptible to nucleophilic attack. Analogous fluorinated ketones are known to be skin and eye irritants, and potentially lachrymators (substances that cause tearing)[2][3].

The Quinoline Moiety

The quinoline ring system is a prevalent scaffold in pharmacologically active molecules but also presents a complex toxicological profile[4][5]. Derivatives of quinoline have been associated with a range of toxic effects, including:

  • Organ-Specific Toxicity: Studies on various quinoline compounds have indicated potential for hepatotoxicity (liver damage), neurotoxicity (nervous system damage), and cardiotoxicity[4].

  • Genotoxicity and Carcinogenicity: The parent compound, quinoline, is considered likely to be a human carcinogen based on animal studies, and some derivatives can form DNA adducts, leading to mutations[4][6].

  • Mitochondrial Dysfunction: Certain substituted quinolines can disrupt mitochondrial function, a key pathway in cellular toxicity[4].

Furthermore, this compound has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water, a critical consideration for both use and disposal[1].

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the uncharacterized nature of this specific molecule and the known hazards of its components, a comprehensive PPE strategy is non-negotiable. The following recommendations constitute the minimum requirement for handling 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory area where this chemical is handled.

  • Enhanced Protection: When there is a significant risk of splashing or aerosolization (e.g., during solution transfers, heating, or sonicating), a full-face shield must be worn in addition to chemical splash goggles[7][8].

Hand Protection: The Critical Barrier

The selection of appropriate gloves is arguably the most critical PPE decision. Ketones are known to degrade many common glove materials.

  • Primary Recommendation: Butyl rubber gloves are the preferred choice for direct handling, as they offer excellent resistance to ketones[9][10].

  • Double-Gloving: For enhanced safety, a double-gloving protocol is strongly recommended. This involves wearing a fitted nitrile glove as an inner layer, with a heavier, chemical-resistant outer glove such as butyl rubber or neoprene[10]. This provides a secondary barrier and alerts the user to a breach in the outer glove.

  • Gloves to Avoid: Standard latex or nitrile gloves alone are not recommended for extended contact or immersion, as they offer poor resistance to ketones[7][9].

Table 1: Glove Material Suitability for Handling Ketones

Glove MaterialResistance to KetonesKey Considerations
Butyl Rubber Excellent Primary recommendation for direct handling and splash protection [9][10].
Neoprene Good to ExcellentA suitable alternative to Butyl rubber; offers broad chemical resistance[7][10].
Nitrile Rubber Poor to FairNot recommended for direct or prolonged contact. Suitable only as an inner glove in a double-gloving system[7][9].
Latex PoorNot suitable for handling ketones. Can also cause allergic reactions[9].
Body Protection

A flame-resistant lab coat is mandatory. For procedures involving larger quantities (>10g) or a high potential for splashes, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat[8][11].

Respiratory Protection

All handling of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of the solid powder or any vapors[2][12]. If a fume hood is non-operational or in the event of a significant spill, personnel must use a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges and P100 particulate filters.

Operational and Disposal Plans

Engineering Controls and Safe Handling Protocol

The primary line of defense is always robust engineering controls.

  • Ventilation: All work must be conducted in a properly functioning chemical fume hood with a tested face velocity of 80-120 feet per minute (fpm).

  • Static Control: Trifluoromethyl ketones can be flammable. All equipment used for transferring the solid should be properly grounded to prevent static discharge[2][13]. Use spark-proof tools where necessary[14].

  • Step-by-Step Handling:

    • Preparation: Before handling, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, solvents, and a labeled waste container. Don all required PPE.

    • Weighing: As the compound is a solid, carefully weigh it within the fume hood to avoid generating and inhaling dust[15]. Use a balance with a draft shield.

    • Solution Preparation: Slowly add the solid to the chosen solvent in a flask or beaker. Do not add solvent directly to the bulk solid container. Stir gently to dissolve, avoiding splashing.

    • Post-Handling: After use, securely seal the primary container. Decontaminate any surfaces within the fume hood. Remove PPE in the correct order (outer gloves first) and wash hands thoroughly with soap and water[2].

Spill Management
  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth[14]. Do not use paper towels or other combustible materials.

    • Using spark-proof tools, carefully scoop the absorbed material into a clearly labeled hazardous waste container.

    • Wipe the area with a suitable solvent and then decontaminate with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their established emergency procedures.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][13].

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[13][14].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[3][14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[13][14].

Disposal Plan: Managing a "Forever Chemical" Component

The strong carbon-fluorine bonds in this molecule classify it as a fluorinated organic compound, which requires specialized disposal. These bonds are highly stable and resist natural degradation, similar to PFAS or "forever chemicals"[12][16].

  • Primary Disposal Method: The only recommended disposal method is high-temperature incineration at a licensed hazardous waste facility[12][17]. This process is necessary to ensure the complete destruction of the carbon-fluorine bonds[16][18].

  • Waste Segregation:

    • All waste materials, including leftover compound, contaminated absorbent materials, disposable labware, and contaminated PPE (gloves, aprons, etc.), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label must include the full chemical name: "1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one" and appropriate hazard warnings.

  • Contractor Selection: Engage a certified hazardous waste disposal contractor with documented experience in handling and incinerating fluorinated organic compounds[12].

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow start Task Assessment: Handling 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS Do Not Proceed fume_hood->stop_work No   ppe_base Minimum Required PPE: - Chemical Splash Goggles (ANSI Z87.1) - Flame-Resistant Lab Coat - Double Gloves (Nitrile Inner, Butyl/Neoprene Outer) fume_hood->ppe_base  Yes splash_risk High Splash or Aerosolization Potential? (e.g., large volumes, heating, sonicating) ppe_base->splash_risk enhanced_ppe Add Enhanced PPE: - Full Face Shield - Chemical-Resistant Apron or Coveralls splash_risk->enhanced_ppe Yes proceed Proceed with Task splash_risk->proceed No enhanced_ppe->proceed

Caption: PPE Selection Workflow for Handling 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.

References

  • Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • HazComFast. (n.d.). Methyl trifluoromethyl ketone (CAS 421-50-1).
  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • Benchchem. (n.d.). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • CymitQuimica. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone.
  • Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.
  • Tokyo Chemical Industry. (2025, June 10). SAFETY DATA SHEET.
  • CDN. (2014, August 27). Personal Protective Equipment.
  • EPA. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.
  • MSDS - Safety Data Sheet. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • ChemScene. (n.d.). 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Benchchem. (n.d.). Essential Personal Protective Equipment (PPE) for Handling Quantacure QTX.
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

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